L-Aspartic acid, potassium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14007-45-5 |
|---|---|
Molecular Formula |
C4H7KNO4 |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChI Key |
YTDJTZGUTCBZCT-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.[K] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.[K] |
Other CAS No. |
14007-45-5 1115-63-5 64723-18-8 2001-89-0 |
Related CAS |
2001-89-0 1115-63-5 |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of L-Aspartic Acid, Potassium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, potassium salt, also known as potassium L-aspartate, is the potassium salt of the non-essential amino acid L-aspartic acid. It serves as a crucial intermediate in various metabolic pathways and is utilized in diverse applications, including as a dietary supplement, a component in cell culture media, and in pharmaceutical formulations.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development. This technical guide provides an in-depth overview of the core physicochemical characteristics of potassium L-aspartate, detailed experimental protocols for their determination, and a visualization of its central role in metabolic pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various systems, including its solubility, stability, and interactions with other molecules.
Table 1: General and Physical Properties
| Property | Value | References |
| Synonyms | Potassium L-aspartate, L-Aspartic acid potassium salt | [3] |
| Chemical Formula | C₄H₆KNO₄ | [1] |
| Molecular Weight | 171.19 g/mol (anhydrous) | [1] |
| 180.2 g/mol (hemihydrate) | [4] | |
| Appearance | White to almost white crystalline powder | [4][5] |
| Melting Point | Decomposes | [6] |
| Solubility in Water | > 100 g/L | [4] |
| Hygroscopicity | Hygroscopic | [5] |
Table 2: Acid-Base Properties
| Property | Value | References |
| pH (40% aqueous solution) | 7.5 - 8.5 | |
| pKa Values of L-Aspartic Acid | pKa₁ (-COOH): ~1.88-2.09 | |
| pKa₂ (R-group -COOH): ~3.65-3.86 | ||
| pKa₃ (-NH₃⁺): ~9.60-9.82 |
Note: The pKa values are for the parent amino acid, L-aspartic acid. The formation of the potassium salt involves the deprotonation of one or both carboxylic acid groups.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry methods.
Determination of Melting Point
The melting point of amino acids and their salts is often characterized by decomposition.[6] A standard capillary melting point method is employed to observe the temperature range over which melting and decomposition occur.
Methodology:
-
Sample Preparation: A small amount of finely powdered potassium L-aspartate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The apparatus is preheated to a temperature approximately 20°C below the expected melting/decomposition point.
-
The capillary tube is inserted into the heating block.
-
The temperature is ramped up at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten (or decomposed) are recorded as the melting range.[2][7][8]
-
Determination of Aqueous Solubility
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of potassium L-aspartate is added to a known volume of purified water in a sealed, thermostated flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Analysis:
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
The concentration of potassium L-aspartate in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance in solution.[10][11][12]
Methodology:
-
Solution Preparation: A standard solution of potassium L-aspartate of known concentration (e.g., 0.1 M) is prepared in purified water.
-
Titration:
-
The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a calibrated burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve (often identified using the first or second derivative of the curve).[13][14]
-
Structural and Thermal Analysis
a. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A sample of potassium L-aspartate is typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[15] The resulting spectrum will show characteristic absorption bands for the amine, carboxylate, and C-H bonds.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O), and the spectra are recorded.[16][17][18][19] The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the L-aspartate moiety. ³⁹K NMR can also be used to study the potassium ion's environment.[20]
c. Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[21][22] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, phase transitions, and decomposition temperatures.[23][24][25] These techniques are often performed simultaneously (STA) to provide a comprehensive thermal profile.
Metabolic Pathway and Experimental Workflow Visualization
L-Aspartate Metabolic Hub
L-aspartate, the anionic form of L-aspartic acid, is a central node in cellular metabolism. It is involved in the synthesis of other amino acids, purines, and pyrimidines, and it plays a key role in the urea (B33335) cycle and the malate-aspartate shuttle.[26][27][28][29][30][31] The following diagram illustrates the pivotal position of L-aspartate in these interconnected metabolic pathways.
Experimental Workflow for Physicochemical Characterization
The logical flow for the comprehensive characterization of a new batch of potassium L-aspartate is depicted below. This workflow ensures the identity, purity, and key physicochemical properties are systematically determined.
References
- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Potassium Aspartate | C8H14K2N2O9 | CID 71586907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. Potassium L-Aspartate | 1115-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. spectrabase.com [spectrabase.com]
- 17. L-ASPARTIC ACID POTASSIUM SALT(1115-63-5) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. (K) Potassium NMR [chem.ch.huji.ac.il]
- 21. cores.research.asu.edu [cores.research.asu.edu]
- 22. tainstruments.com [tainstruments.com]
- 23. azom.com [azom.com]
- 24. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]
- 25. Non-isothermal dehydration kinetic study of aspartame hemihydrate using DSC, TGA and DSC-FTIR microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 27. Metabolic pathways and fermentative production of L-aspartate family amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Endogenous Role of Potassium L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, endogenous roles, and relevant metabolic and signaling pathways of potassium L-aspartate. The information is intended to support research and development efforts in nutrition, neuroscience, and pharmacology.
Introduction
Potassium L-aspartate is the potassium salt of the non-essential amino acid, L-aspartic acid. While the individual physiological roles of potassium and L-aspartate are well-documented, the significance of their combined form is an area of ongoing investigation. Potassium is an essential mineral and the most abundant intracellular cation, critical for maintaining cellular membrane potential, nerve impulse transmission, and muscle function.[1] L-aspartate serves as a protein building block, an excitatory neurotransmitter, and a key intermediate in several metabolic pathways, including the urea (B33335) cycle and the malate-aspartate shuttle.[2] This document explores the natural occurrence of these two components, their synergistic endogenous functions, and the methodologies used to study them.
Natural Sources and Quantitative Data
While many foods are rich in either potassium or L-aspartate (as a component of protein), data on the specific concentration of the potassium L-aspartate salt in natural sources is scarce. It is generally understood that in food matrices, these components exist primarily as free ions and amino acids or within larger protein structures, rather than as a stable salt.
The following tables summarize the concentrations of potassium and free L-aspartate in various food sources to indicate where these two components are found in high levels.
Table 2.1: Potassium Content of Selected Foods
| Food Source | Serving Size | Potassium (mg) |
| Potato, baked with skin | 1 medium | 925[3] |
| Sweet potato, baked with skin | 1 medium | 450[3] |
| Banana | 1 medium | 425[3] |
| Spinach, cooked | ½ cup | ~420 |
| Avocado | ¼ medium | 245[3] |
| Tomato | 1 medium | 290[3] |
| Orange juice | ½ cup | 235[3] |
| Dried apricots | ½ cup | 755[4] |
Source: Compiled from multiple nutritional databases.[3][4][5][6][7]
Table 2.2: Endogenous Concentrations of L-Aspartate and Potassium
| Tissue/Fluid | Analyte | Concentration |
| Human Brain | L-Aspartate | 1.1 - 4.64 µmol/g fresh tissue[8] |
| Human Brain (Abscess Pus) | Potassium | 10.6 ± 4.8 mmol/L[9] |
| Human Cerebrospinal Fluid | Potassium | 2.7 ± 0.6 mmol/L[9] |
| Human Serum | Potassium | 3.6 - 5.0 mmol/L[4] |
| Intracellular Fluid | Potassium | 140 - 150 meq/liter[1] |
| Extracellular Fluid | Potassium | 3.5 - 5 meq/liter[1] |
Endogenous Role of Potassium L-Aspartate
The endogenous role of potassium L-aspartate is multifaceted, stemming from the individual functions of its constituent parts and their potential synergistic interactions, particularly in the central nervous system and in cellular transport.
Role in Cellular Metabolism
L-aspartate is a crucial intermediate in two key metabolic pathways: the malate-aspartate shuttle and the urea cycle.
-
Malate-Aspartate Shuttle: This shuttle is essential for transferring reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation. L-aspartate is a key component that is transported across the mitochondrial membrane.
-
Urea Cycle: L-aspartate provides one of the two nitrogen atoms in urea, facilitating the detoxification of ammonia (B1221849) in the liver.
Role in Neurotransmission
L-aspartate is an excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.[2][10][11] The activation of these receptors is critical for synaptic plasticity, a fundamental process for learning and memory.[11] Potassium ions are essential for establishing and maintaining the electrochemical gradients necessary for neuronal excitability and the propagation of action potentials.
A study on the co-administration of L-ornithine aspartate in mice showed a significant impact on tissue potassium levels, suggesting a direct interplay between aspartate and potassium homeostasis in the brain and other tissues.[12]
Synergistic Transport
There is evidence suggesting a synergistic relationship in the cellular transport of potassium and L-aspartate. Kinetic studies have shown that the influx of L-aspartate into cells can be stimulated by extracellular potassium, and conversely, L-aspartate can stimulate the uptake of potassium. This suggests a potential co-transport mechanism where the transport of one is coupled to the other.
Signaling and Metabolic Pathways
The following diagrams, in DOT language, illustrate the key pathways involving L-aspartate.
Malate-Aspartate Shuttle
Caption: The Malate-Aspartate Shuttle for transporting NADH reducing equivalents.
Urea Cycle
References
- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Potassium Food List - Foods Rich in Potassium [drugs.com]
- 3. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Table 2, Potassium content of selected foods per 100 grams and for common measures - FSRG Dietary Data Briefs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. centralhealth.net [centralhealth.net]
- 6. nal.usda.gov [nal.usda.gov]
- 7. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High extracellular levels of potassium and trace metals in human brain abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tissue-specific regulation of potassium homeostasis by high doses of cationic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardised methods for amino acid analysis of food - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Aspartic Acid, Potassium Salt: An In-depth Technical Guide on its Role as an Excitatory Neurotransmitter
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, an alpha-amino acid, is a fundamental component of proteins and a key player in various metabolic pathways.[1] In the central nervous system (CNS), its conjugate base, L-aspartate, functions as an excitatory neurotransmitter, promoting the transmission of electrical signals between neurons.[1] While L-glutamate is widely recognized as the primary excitatory neurotransmitter in the brain, L-aspartate is considered a significant secondary one.[2][3] The role of L-aspartate as a classical neurotransmitter is supported by evidence of its Ca2+-dependent release from nerve terminals upon depolarization.[4][5] This guide focuses on the function of L-aspartic acid, provided as a potassium salt, in excitatory neurotransmission. The potassium salt form, L-potassium aspartate, is a stable, water-soluble compound often used in dietary supplements to address low potassium levels and in research for electrophysiological studies.[6][7]
Mechanism of Action: Selective Agonism at NMDA Receptors
L-aspartate exerts its excitatory effects primarily through the activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors.[8][9][10] Unlike L-glutamate, which potently activates both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, L-aspartate is a highly selective agonist for NMDA receptors with little to no significant effect on AMPA receptors.[9][11][12]
The activation of NMDA receptors is a complex process that requires the binding of two co-agonists, glutamate (or an agonist like L-aspartate) and glycine (B1666218) (or D-serine).[13][14] Furthermore, at resting membrane potentials, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[13][15] The removal of this Mg2+ block, and subsequent channel opening, requires depolarization of the postsynaptic membrane, which is typically initiated by the activation of nearby AMPA receptors by glutamate.[13][14] Therefore, the NMDA receptor functions as a "coincidence detector," requiring both ligand binding (glutamate/aspartate and glycine) and postsynaptic depolarization for activation.[13]
The selective action of L-aspartate on NMDA receptors means that synapses that might release only aspartate would generate only NMDA receptor currents.[9][12] This has led to ongoing research and debate about the specific physiological roles of aspartatergic versus glutamatergic transmission.[9][12]
Quantitative Data
The following tables summarize key quantitative data related to L-aspartate's interaction with its binding sites.
Table 1: L-[3H]Aspartate Binding to Rat Brain Membranes
| Parameter | Value | Conditions |
| Na-Independent Binding | ||
| Dissociation Constant (Kd) | ~200 nM | Washed membranes, 20°C, neutral pH.[16] |
| Na-Dependent Binding | ||
| Dissociation Constant (Kd) | 4894 nM | Washed membranes.[16] |
Note: Na-independent binding is thought to represent binding to postsynaptic receptors, while Na-dependent binding is associated with uptake sites.
Table 2: Excitatory Amino Acid Concentrations for Receptor Activation
| Agonist | Receptor | Parameter | Value |
| L-Glutamate | AMPA | EC50 | ~200 µM[3] |
| L-Glutamate | NMDA | EC50 | 10 to 15 µM[3] |
| NMDA | NMDA (heteromeric) | Ki | ~5 µM[17] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. Ki (Inhibition constant) is a measure of the affinity of a ligand for a receptor.
Signaling Pathways
Activation of the NMDA receptor by L-aspartate initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca2+) into the postsynaptic neuron.[14] This rise in intracellular Ca2+ acts as a critical second messenger, activating a variety of downstream enzymes and signaling pathways that are crucial for synaptic plasticity, learning, and memory.[13][14]
Experimental Protocols
The characterization of L-aspartate as an excitatory neurotransmitter relies on several key experimental techniques.
Patch-Clamp Electrophysiology in Brain Slices
This technique is used to measure the electrical responses of individual neurons to the application of L-aspartate.
Methodology:
-
Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus, suprachiasmatic nucleus) are prepared using a vibratome.[18]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature.
-
Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording: A glass micropipette (filled with an internal solution containing potassium aspartate to maintain intracellular potassium levels) is carefully brought into contact with the membrane of a target neuron.[7] A tight seal is formed, and the cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Drug Application: L-aspartate is applied to the slice via the perfusion system or focally applied near the recorded neuron using a separate micropipette (puffer pipette).[18]
-
Data Acquisition: In voltage-clamp mode, the membrane potential is held constant, and the inward currents evoked by L-aspartate are measured.[18] Specific antagonists for NMDA receptors (e.g., D-AP5) and AMPA receptors (e.g., CNQX) are used to confirm the receptor subtype being activated.[8][18]
Synaptosome Preparation and Neurotransmitter Release Assay
This protocol is used to study the release of L-aspartate from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Cerebral cortices from rats are homogenized in a sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.[4]
-
Superfusion: Synaptosomes are layered between filters in a superfusion chamber and continuously perfused with a physiological medium.[4]
-
Depolarization: The release of neurotransmitters is induced by depolarizing the synaptosomes with a high concentration of potassium chloride (KCl) or another depolarizing agent like 4-aminopyridine.[4]
-
Sample Collection: The superfusate is collected in fractions over time.
-
Analysis: The concentration of L-aspartate and other amino acids (like L-glutamate) in the collected fractions is quantified using High-Performance Liquid Chromatography (HPLC).[4]
-
Pharmacological Manipulation: The experiment is repeated in the presence of various pharmacological agents to dissect the release mechanisms, such as removing external Ca2+ to test for calcium dependency or adding transporter inhibitors (e.g., DL-TBOA) to distinguish between vesicular release and transporter-mediated efflux.[4]
Conclusion
L-aspartic acid, via its anionic form L-aspartate, is a significant excitatory neurotransmitter in the central nervous system. Its primary mechanism of action is the selective activation of NMDA receptors, distinguishing its function from that of the more ubiquitous excitatory neurotransmitter, L-glutamate. The activation of these receptors by L-aspartate leads to calcium influx and the initiation of signaling cascades vital for synaptic plasticity. While there is still some debate regarding the precise conditions of its vesicular release and its distinct physiological roles compared to glutamate, the evidence strongly supports its function as a key signaling molecule in the brain.[2][4][9] Understanding the specific contributions of L-aspartate to excitatory neurotransmission is a critical area of research for developing novel therapeutic strategies for neurological disorders.
References
- 1. thebehavioralscientist.com [thebehavioralscientist.com]
- 2. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]
- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 7. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 8. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Aspartate an Excitatory Neurotransmitter? | Journal of Neuroscience [jneurosci.org]
- 10. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Specific high-affinity binding of L-[3H]aspartate to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligand affinities at recombinant N-methyl-D-aspartate receptors depend on subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Potassium L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of potassium L-aspartate. It includes detailed experimental protocols for the characterization of this compound and explores its biological significance, particularly its role in the urea (B33335) cycle.
Molecular Structure and Chemical Formula
Potassium L-aspartate can exist in different forms, primarily as monopotassium L-aspartate and dipotassium (B57713) L-aspartate. These forms can also be hydrated.
The fundamental structure is based on L-aspartic acid, an α-amino acid with an acidic side chain. The potassium salt is formed by the reaction of L-aspartic acid with potassium hydroxide (B78521) or potassium carbonate.[1][2][3]
Monopotassium L-Aspartate: In this form, one of the carboxylic acid groups of L-aspartic acid is deprotonated and forms an ionic bond with a potassium ion (K⁺). It often exists as a hemihydrate.[1][4][5]
-
Chemical Formula: C₄H₆KNO₄
-
Molecular Weight: 171.19 g/mol [6]
-
Structure:
Dipotassium L-Aspartate: In this form, both carboxylic acid groups of L-aspartic acid are deprotonated, forming ionic bonds with two potassium ions.
-
Chemical Formula: C₄H₅K₂NO₄
-
Molecular Weight: 210.28 g/mol
-
Structure:
Potassium L-Aspartate Hemihydrate: This is a common form of monopotassium L-aspartate.
-
Chemical Formula: C₄H₆KNO₄ · 0.5H₂O
-
Molecular Weight: 180.2 g/mol [5]
Physicochemical Properties
A summary of the key physicochemical properties of potassium L-aspartate is presented in the table below.
| Property | Value | References |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water. | [6] |
| Melting Point | Decomposes over a range of temperatures. For L-aspartic acid, the melting point is approximately 270-271 °C.[7][8] | |
| Specific Rotation [α]D²⁰ | For L-aspartic acid: +25.0° (c=1.97 g in 100 ml 6 N HCl) | [8] |
Experimental Protocols
This section provides detailed methodologies for the characterization of potassium L-aspartate.
Synthesis of Monopotassium L-Aspartate Hemihydrate
This protocol describes a laboratory-scale synthesis of monopotassium L-aspartate hemihydrate.[1][4]
Materials:
-
L-Aspartic acid
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
-
Three-necked flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a 2 L three-necked flask, add 1.5 L of methanol.
-
Under slow stirring, add 56.1 g (1.0 mol) of potassium hydroxide.
-
Slowly add 133.1 g (1.0 mol) of L-aspartic acid to the stirring solution.
-
Continue stirring at room temperature for 12 hours.
-
After the reaction is complete, collect the solid product by suction filtration.
-
Dry the collected solid in an oven to obtain potassium L-aspartate hemihydrate.
Melting Point Determination
The melting point of amino acid salts can be determined using the capillary method.[7][9][10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Finely grind a small amount of the potassium L-aspartate sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance first begins to melt (the appearance of a liquid phase) and the temperature at which it becomes completely liquid. This range is the melting point. For compounds that decompose, the temperature at which decomposition begins is noted.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.[12][13][14]
Materials and Apparatus:
-
FTIR spectrometer
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
Sample holder
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of the potassium L-aspartate sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Potentiometric Titration
Potentiometric titration can be used to determine the purity of potassium L-aspartate by titrating it with a standardized acid.[15]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Accurately weigh a sample of potassium L-aspartate and dissolve it in a known volume of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the initial pH of the potassium L-aspartate solution.
-
Add the acid titrant in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative plots.
Determination of Specific Rotation
The optical activity of potassium L-aspartate is determined using a polarimeter.[8]
Apparatus:
-
Polarimeter
-
Volumetric flask
-
Polarimeter cell (1 dm)
Procedure:
-
Accurately prepare a solution of known concentration of potassium L-aspartate in a suitable solvent (e.g., 6 N HCl).
-
Calibrate the polarimeter with the solvent blank.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Biological Significance: Role in the Urea Cycle
L-aspartate plays a crucial role in the urea cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.[16][17][18][19][20] Specifically, L-aspartate provides the second amino group required for the synthesis of urea.
The following diagram illustrates the key steps of the urea cycle and the involvement of L-aspartate.
Caption: The Urea Cycle, showing the incorporation of ammonia and the amino group from L-aspartate.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a synthesized potassium L-aspartate sample.
Caption: A typical workflow for the physicochemical characterization of synthesized potassium L-aspartate.
References
- 1. Preparation method of potassium aspartate semihydrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]
- 3. CN103130669B - Potassium aspartate preparation method - Google Patents [patents.google.com]
- 4. CN105037185A - Preparation method of potassium aspartate semihydrate - Google Patents [patents.google.com]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 7. thinksrs.com [thinksrs.com]
- 8. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. azom.com [azom.com]
- 13. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. davuniversity.org [davuniversity.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Urea cycle - Wikipedia [en.wikipedia.org]
L-Aspartic Acid, Potassium Salt and Potassium Aspartate: A Comprehensive Technical Review
For Immediate Release
[City, State] – [Date] – In the realms of neuroscience, drug development, and cellular biology, precise chemical nomenclature is paramount. This technical guide addresses the common query among researchers and scientists: the interchangeability of the terms "L-Aspartic acid, potassium salt" and "potassium aspartate." This document confirms that these terms are synonymous, referring to the potassium salt of the L-enantiomer of aspartic acid. However, it is crucial to distinguish between the monopotassium and dipotassium (B57713) forms of this salt, as they possess distinct chemical and physical properties.
This guide provides a detailed overview of the chemical identities of monopotassium and dipotassium aspartate, their physicochemical properties, relevant experimental protocols for their synthesis and application, and their role in biological signaling pathways.
Chemical Identity and Nomenclature
L-aspartic acid is a dicarboxylic amino acid, possessing two carboxylic acid groups that can be deprotonated to form salts with cations such as potassium (K⁺). The reaction of L-aspartic acid with one or two equivalents of a potassium base results in the formation of monopotassium aspartate or dipotassium aspartate, respectively.
Monopotassium L-aspartate is formed when one of the two carboxylic acid groups of L-aspartic acid is neutralized by a potassium ion. Conversely, dipotassium L-aspartate results from the neutralization of both carboxylic acid groups. The specific form of potassium aspartate used in an experimental or developmental context is critical and should be clearly delineated.
Physicochemical Properties
The physicochemical properties of monopotassium and dipotassium L-aspartate are summarized below. These data are essential for researchers in formulating solutions, designing experiments, and interpreting results.
| Property | Monopotassium L-Aspartate | Dipotassium L-Aspartate |
| Synonyms | L-Aspartic acid, monopotassium salt; Potassium hydrogen L-aspartate | L-Aspartic acid, dipotassium salt |
| Molecular Formula | C₄H₆KNO₄[1][2] | C₄H₅K₂NO₄[3] |
| Molecular Weight | 171.19 g/mol [1][2] | 209.28 g/mol |
| CAS Number | 1115-63-5[1][2] | 14007-45-5[3] |
| Appearance | White crystalline powder[1] | Data not readily available |
| Solubility | Soluble in water[1] | Highly soluble in water[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of potassium aspartate and its application in electrophysiological studies.
Synthesis of Monopotassium L-Aspartate Hemihydrate
This protocol describes a common method for the laboratory synthesis of monopotassium L-aspartate.
Materials:
-
L-Aspartic acid
-
Potassium hydroxide (B78521) (KOH)
-
2 L three-necked flask
-
Stirring apparatus
Procedure:
-
Add 1.5 L of methanol to a 2 L three-necked flask.
-
Slowly add 56.1 g (1.0 mol) of potassium hydroxide and 133.1 g (1.0 mol) of L-aspartic acid to the flask under slow stirring.[4]
-
Continue stirring the mixture at room temperature for 12 hours.[4]
-
After the reaction is complete, collect the solid product by suction filtration.
-
Dry the collected solid to obtain potassium L-aspartate hemihydrate.[4]
Purification and Analysis:
-
The purity of the synthesized compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Structural confirmation can be achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Application in Whole-Cell Patch-Clamp Electrophysiology
Potassium aspartate is frequently utilized in intracellular (pipette) solutions for whole-cell patch-clamp recordings to maintain the physiological intracellular potassium concentration.
Pipette Solution Preparation: A standard intracellular solution for recording from neurons can be prepared as follows:
Components:
-
Potassium aspartate: 125 mM[5]
-
KCl: 15 mM[5]
-
MgATP: 5 mM[5]
-
EGTA: 5 mM[5]
-
HEPES: 10 mM[5]
-
Adjust pH to 7.2 with KOH[5]
Procedure:
-
Dissolve the listed components in high-purity water.
-
Adjust the pH of the solution to 7.2 using a potassium hydroxide (KOH) solution.
-
Filter the solution through a 0.22 µm syringe filter before use.
-
This solution is used to fill the glass micropipettes for establishing a whole-cell recording configuration.
Biological Significance and Signaling Pathways
L-aspartate, the anionic component of potassium aspartate, is an excitatory neurotransmitter in the central nervous system. It primarily acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. The binding of L-aspartate to NMDA receptors contributes to the regulation of synaptic plasticity, learning, and memory.
The following diagram illustrates the role of L-aspartate in excitatory neurotransmission.
Conclusion
References
- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 2. L-Aspartic acid, monopotassium salt | C4H6KNO4 | CID 23672742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of potassium aspartate semihydrate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
L-Aspartic acid, potassium salt mechanism of action in the central nervous system.
An In-Depth Technical Guide on the Core Mechanism of Action of L-Aspartic Acid, Potassium Salt in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-Aspartic acid, a non-essential amino acid, functions as a principal excitatory neurotransmitter in the central nervous system (CNS), acting alongside the primary excitatory neurotransmitter, L-glutamate.[1][2][3] Its potassium salt form, L-Aspartic acid potassium salt, provides the active aspartate molecule for neurological action. This document elucidates the core mechanism of action of L-aspartate, focusing on its specific interactions with excitatory amino acid receptors, the subsequent signaling cascades, and its role in synaptic transmission. The key differentiator in its mechanism compared to L-glutamate is its high selectivity for the N-methyl-D-aspartate (NMDA) receptor, with negligible activity at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This selectivity has profound implications for its role in synaptic plasticity and neuronal excitation.
L-Aspartate as a CNS Neurotransmitter
L-aspartate fulfills the essential criteria for a neurotransmitter. It is present in high concentrations within the CNS, is synthesized by neurons and glial cells from precursors like glucose, and is released from nerve terminals in a calcium-dependent manner upon electrical stimulation.[1] When released into the synaptic cleft, it exerts powerful excitatory effects on nearly all neurons within the CNS.[1]
The role of the potassium ion in L-Aspartic acid potassium salt is primarily as a counter-ion for formulation. However, in a physiological context, potassium is critical for neuronal function. Traumatic brain injury, for example, can lead to a loss of K+ homeostasis, and it has been suggested that potassium aspartate may have neuroprotective effects by helping to regulate K+ levels, increase Na+/K+-ATPase activity, and restore ATP levels.[4][5]
Core Mechanism: Receptor-Specific Interactions
The excitatory actions of L-aspartate are mediated through its interaction with ionotropic glutamate (B1630785) receptors. Its mechanism is defined by its distinct affinity profile for the different receptor subtypes.
N-methyl-D-aspartate (NMDA) Receptor Activation
L-aspartate is a potent and selective agonist at the NMDA receptor.[6][7] The activation of the NMDA receptor is a complex, multi-step process that acts as a molecular coincidence detector, requiring:
-
Agonist Binding: Two molecules of an agonist, such as L-glutamate or L-aspartate, must bind to the GluN2 subunits of the receptor.[8]
-
Co-agonist Binding: Two molecules of a co-agonist, typically glycine (B1666218) or D-serine, must bind to the GluN1 subunits.[8][9] This binding is obligatory for the channel to open.[8]
-
Membrane Depolarization: At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[8][10][11] This voltage-dependent block must be relieved by a preceding depolarization of the postsynaptic membrane, often initiated by glutamate activating nearby AMPA receptors.[10][12]
Once these conditions are met, the channel opens, allowing an influx of Na+ and, most critically, Ca2+ ions into the neuron.[1][8] This influx of calcium is the primary transducer of the NMDA receptor signal, initiating a cascade of downstream signaling events.
Lack of AMPA Receptor Activity
A crucial aspect of L-aspartate's mechanism is its negligible affinity for AMPA receptors.[1][13][14] Radioligand binding studies confirm that while L-glutamate binds with high affinity to both AMPA and NMDA receptors, L-aspartate's affinity for the AMPA receptor is over three orders of magnitude lower.[15] This means that synaptically released L-aspartate will selectively activate NMDA receptors without directly contributing to the fast, AMPA-mediated component of excitatory postsynaptic potentials.[1][7]
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability.[16][17] While L-glutamate interacts with all three groups of mGluRs, the primary and most well-characterized action of L-aspartate is on the ionotropic NMDA receptors. Some mGluRs, particularly from Group III, can modulate NMDA receptor function, but direct, potent activation by L-aspartate is not its principal mechanism of action.[18][19]
Downstream Signaling and Physiological Roles
Synaptic Transmission and Plasticity
The selective activation of NMDA receptors by L-aspartate has significant functional consequences. Synaptic glutamate release activates both AMPA and NMDA receptors, leading to a two-component excitatory postsynaptic current (EPSC). The AMPA component is rapid in onset and decay, while the NMDA component has a slower rise time and a much longer decay.[1] Since L-aspartate only activates the NMDA component, its presence can distinctly shape the synaptic response.
The Ca2+ influx through NMDA receptors is the foundational trigger for synaptic plasticity, the cellular mechanism underlying learning and memory.[1] This calcium influx activates several critical enzymes, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), which leads to the insertion of more AMPA receptors into the postsynaptic membrane, a key event in Long-Term Potentiation (LTP).[20] Conversely, different patterns of NMDA receptor activation can lead to Long-Term Depression (LTD).[1]
Signal Termination: Reuptake
The excitatory signal initiated by L-aspartate is terminated by its removal from the synaptic cleft. This is accomplished by a family of high-affinity Excitatory Amino Acid Transporters (EAATs), which are located on the membranes of both glial cells and neurons.[1][21] These transporters cotransport glutamate or aspartate with Na+ and H+ ions and counter-transport K+ ions, rapidly clearing the neurotransmitter from the synapse and maintaining low extracellular concentrations to prevent excitotoxicity.[21][22][23]
Data Presentation
Table 1: Comparative Receptor Binding Affinities This table summarizes the binding affinities (Ki or EC50) of L-aspartate and L-glutamate for ionotropic glutamate receptors. Lower values indicate higher affinity.
| Ligand | Receptor Subtype | Affinity (Ki or EC50) | Reference |
| L-Glutamate | NMDA | ~250 nM (Ki) | [15] |
| L-Aspartate | NMDA | ~1.3 µM (Ki) | [15] |
| L-Glutamate | AMPA | ~500 nM (Ki) | [15] |
| L-Aspartate | AMPA | > 1 mM (Ki) | [15] |
Table 2: Functional Comparison of L-Aspartate and L-Glutamate
| Feature | L-Aspartate | L-Glutamate |
| Primary Receptor Target(s) | NMDA Receptor | NMDA & AMPA Receptors |
| EPSC Component Mediated | Slow component | Fast (AMPA) and Slow (NMDA) components |
| Requirement for Channel Opening | Co-agonist (Glycine) + Depolarization | Co-agonist + Depolarization (NMDA); Direct (AMPA) |
| Primary Ion Influx | Na+, Ca2+ | Na+ (AMPA); Na+, Ca2+ (NMDA) |
| Role in Synaptic Plasticity | Induces via NMDA-mediated Ca2+ influx | Induces via NMDA-mediated Ca2+ influx |
| Signal Termination | EAAT-mediated reuptake | EAAT-mediated reuptake |
Experimental Protocols
Protocol: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of L-aspartate for NMDA and AMPA receptors in rat brain tissue.
Methodology:
-
Membrane Preparation: Whole rat brains are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet (containing cell membranes) is washed and resuspended in a suitable assay buffer.
-
Assay Incubation:
-
For NMDA Receptors: Membranes are incubated with a specific radioligand, such as [3H]CGS-19755, in the presence of varying concentrations of unlabeled L-aspartate (the competitor).
-
For AMPA Receptors: Membranes are incubated with a specific radioligand, such as [3H]AMPA, in the presence of varying concentrations of unlabeled L-aspartate.
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed quickly with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (concentration of L-aspartate that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure inward currents in response to L-aspartate application in cultured hippocampal neurons, confirming its action on NMDA receptors.
Methodology:
-
Cell Preparation: Primary hippocampal neurons are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing physiological ion concentrations and blockers for non-NMDA and GABA receptors.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: L-aspartate is applied focally to the neuron using a puffer pipette or via a rapid solution exchange system.
-
Data Acquisition: Inward currents elicited by L-aspartate application are recorded.
-
Pharmacological Confirmation: The experiment is repeated in the presence of a selective NMDA receptor antagonist (e.g., D-AP5). A significant reduction or complete block of the L-aspartate-induced current confirms that it is mediated by NMDA receptors. The experiment can also be performed in a Mg2+-free external solution to demonstrate the voltage-dependent block.
Mandatory Visualizations
References
- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. thebehavioralscientist.com [thebehavioralscientist.com]
- 3. scbt.com [scbt.com]
- 4. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Is Aspartate an Excitatory Neurotransmitter? | Journal of Neuroscience [jneurosci.org]
- 8. droracle.ai [droracle.ai]
- 9. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 17. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of N-Methyl-d-aspartic Acid (NMDA) Receptors by Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. AMPA receptor - Wikipedia [en.wikipedia.org]
- 21. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Aspartic Acid in Health and Disease | MDPI [mdpi.com]
The Role of L-Aspartic Acid, Potassium Salt in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid, an endogenous amino acid, has been a subject of neuroscientific inquiry for over half a century. Its role as an excitatory neurotransmitter, primarily acting through the N-methyl-D-aspartate (NMDA) receptor, has been foundational to our understanding of synaptic transmission and plasticity. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to L-aspartic acid in neuroscience. The potassium salt of L-aspartic acid is a common formulation used in experimental preparations to ensure the bioavailability of the active aspartate anion. This document summarizes key quantitative data, details seminal experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Discovery and History
The journey to understanding L-aspartate's role in the central nervous system began in the mid-20th century, a period of burgeoning interest in the chemical basis of synaptic transmission.
Early Investigations of Excitatory Amino Acids
The initial suggestion that acidic amino acids could have an excitatory effect on the central nervous system (CNS) came from the work of Takashi Hayashi in the 1950s. Hayashi demonstrated that direct application of L-glutamate and L-aspartate to the cerebral cortex of dogs could induce convulsions, hinting at their powerful excitatory properties. However, due to their ubiquitous presence as metabolic intermediates, the idea that these simple amino acids could function as specific neurotransmitters was met with considerable skepticism.
The Seminal Work of Curtis, Phillis, and Watkins
The most compelling early evidence for L-aspartate's role as a neurotransmitter came from a series of meticulous studies by David R. Curtis, John W. Phillis, and Jeffrey C. Watkins in the late 1950s and early 1960s.[1][2][3] Using the technique of microiontophoresis, they applied a variety of amino acids directly onto single neurons in the cat spinal cord and recorded the resulting electrical activity.[1][2][3]
Their findings, published in a landmark 1960 paper in the Journal of Physiology, demonstrated that L-aspartate and L-glutamate were potent excitants of spinal neurons, causing rapid depolarization and firing of action potentials.[1][3] This work established a structure-activity relationship for excitatory amino acids, noting that excitatory properties were associated with compounds having two acidic groups and one basic group.[2][4] These studies solidified the position of L-aspartate and L-glutamate as the leading candidates for excitatory neurotransmitters in the mammalian CNS.
Elucidation of the NMDA Receptor and Ongoing Research
Subsequent research focused on identifying the receptors through which these amino acids exerted their effects. The development of selective agonists and antagonists led to the characterization of different classes of excitatory amino acid receptors. It was established that L-aspartate, like L-glutamate, acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] While L-glutamate is generally a more potent agonist at NMDA receptors, L-aspartate's ability to activate these receptors is crucial to its physiological function.[5][6]
The debate about whether L-aspartate is a classical neurotransmitter in its own right or if it acts as a co-transmitter with glutamate (B1630785) is ongoing. Evidence suggests that in some neuronal pathways, L-aspartate may be released from synaptic vesicles in a calcium-dependent manner, fulfilling a key criterion for a neurotransmitter.[7] However, a vesicular uptake mechanism for aspartate has not been as clearly demonstrated as it has for glutamate.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of L-aspartate with its primary receptor target, the NMDA receptor. It is important to note that the potency of L-aspartate can be influenced by the presence of high-affinity uptake systems in experimental preparations.[6]
| Agonist | Receptor | Preparation | Parameter | Value (µM) | Reference(s) |
| L-Glutamate | NMDA | Mouse Embryonic Hippocampal Neurons | EC50 | 2.3 | [5] |
| L-Glutamate | AMPA | Mouse Embryonic Hippocampal Neurons | EC50 | 19 | [5] |
| L-Aspartate | NMDA | Rat Suprachiasmatic Nucleus Neurons | - | Potent Agonist | [8] |
| D-Aspartate | AMPA | Rat Hippocampal Neurons | Kb | 930 | [9] |
Table 1: Receptor Activation and Binding Affinities. This table provides a summary of the half-maximal effective concentrations (EC50) and inhibitory constants (Kb) for L-aspartate and related compounds at excitatory amino acid receptors. Direct EC50 values for L-aspartate at NMDA receptors are less commonly reported than for L-glutamate, with its potency often described in relative terms.
Experimental Protocols
The following are detailed methodologies for key experiments that were instrumental in establishing the role of L-aspartate in neuroscience.
In Vivo Microiontophoresis on Cat Spinal Neurons (Adapted from Curtis et al., 1960)
This protocol describes the foundational technique used to demonstrate the direct excitatory effects of L-aspartate on individual neurons.
Objective: To assess the effect of electrophoretically applied L-aspartate on the firing rate of single spinal cord neurons in an anesthetized cat.
Animal Preparation:
-
Adult cats were anesthetized, typically with pentobarbitone sodium.
-
A laminectomy was performed to expose the lumbosacral spinal cord.
-
The animal was immobilized and artificially respired. Body temperature, blood pressure, and end-tidal CO2 were monitored and maintained within physiological ranges.
Electrode Assembly:
-
Five-barreled glass micropipettes were used. One barrel was filled with 3 M NaCl for extracellular recording of neuronal spikes.
-
The other barrels were filled with solutions of the amino acids to be tested, such as L-aspartic acid (as the potassium salt, adjusted to a specific pH) and L-glutamic acid.
-
A retaining current was applied to the barrels containing the amino acids to prevent passive diffusion.
Experimental Procedure:
-
The multi-barreled micropipette was advanced into the ventral horn of the spinal cord using a micro-manipulator.
-
A single, spontaneously active neuron (or a neuron activated by peripheral stimulation) was identified by the recording barrel.
-
A controlled ejecting current was passed through the barrel containing L-aspartate, causing the release of aspartate ions into the immediate vicinity of the neuron.
-
The firing rate of the neuron was recorded before, during, and after the application of L-aspartate.
-
The effects of L-aspartate were compared to those of other amino acids, such as L-glutamate, applied from the other barrels of the same pipette.
Depolarization-Induced Release of L-Aspartate from Synaptosomes
This protocol is a more modern approach to demonstrate the neurotransmitter-like property of L-aspartate release from nerve terminals.
Objective: To measure the calcium-dependent release of endogenous L-aspartate from purified cerebrocortical synaptosomes upon depolarization.
Synaptosome Preparation:
-
Cerebral cortices from rats are homogenized in ice-cold buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to obtain a crude synaptosomal pellet (P2).
-
The P2 pellet is further purified using a density gradient (e.g., Percoll or Ficoll) to yield a fraction enriched in synaptosomes.
-
The purified synaptosomes are washed and resuspended in a physiological buffer.
Release Assay:
-
Synaptosomes are loaded into a superfusion chamber and continuously perfused with a physiological buffer.
-
To induce depolarization, the superfusion medium is switched to a buffer containing a high concentration of potassium chloride (e.g., 15-50 mM KCl).
-
Fractions of the superfusate are collected at regular intervals before, during, and after the depolarizing stimulus.
-
To test for calcium dependency, the experiment is repeated in a calcium-free buffer containing a calcium chelator (e.g., EGTA).
-
The concentration of L-aspartate in the collected fractions is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
A significant increase in L-aspartate in the superfusate during high KCl stimulation that is diminished in the absence of calcium is indicative of a neurotransmitter-like, exocytotic release mechanism.
Signaling Pathways and Experimental Workflows
L-Aspartate-Mediated NMDA Receptor Signaling Pathway
L-aspartate exerts its primary excitatory effect through the activation of the NMDA receptor, a ligand-gated ion channel with unique properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Early history of glycine receptor biology in mammalian spinal cord circuits [frontiersin.org]
- 3. ACTIONS OF AMINO-ACIDS ON THE ISOLATED HEMISECTED SPINAL CORD OF THE TOAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and alternative names for L-Aspartic acid, potassium salt in scientific literature.
For Immediate Release
This technical guide provides an in-depth overview of L-Aspartic acid, potassium salt, a vital compound in various scientific and pharmaceutical applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.
Synonyms and Alternative Names
In scientific literature, this compound is referred to by a variety of names, which can vary based on the stoichiometry of the salt (monopotassium or dipotassium) and the context of its use. A comprehensive list of these synonyms is provided below to aid in literature searches and chemical identification.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name | CAS Number |
| Monopotassium Salt | L-Aspartic acid, monopotassium salt | 1115-63-5 |
| Potassium L-aspartate | 1115-63-5 | |
| Monopotassium aspartate | 1115-63-5 | |
| Potassium hydrogen aspartate | 1115-63-5 | |
| This compound (1:1) | 1115-63-5 | |
| L-Asparaginic acid potassium salt | 1115-63-5 | |
| Aspara K | 1115-63-5 | |
| Dipotassium (B57713) Salt | L-Aspartic acid, dipotassium salt | 2001-89-0 |
| Dipotassium L-aspartate | 2001-89-0 | |
| This compound (1:2) | 14007-45-5 | |
| General/Unspecified | Potassium aspartate | 14007-45-5 |
| L-Aspartate potassium | 14007-45-5 |
It is crucial to distinguish potassium aspartate from potassium asparaginate, which is the potassium salt of the amino acid L-asparagine.[1]
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its application in experimental and pharmaceutical contexts. Key quantitative data are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value (Monopotassium Salt) | Value (Dipotassium Salt) |
| Molecular Formula | C₄H₆KNO₄[2][3][4][5] | C₄H₅K₂NO₄ |
| Molecular Weight | 171.19 g/mol [2] | 209.28 g/mol [6] |
| Appearance | White to almost white crystalline powder[3][5] | - |
| Melting Point | 270-271 °C | - |
| Solubility in Water | Very soluble[2][7] | - |
| pKa Values (of L-Aspartic Acid) | pKa₁ (α-carboxyl): ~1.88-2.1[8][9]pKa₂ (side chain carboxyl): ~3.65-3.9[8][9]pKa₃ (α-amino): ~9.60-9.82[8][9] | pKa₁ (α-carboxyl): ~1.88-2.1[8][9]pKa₂ (side chain carboxyl): ~3.65-3.9[8][9]pKa₃ (α-amino): ~9.60-9.82[8][9] |
| Optical Rotation [α]D²⁰ | +19.0° to +22.0° (c=8, 6mol/L HCl)[10] | - |
Experimental Protocols
This compound is a standard component in intracellular solutions for whole-cell patch-clamp electrophysiology.[7] This is due to its ability to provide a physiological concentration of potassium ions while the aspartate anion is relatively large and less permeant through chloride channels compared to chloride ions, thus maintaining the cell's resting membrane potential and ionic gradients.
Preparation of a Standard Potassium L-Aspartate Based Internal Solution for Patch-Clamp Electrophysiology
This protocol describes the preparation of a typical internal solution for whole-cell patch-clamp recordings.
Materials:
-
Potassium L-aspartate
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
-
MgCl₂ (Magnesium chloride)
-
ATP-Mg (Adenosine 5'-triphosphate magnesium salt)
-
GTP-Na (Guanosine 5'-triphosphate sodium salt)
-
Potassium hydroxide (B78521) (KOH) for pH adjustment
-
Ultrapure water
-
Osmometer
-
pH meter
-
0.22 µm syringe filters
Procedure:
-
Prepare a stock solution of the main components: In a beaker with approximately 80% of the final volume of ultrapure water, dissolve Potassium L-aspartate, HEPES, EGTA, and MgCl₂. Stir gently until all components are fully dissolved.
-
Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a concentrated solution of KOH. Monitor the pH continuously with a calibrated pH meter.
-
Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower than the extracellular solution (typically 290-300 mOsm/L) by adding ultrapure water or a small amount of a concentrated stock of Potassium L-aspartate.
-
Add Energy Sources: On the day of the experiment, add fresh ATP-Mg and GTP-Na to the final internal solution. These components can degrade over time, even when frozen.
-
Final Filtration and Storage: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. Aliquot the solution into smaller volumes and store at -20°C or -80°C for long-term storage. Thaw a fresh aliquot for each day of recording.
Signaling Pathways and Biological Roles
L-Aspartate, the anionic form of L-Aspartic acid, is a non-essential amino acid that plays a crucial role in several key metabolic and signaling pathways.
Malate-Aspartate Shuttle
The malate-aspartate shuttle is a critical pathway for translocating reducing equivalents (in the form of NADH) from the cytoplasm to the mitochondrial matrix, which is essential for aerobic respiration. Aspartate is a key component of this shuttle.
Caption: The Malate-Aspartate Shuttle.
Urea Cycle
Aspartate provides the second amino group in the synthesis of urea, the primary means by which mammals excrete excess nitrogen.
Caption: The role of Aspartate in the Urea Cycle.
Experimental Workflow for Investigating Neuroprotective Effects
Based on studies showing the neuroprotective effects of potassium aspartate, a logical workflow for such an investigation is outlined below.
Caption: Workflow for assessing neuroprotection.
This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and execution, while the pathway diagrams offer a visual representation of its biological significance.
References
- 1. The three pKa values of aspartic acid are 189 365 and class 12 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. re-place.be [re-place.be]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. Ch27 pKa and pI values [chem.ucalgary.ca]
- 10. Potassium L-Aspartate | 1115-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for L-Aspartic Acid, Potassium Salt Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, a non-essential amino acid, is a critical component in cell culture media, playing a pivotal role in the biosynthesis of proteins, nucleotides, and other amino acids.[1] Its potassium salt is often used as a highly soluble and bioavailable supplement to support robust cell growth, proliferation, and overall cellular metabolism.[2] These application notes provide a detailed protocol for the preparation, sterilization, and quality control of L-Aspartic acid, potassium salt solutions for use in a variety of cell culture applications.
Physicochemical Properties and Storage
This compound is a white or almost white crystalline powder that is soluble in water.[3] Proper storage is crucial to maintain its stability and efficacy.
| Parameter | Specification | Source |
| Chemical Formula | C₄H₆KNO₄ | [3] |
| Molecular Weight | 171.2 g/mol | [3] |
| Appearance | White or almost white crystalline powder | [3] |
| Solubility | Soluble in water | |
| Storage of Powder | Room Temperature | [3] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [4] |
Recommended Concentrations for Cell Culture
L-Aspartic acid is a standard component of Non-Essential Amino Acid (NEAA) solutions used to supplement cell culture media. Commercially available 100x NEAA solutions typically contain L-Aspartic acid at a concentration of 10 mM.[4] These solutions are generally diluted 1:100 in the final culture medium.
| Solution | Concentration of L-Aspartic Acid | Typical Dilution | Final Working Concentration |
| 100x NEAA Stock Solution | 10 mM | 1:100 | 0.1 mM |
| Custom Stock Solution | 100 mM (recommended) | 1:1000 | 0.1 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution, which can be conveniently diluted to the desired working concentration.
Materials:
-
This compound (Molecular Weight: 171.2 g/mol )
-
Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles or cryovials
-
pH meter
-
1 M sterile solutions of HCl and NaOH for pH adjustment
Procedure:
-
Weighing: Accurately weigh 1.712 g of this compound powder.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80 mL of cell culture grade water.
-
Mixing: Vortex or gently swirl the tube until the powder is completely dissolved.
-
pH Adjustment: Aseptically measure the pH of the solution. Adjust the pH to a range of 7.0-7.5 using sterile 1 M NaOH or 1 M HCl. Add the acid or base dropwise and mix thoroughly after each addition before re-measuring the pH.
-
Final Volume: Once the target pH is reached, add cell culture grade water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a sterile bottle.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Protocol 2: Preparation of Cell Culture Medium with L-Aspartic Acid Supplementation
This protocol describes the dilution of the 100 mM stock solution to a final working concentration of 0.1 mM in a basal medium.
Procedure:
-
Thawing: Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: In a sterile environment (e.g., a biosafety cabinet), add 1 mL of the 100 mM stock solution to 999 mL of your basal cell culture medium to achieve a final concentration of 0.1 mM.
-
Mixing: Gently swirl the medium to ensure the supplement is evenly distributed.
-
Use: The supplemented medium is now ready for use in your cell culture experiments.
Quality Control
Maintaining the quality of the prepared stock solution is essential for reproducible experimental results.
| Parameter | Specification | Frequency |
| Appearance | Clear, colorless solution, free of particulates | Each new batch |
| pH | 7.0 - 7.5 | Each new batch |
| Sterility | No bacterial or fungal growth | Each new batch (e.g., by inoculating a small volume into thioglycolate broth and tryptone soya broth) |
| Endotoxin Level | < 3 EU/mL | Recommended for each new batch, especially for sensitive applications |
L-Aspartic Acid in Cellular Metabolism
L-Aspartic acid is a central metabolite, serving as a precursor for the synthesis of other amino acids (such as asparagine, methionine, and lysine) and nucleotides. Its integration into the TCA cycle also links amino acid metabolism with cellular energy production.
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing a sterile this compound stock solution for cell culture.
References
Application Notes and Protocols for the Use of Potassium L-Aspartate in Intracellular Solutions for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of potassium L-aspartate as a major salt in intracellular solutions for patch clamp electrophysiology. This document outlines the rationale for its use, potential physiological implications, and detailed protocols for its application.
Introduction to Intracellular Solutions in Patch Clamp
The composition of the intracellular (pipette) solution is a critical determinant of success and accuracy in patch clamp recordings. This solution replaces the native cytoplasm of the cell under investigation and therefore significantly influences the recorded electrical activity. The choice of the primary anion is particularly important as it can affect resting membrane potential, neuronal excitability, and various signaling pathways. While potassium gluconate and potassium chloride are commonly used, potassium L-aspartate presents a viable alternative with specific advantages and considerations.
Rationale for Using Potassium L-Aspartate
Potassium L-aspartate is utilized in intracellular solutions to mimic the high concentration of endogenous anionic amino acids within neurons. Its use is predicated on the desire to create a more physiological intracellular environment, which may better preserve the natural functions of the recorded cell.
Advantages:
-
Physiologically Relevant: L-aspartate is a naturally occurring amino acid in the central nervous system, contributing to the intracellular anionic charge.[1][2]
-
Minimal Impact on Chloride Reversal Potential: Using a low-chloride internal solution with potassium L-aspartate as the main salt allows for the study of GABAergic and glycinergic currents with minimal contamination from the pipette solution.
-
Potential for Improved Cell Health: A more physiological intracellular milieu may contribute to longer and more stable recordings.
Disadvantages and Considerations:
-
Metabolic and Signaling Effects: L-aspartate is not metabolically inert. It is involved in the malate-aspartate shuttle, a key process in cellular energy metabolism.[1][2] It can also act as a neurotransmitter, stimulating NMDA receptors, although with a lower affinity than glutamate.[3]
-
Impact on Kinase Activity: Potassium salts of aspartate have been shown to increase the activity of cAMP-dependent protein kinase (PKA).[4][5] This is a crucial consideration when studying signaling pathways that are modulated by PKA.
-
Junction Potential: As with any intracellular solution, the liquid junction potential between the pipette solution and the bath solution must be calculated and corrected for accurate voltage measurements.
Quantitative Data Summary
The following tables summarize common concentration ranges for components of potassium L-aspartate based intracellular solutions and provide a comparison with other common internal solution anions.
Table 1: Typical Composition of a Potassium L-Aspartate Intracellular Solution
| Component | Concentration Range (mM) | Purpose |
| Potassium L-Aspartate | 120 - 140 | Primary potassium salt to maintain osmotic balance and mimic intracellular anionic charge. |
| KCl or NaCl | 4 - 15 | To set the intracellular chloride concentration and allow for the study of chloride channel activity. |
| HEPES | 10 | pH buffer to maintain physiological pH (typically 7.2-7.4). |
| EGTA or BAPTA | 0.5 - 11 | Calcium chelator to buffer intracellular calcium and prevent calcium-dependent inactivation of channels. |
| MgCl₂ | 1 - 5 | Required for the function of many enzymes, including ATPases. |
| Mg-ATP or K₂ATP | 2 - 5 | Energy source for cellular processes. |
| Na-GTP or GTP-Tris | 0.3 - 0.4 | Energy source, particularly for G-protein coupled receptor signaling. |
| Phosphocreatine | 10 - 20 | An additional energy reserve to regenerate ATP. |
Data compiled from various sources, including[6][7].
Table 2: Comparison of Common Anions in Intracellular Solutions
| Anion | Primary Advantage(s) | Primary Disadvantage(s) |
| L-Aspartate | Physiologically relevant anion.[1][2] | Metabolically active, can stimulate NMDA receptors and increase PKA activity.[3][4][5] |
| Gluconate | Largely metabolically inert, widely used. | Can chelate calcium with low affinity, potentially affecting calcium-dependent processes.[8] May precipitate and clog the pipette tip.[8] |
| Chloride (Cl⁻) | Minimizes liquid junction potential.[8] | High intracellular chloride concentration can alter the reversal potential of GABA-A and glycine (B1666218) receptors, potentially causing depolarizing inhibitory currents.[8] |
| Methylsulfate | Good mobility, resulting in lower series resistance compared to gluconate.[8] | Less commonly used, and its long-term effects on cellular physiology are not as well-characterized as other anions. |
Experimental Protocols
Preparation of Potassium L-Aspartate Intracellular Solution
This protocol provides a step-by-step guide for preparing a standard potassium L-aspartate based intracellular solution.
Materials:
-
L-Aspartic acid potassium salt
-
KCl
-
HEPES
-
EGTA
-
MgCl₂
-
Mg-ATP
-
Na-GTP
-
Phosphocreatine (optional)
-
KOH (for pH adjustment)
-
High-purity water
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution: It is often convenient to prepare a stock solution of the main components without ATP and GTP.
-
Dissolve salts: In a beaker with approximately 80% of the final volume of high-purity water, dissolve the potassium L-aspartate, KCl, HEPES, EGTA, and MgCl₂.
-
Adjust pH: Carefully adjust the pH of the solution to the desired value (typically 7.2-7.4) using a concentrated KOH solution.[8] Monitor the pH using a calibrated pH meter.
-
Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be 10-20 mOsm lower than the extracellular solution to ensure good seal formation.[8] This can be done by adding more potassium L-aspartate or a non-ionic substance like sucrose.
-
Bring to final volume: Once the pH and osmolarity are correct, add high-purity water to reach the final desired volume.
-
Aliquot and store: Aliquot the solution into smaller volumes and store at -20°C or -80°C.[9]
-
Add ATP and GTP before use: On the day of the experiment, thaw an aliquot of the internal solution and add fresh ATP and GTP from stock solutions.[9] Keep the solution on ice.
-
Filter the solution: Before filling the patch pipette, filter the final solution through a 0.22 µm syringe filter to remove any precipitates.[10]
Whole-Cell Patch Clamp Recording Protocol
This protocol outlines the general steps for performing a whole-cell patch clamp recording using a potassium L-aspartate based intracellular solution.
Equipment:
-
Patch clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Vibration isolation table
-
Perfusion system
-
Pipette puller
-
Recording chamber
Procedure:
-
Prepare the cell culture or brain slice: Ensure the cells are healthy and in a suitable recording chamber with the appropriate extracellular solution (e.g., aCSF).
-
Pull and fill the patch pipette: Pull a glass capillary to create a micropipette with a resistance of 3-7 MΩ.[10] Fill the pipette with the freshly prepared and filtered potassium L-aspartate intracellular solution.
-
Approach the cell: Under visual guidance, carefully approach the target cell with the patch pipette while applying positive pressure to keep the tip clean.
-
Form a Gigaohm seal: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Establish whole-cell configuration: After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This establishes electrical and diffusive access to the cell's interior.
-
Begin recording: Switch to voltage-clamp or current-clamp mode to record the desired electrical signals. Monitor the access resistance and cell health throughout the experiment.
-
Data analysis: Analyze the recorded currents or voltages using appropriate software. Correct for the liquid junction potential.
Visualizations
The following diagrams illustrate key concepts related to the use of potassium L-aspartate in patch clamp electrophysiology.
References
- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological studies [protocols.io]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: L-Aspartic Acid, Potassium Salt in Neuronal Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Aspartic acid, an excitatory amino acid, plays a crucial role in the central nervous system as a neurotransmitter, acting primarily on N-methyl-D-aspartate (NMDA) receptors.[1] Its potassium salt is increasingly being considered as a supplement in neuronal culture media. The rationale for its use extends from providing a readily available excitatory neurotransmitter to potentially modulating neuronal activity and survival through both its aspartate and potassium components. These application notes provide a comprehensive overview of the use of L-Aspartic acid, potassium salt in neuronal culture, including its mechanisms of action, potential applications, and detailed protocols for its use.
Principle and Rationale
L-Aspartic acid acts as an agonist at the glutamate-binding site of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors.[1] Activation of NMDA receptors leads to an influx of Ca²⁺ ions, a critical second messenger that triggers a cascade of intracellular signaling pathways. These pathways are integral to synaptic plasticity, neuronal development, and survival. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death.[1]
The use of the potassium salt of L-Aspartic acid introduces another layer of complexity and potential utility. Potassium ions (K⁺) are the primary determinants of the neuronal resting membrane potential. Alterations in extracellular potassium concentration can significantly impact neuronal excitability. While physiological concentrations are crucial for normal neuronal function, elevated potassium levels are often used experimentally to depolarize neurons. Therefore, when supplementing with this compound, it is imperative to consider the final concentration of both the aspartate and potassium ions in the culture medium.
Applications in Neuronal Culture
Supplementation of neuronal culture media with this compound can be explored for several applications:
-
Promoting Neuronal Maturation and Synaptogenesis: By providing a baseline level of excitatory stimulation, L-Aspartic acid may encourage the development and maturation of synapses in vitro.
-
Investigating Excitotoxicity and Neuroprotection: Controlled addition of L-Aspartic acid can be used to model excitotoxic conditions and to screen for neuroprotective compounds.
-
Modulating Neuronal Network Activity: The dual action of aspartate and potassium can be utilized to study the effects of controlled depolarization and excitatory signaling on the formation and activity of neuronal networks.
-
Studying NMDA Receptor Signaling: As a specific NMDA receptor agonist, it serves as a tool to dissect the downstream signaling pathways involved in synaptic plasticity and neuronal function.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from the literature regarding the effects of L-Aspartic acid and potassium on neuronal cultures. It is important to note that optimal concentrations can vary depending on the neuronal cell type, culture density, and experimental goals.
Table 1: Concentration-Dependent Effects of L-Aspartic Acid on Neuronal Viability
| Concentration Range | Observed Effect | Cell Type | Citation |
| 30 µM - 3 mM | Concentration-dependent neuronal destruction (neurotoxicity) | Murine cortical neurons | [1] |
| ~190 µM | ED50 for neurotoxicity after 5-minute exposure | Murine cortical neurons | [1] |
| ~40 µM | LD50 for delayed neurodegeneration over 24 hours | Rat cerebellar granule cells |
Table 2: Effects of Extracellular Potassium Concentration on Neuronal Properties
| Potassium (K⁺) Concentration | Observed Effect | Context | Citation |
| 2.9 mM | Physiological concentration in human cerebrospinal fluid (CSF) | In vitro neuronal culture | [2] |
| 4 mM | Can induce epileptiform activity in human iPSC-derived neurons | In vitro neuronal culture | [2] |
| 20 mM | Enhanced lipopolysaccharide-induced neurotoxicity in glia-neuron co-cultures | In vitro study | [3] |
| 25-40 mM | Promotes neuronal survival | In vitro study | [4] |
| >50 mM | Decreased neuronal survival | In vitro study | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in primary neuronal cultures. These protocols are intended as a starting point and may require optimization for specific experimental needs.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder form)
-
Nuclease-free water or appropriate buffer (e.g., sterile HEPES-buffered saline)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve the desired stock solution concentration (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Supplementation of Primary Neuronal Culture Medium
This protocol is based on the culture of primary hippocampal or cortical neurons.
-
Materials:
-
Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Prepared sterile stock solution of this compound
-
Cultured primary neurons on coated plates or coverslips
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
On the day of media change (e.g., every 3-4 days), warm the required volume of complete neuronal culture medium to 37°C.
-
Add the this compound stock solution to the warmed medium to achieve the desired final concentration. Note: Based on neurotoxicity data, a starting concentration range of 1-10 µM for supplementation studies is recommended. Higher concentrations should be used cautiously for excitotoxicity models.
-
Gently mix the supplemented medium.
-
Remove half of the old medium from the cultured neurons and replace it with an equal volume of the freshly prepared supplemented medium.
-
Return the culture plates to the 37°C, 5% CO₂ incubator.
-
Protocol 3: Assessment of Neuronal Viability
-
Materials:
-
Cultured neurons treated with different concentrations of this compound.
-
Cell viability assay kit (e.g., MTT, MTS, or Live/Dead staining kit).
-
Plate reader or fluorescence microscope.
-
-
Procedure:
-
Culture neurons in a 96-well plate for high-throughput analysis.
-
Treat the neurons with a range of this compound concentrations for the desired duration.
-
At the end of the treatment period, perform the cell viability assay according to the manufacturer's instructions.
-
Quantify the results using a plate reader (for MTT/MTS assays) or by cell counting under a fluorescence microscope (for Live/Dead staining).
-
Express the data as a percentage of the untreated control.
-
Visualization of Signaling Pathways and Workflows
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation by L-Aspartate and co-agonist glycine.
Experimental Workflow for Assessing Neurotoxicity
Caption: Workflow for determining the neurotoxic effects of this compound.
Concluding Remarks
The use of this compound as a supplement in neuronal culture media offers a valuable tool for researchers studying neuronal development, function, and pathology. However, its application requires careful consideration of both the excitatory effects of aspartate and the potential for depolarization due to the potassium component. The protocols and data provided herein serve as a guide for the rational design of experiments. It is recommended to perform dose-response studies to determine the optimal, non-toxic concentration for specific neuronal cell types and experimental paradigms. Further research is warranted to fully elucidate the long-term effects of supplementation on neuronal network function and to establish standardized protocols for its various applications.
References
- 1. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High concentrations of extracellular potassium enhance bacterial endotoxin lipopolysaccharide-induced neurotoxicity in glia-neuron mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium L-Aspartate in Studying NMDA Receptor Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory neurotransmission in the central nervous system. Their activation is implicated in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is associated with various neurological disorders, making them a key target for therapeutic intervention. L-aspartate, an endogenous amino acid, serves as an agonist for NMDA receptors, while potassium ions are known to modulate receptor activity. This document provides detailed application notes and experimental protocols for utilizing potassium L-aspartate to study the activation of NMDA receptors, offering a valuable tool for researchers in neuroscience and drug development.
Application Notes
Potassium L-aspartate is a useful tool for investigating NMDA receptor function for several reasons:
-
Physiological Relevance: L-aspartate is an endogenous agonist of the NMDA receptor.[1]
-
Modulation of Receptor Activity: Elevated extracellular potassium concentrations can enhance the synaptic activation of NMDA receptors.[2] This is thought to occur, in part, by causing a slight membrane depolarization which helps to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[3]
-
Investigating Ion Channel Properties: The interplay between potassium ions and the NMDA receptor pore can be studied to understand the biophysical properties of the channel, including the binding of other ions like Mg²⁺.[4]
The combined use of L-aspartate as an agonist and potassium to modulate the cellular environment provides a robust system for studying NMDA receptor activation dynamics, downstream signaling cascades, and the screening of potential therapeutic modulators.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of potassium and NMDA receptor agonists.
Table 1: Agonist and Modulator Concentrations for NMDA Receptor Studies
| Compound | Concentration | Cell Type/Tissue | Effect | Reference |
| L-aspartate | 1-50 mM | Mouse peritoneal macrophages, Kupffer cells, human monocytes | Downregulation of inflammasome component transcripts | [5] |
| N-methyl-D-aspartate (NMDA) | 20.0 μM | Rat CRH^CeA^ neurons in brain slices | Activation of NMDA receptors | [6] |
| N-methyl-D-aspartate (NMDA) | 150 µM | Cultured cerebellar granule neurons | Increased Aspartate Aminotransferase (AAT) activity | [7] |
| Potassium Chloride (KCl) | 7.5 mM | Rat hippocampus (CA1 region) | Selective enhancement of NMDA receptor-mediated response | [2] |
| Potassium Chloride (KCl) | 40 mM | Cultured cerebellar granule neurons | Increased Aspartate Aminotransferase (AAT) activity | [7] |
| Magnesium (Mg²⁺) | 54 µM | Rat recombinant NR1/NR2B NMDA receptors | Blockade of single-channel currents | [4] |
Table 2: Electrophysiological Parameters of NMDA Receptor Activation
| Parameter | Value | Conditions | Cell Type | Reference |
| EC₅₀ for NMDA | 25 µM | Increased AAT activity | Cultured cerebellar granule neurons | [7] |
| EC₅₀ for KCl | 17 mM | Increased AAT activity | Cultured cerebellar granule neurons | [7] |
| Holding Potential | -60 mV | Mg²⁺-free solution for NMDA receptor activation | Rat CRH^CeA^ neurons | [6] |
| Holding Potential | -55 mV | 100 mM Na⁺ and 54 µM Mg²⁺ extracellularly | Rat recombinant NR1/NR2B NMDA receptors | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of NMDA Receptor Currents in Brain Slices
This protocol describes the whole-cell patch-clamp technique to record NMDA receptor-mediated currents in neurons within brain slices, adapted from methodologies described in existing literature.[6][8]
1. Materials:
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- High Potassium aCSF (for depolarization) containing (in mM): 100 NaCl, 26.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- Internal solution for patch pipette containing (in mM): 120 Potassium gluconate, 20 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂ATP, 0.3 NaGTP (pH adjusted to 7.3 with KOH).
- L-aspartate stock solution (100 mM).
- NMDA receptor antagonist (e.g., D-AP5).
- Non-NMDA receptor antagonist (e.g., CNQX).
- Vibratome for slicing brain tissue.
- Patch-clamp amplifier and data acquisition system.
2. Procedure:
- Prepare acute brain slices (e.g., hippocampus or amygdala) from a rodent model using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
- Establish a whole-cell patch-clamp recording from a target neuron.
- Hold the neuron at a negative potential (e.g., -60 mV) to maintain the Mg²⁺ block of NMDA receptors.
- To isolate NMDA receptor currents, block AMPA/kainate receptors using an antagonist like CNQX.
- Apply L-aspartate at a desired concentration (e.g., 100 µM) via the perfusion system.
- To study the effect of potassium, switch the perfusion to a high-potassium aCSF solution containing L-aspartate. This will depolarize the neuron, relieve the Mg²⁺ block, and potentiate the NMDA receptor current.
- Record the inward current, which represents the activation of NMDA receptors.
- Confirm the specificity of the recorded current by applying an NMDA receptor antagonist (e.g., D-AP5). The current should be significantly reduced or abolished.
11. Data Analysis:
- Measure the peak amplitude and decay kinetics of the L-aspartate-evoked NMDA receptor currents.
- Compare the current characteristics in normal versus high potassium aCSF to quantify the modulatory effect of potassium.
Protocol 2: Investigating Downstream Signaling Pathways using Western Blotting
This protocol outlines a method to study the downstream signaling effects of NMDA receptor activation by potassium L-aspartate, focusing on protein phosphorylation cascades.
1. Materials:
- Cultured neurons (e.g., primary hippocampal or cortical neurons).
- Treatment medium (e.g., Neurobasal medium).
- Potassium L-aspartate solution.
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis apparatus.
- Western blotting apparatus.
- Primary antibodies against phosphorylated and total proteins of interest (e.g., p-CREB, CREB, p-ERK, ERK).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system for chemiluminescence detection.
2. Procedure:
- Plate cultured neurons at an appropriate density and allow them to mature.
- Starve the cells in a low-serum medium for a few hours before treatment.
- Treat the cells with potassium L-aspartate at various concentrations and for different time points. Include a vehicle-treated control group.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against the total protein to normalize the data.
13. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the ratio of the phosphorylated protein to the total protein for each sample.
- Compare the phosphorylation levels between treated and control groups to determine the effect of potassium L-aspartate on the signaling pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA receptor activation by potassium L-aspartate.
Caption: Workflow for patch-clamp recording.
Caption: Workflow for Western blot analysis.
References
- 1. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated extracellular potassium concentration enhances synaptic activation of N-methyl-D-aspartate receptors in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. K+ Occupancy of the N-Methyl-d-Aspartate Receptor Channel Probed by Mg2+ Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of N-methyl-d-aspartate receptor downregulates inflammasome activity and liver inflammation via a β-arrestin-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of potassium and N-methyl-D-aspartate on the aspartate aminotransferase activity in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of L-Aspartic Acid, Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, potassium salt is an endogenous compound with various physiological roles, making it a molecule of interest for in vivo research in diverse fields such as neuroscience, metabolism, and pharmacology.[1][2] Proper formulation is critical to ensure the accurate and safe delivery of this compound in animal studies. These application notes provide detailed protocols for the preparation of this compound solutions for parenteral administration in preclinical in vivo models. The focus is on ensuring solubility, stability, and physiological compatibility of the formulation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective formulation.
| Property | Value | Reference |
| Synonyms | Potassium L-aspartate | [1] |
| Molecular Formula | C₄H₆KNO₄ | [1] |
| Molecular Weight | 171.19 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1][3] |
| Solubility in Water | 100 mg/mL (584.15 mM) | [3] |
| Storage of Solid | Room temperature, sealed, away from moisture and light | [3] |
In Vivo Formulation Protocol
This protocol outlines the step-by-step procedure for preparing a sterile aqueous solution of this compound suitable for parenteral administration in animal studies.
Materials and Equipment
-
This compound (purity ≥98%)
-
Sterile vehicle:
-
Water for Injection (WFI)
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Sterile 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Sterile conical tubes or beakers
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile, depyrogenated vials for final product storage
Experimental Workflow
Caption: Workflow for the preparation of this compound formulation.
Step-by-Step Formulation Procedure
-
Calculate and Weigh: Determine the required amount of this compound based on the desired final concentration and volume. Accurately weigh the powder using an analytical balance in a clean, draft-free environment.
-
Vehicle Selection and Measurement: Choose a suitable sterile vehicle. For most applications, Water for Injection, 0.9% saline, or PBS are appropriate.[4] Measure approximately 80% of the final required volume of the chosen vehicle.
-
Dissolution: Add the weighed this compound to the vehicle in a sterile container. Use a sterile magnetic stir bar and stirrer to facilitate dissolution. Gentle agitation should be sufficient. Given its high water solubility, the compound should dissolve readily.[3]
-
pH Measurement and Adjustment: Once the compound is fully dissolved, measure the pH of the solution using a calibrated pH meter. The pH of the initial solution may be slightly alkaline. For parenteral administration, the pH should be adjusted to a physiologically compatible range, typically between 7.2 and 7.4.[5] Use sterile 0.1 N HCl to lower the pH or sterile 0.1 N NaOH to raise the pH as needed. Add the acid or base dropwise while continuously monitoring the pH.
-
Final Volume Adjustment: Once the target pH is achieved, add the sterile vehicle to reach the final desired volume (quantum satis). Mix the solution thoroughly.
-
Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile container.[3] This method is suitable for heat-labile compounds and removes any potential microbial contamination.
-
Aliquoting and Storage: Aseptically aliquot the sterile solution into sterile, depyrogenated vials. For long-term storage, it is recommended to store the aliquots at -20°C (for up to 1 year) or -80°C (for up to 2 years).[3] For short-term use, the solution may be stored at 2-8°C for a limited period, although stability under these conditions should be validated. Avoid repeated freeze-thaw cycles.
Signaling and Experimental Logic
The formulation of this compound for in vivo studies follows a logical progression to ensure the final product is safe and effective for administration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L -Aspartic acid = 98 HPLC 1115-63-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of L-Aspartic Acid, Potassium Salt by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of L-Aspartic acid, potassium salt. Due to the polar nature of L-Aspartic acid and its lack of a strong UV chromophore, direct analysis can be challenging.[1][2] This protocol utilizes a pre-column derivatization technique with o-phthalaldehyde (B127526) (OPA) to yield a highly fluorescent product, enabling sensitive and selective detection.[3] The method is suitable for the analysis of this compound in bulk drug substances and formulated products, providing a reliable quality control tool.
Introduction
L-Aspartic acid is a non-essential amino acid crucial for various biological functions. Its potassium salt is utilized in pharmaceutical formulations and dietary supplements.[] Accurate quantification is essential to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids.[1][5] However, the analysis of polar, non-chromophoric amino acids like aspartic acid requires specific strategies such as derivatization to enhance detection by common HPLC detectors like UV-Vis or fluorescence.[1]
This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with pre-column OPA derivatization and fluorescence detection.
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
pH Meter: For mobile phase preparation.
-
Analytical Balance: For sample and standard preparation.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm, compatible with aqueous and organic solvents.
Reagents and Standards
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
o-Phthalaldehyde (OPA): Reagent grade.
-
3-Mercaptopropionic acid (3-MPA): Reagent grade.
-
Boric Acid: Reagent grade.
-
Potassium Hydroxide (B78521) (KOH): Reagent grade.
-
Hydrochloric Acid (HCl): 0.1 N.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 340 nm, Emission: 455 nm |
Protocols
Preparation of Solutions
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with a concentrated potassium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL of this compound): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N HCl in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing approximately 100 mg of this compound.
-
Dissolve the sample in 100 mL of 0.1 N HCl in a volumetric flask.
-
Further dilute the solution as necessary to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before derivatization.
Derivatization Procedure
-
In an autosampler vial, mix 50 µL of the standard or sample solution with 200 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
Results and Data Presentation
The described method demonstrates good linearity, precision, and accuracy for the quantification of this compound.
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | Approximately 8.5 min |
Sample Chromatogram
A representative chromatogram of a derivatized L-Aspartic acid standard would show a sharp, well-resolved peak at approximately 8.5 minutes.
Diagrams
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow for HPLC method development for L-Aspartic acid.
Conclusion
The HPLC method described in this application note, utilizing pre-column derivatization with OPA and fluorescence detection, is a sensitive, and reliable approach for the quantitative analysis of this compound. This protocol is well-suited for quality control in research and industrial settings.
References
Application Notes and Protocols: L-Aspartic Acid, Potassium Salt in Cardioplegic Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardioplegic solutions are indispensable in cardiac surgery, providing a still and bloodless field while protecting the myocardium from ischemic injury. The primary component for inducing cardiac arrest is a high concentration of potassium, which depolarizes the myocardial cell membranes. L-aspartic acid, often in its potassium salt form and used in conjunction with L-glutamate, serves as a key metabolic substrate. During ischemia, the heart's energy reserves are rapidly depleted. L-aspartate helps to replenish intermediates of the Krebs cycle, supporting anaerobic glycolysis and subsequent ATP production upon reperfusion, thereby enhancing myocardial recovery and reducing cellular damage.[1][2][3] This document provides detailed application notes and protocols for the use of L-aspartic acid, potassium salt in experimental cardioplegic solutions.
Mechanism of Action
The cardioprotective effects of L-aspartic acid in cardioplegic solutions are primarily metabolic. During induced cardiac arrest and ischemia, aerobic metabolism ceases, leading to a depletion of ATP and the accumulation of metabolic byproducts.
-
Anaplerosis: L-aspartate acts as an anaplerotic substrate, meaning it can replenish the intermediates of the Krebs (TCA) cycle.[3] Specifically, aspartate can be converted to oxaloacetate, a key component of the cycle.[3][4][5] This replenishment is crucial for the rapid resumption of aerobic metabolism and ATP production once blood flow is restored (reperfusion).
-
Malate-Aspartate Shuttle: L-aspartate is a key component of the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria.[6] During ischemia, the inhibition of this shuttle contributes to the switch to anaerobic glycolysis and lactate (B86563) production.[6] Providing exogenous aspartate may help to mitigate this metabolic shift.[6]
-
Synergy with Potassium: While high extracellular potassium induces diastolic arrest by depolarizing the cell membrane and inactivating voltage-gated sodium channels, L-aspartate works intracellularly to preserve the metabolic machinery needed for recovery.[7][8]
Below is a diagram illustrating the metabolic role of L-aspartate in cardiomyocytes during ischemia and reperfusion.
Caption: Metabolic Role of L-Aspartate in Cardiomyocytes.
Data Presentation
The following tables summarize the composition of a modified Buckberg cardioplegic solution containing L-aspartate and L-glutamate, and the results of an experimental study comparing cardioplegic solutions with and without these amino acids.
Table 1: Composition of Modified Buckberg Cardioplegic Solutions
| Component | Induction Solution (per 1000ml) | Maintenance Solution (per 1000ml) | Reperfusion Solution (per 1000ml) |
| Potassium Chloride | 7.514 g | 2.75 g | 2.24 g |
| Sodium Chloride | 1.554 g | 1.47 g | - |
| Sodium Biphosphate | - | - | 0.55 g |
| Sodium Citrate | 1.664 g | 1.57 g | 6.20 g |
| Sodium Phosphate | 0.158 g | 0.150 g | - |
| Tromethamine (THAM) | 9.096 g | 8.56 g | 8.56 g |
| Citric Acid | 0.195 g | 0.77 g | - |
| L-Aspartic Acid | - | - | 9.80 g |
| L-Glutamic Acid | - | - | 10.70 g |
This composition is based on a published formulation and should be prepared by qualified personnel.[9] These crystalloid solutions are typically mixed with the patient's own oxygenated blood in a 4:1 ratio (blood:crystalloid).[10]
Table 2: Functional Recovery in Isolated Rat Hearts with Aspartate/Glutamate (B1630785) Supplementation
| Experimental Condition | Group | Percentage Recovery of Pre-arrest Work (Mean ± SEM) |
| Normothermic Arrest (0.5h at 37°C) | Control (Potassium Arrest) | 31.7 ± 2.8% |
| + 20 mmol/L Glutamate | 34.8 ± 0.2% | |
| + 20 mmol/L Aspartate | 49.6 ± 2.8% | |
| + Aspartate & Glutamate | 53.7 ± 2.3% | |
| Hypothermic Arrest (5h at 2°C) | Control (Potassium Arrest) | 40.4 ± 4.0% |
| + 20 mmol/L Glutamate | 45.2 ± 2.3% | |
| + 20 mmol/L Aspartate | 59.4 ± 1.8% | |
| + Aspartate & Glutamate | 54.1 ± 1.2% |
*p < 0.01 versus Control and Glutamate groups. Data from a study on isolated working rat hearts.[11]
Experimental Protocols
The following are generalized protocols for the preparation of an experimental cardioplegic solution and its evaluation using an isolated working rat heart model.
Protocol 1: Preparation of Experimental Aspartate-Enriched Cardioplegic Solution
Objective: To prepare a crystalloid cardioplegic solution supplemented with this compound for experimental use.
Materials:
-
Reagent-grade chemicals (Potassium Chloride, Sodium Chloride, Magnesium Chloride, Calcium Chloride, Sodium Bicarbonate, L-Aspartic Acid Potassium Salt)
-
Sterile, pyrogen-free water for injection
-
Sterile glassware and filtration apparatus (0.22 µm filter)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Basal Solution Preparation:
-
In a sterile beaker, dissolve the following in 800 mL of water for injection while stirring:
-
Sodium Chloride (to a final concentration of ~110 mmol/L)
-
Calcium Chloride (to a final concentration of ~1.2 mmol/L)
-
Magnesium Chloride (to a final concentration of ~16 mmol/L)
-
-
This creates a basal extracellular-like solution.
-
-
Addition of Potassium and Aspartate:
-
Add Potassium Chloride to achieve the desired arresting concentration (e.g., 16-20 mmol/L).
-
Add L-Aspartic Acid Potassium Salt to achieve the desired final concentration (e.g., 13-20 mmol/L).
-
-
pH Adjustment:
-
Final Volume and Sterilization:
-
Bring the solution to the final volume (1000 mL) with water for injection.
-
Sterilize the final solution by passing it through a 0.22 µm filter into a sterile container.
-
-
Storage:
-
Store the buffered solution at 4°C and use within 24 hours.[12]
-
Protocol 2: Evaluation of Cardioplegic Solution in an Isolated Working Rat Heart Model
Objective: To assess the cardioprotective efficacy of the prepared cardioplegic solution by measuring functional recovery of an isolated rat heart after a period of induced ischemia.
Materials:
-
Isolated heart perfusion system (Langendorff or working heart configuration)[13][14]
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Experimental and control cardioplegic solutions, cooled to 4°C
-
Surgical instruments for heart excision
-
Physiological data acquisition system to measure heart rate, aortic pressure, coronary flow, etc.
-
Blood gas analyzer (optional)
Experimental Workflow Diagram:
Caption: Experimental Workflow for Cardioplegia Evaluation.
Procedure:
-
Heart Isolation:
-
Anesthetize a rat according to approved institutional animal care protocols.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Perfusion Setup:
-
Cannulate the aorta and mount the heart on the perfusion apparatus.[15]
-
Begin retrograde perfusion (Langendorff mode) with oxygenated Krebs-Henseleit buffer (37°C) to wash out blood.
-
-
Baseline Measurement:
-
Switch to antegrade perfusion (working heart mode) where the buffer enters the left atrium and is ejected from the aorta.
-
Allow the heart to stabilize for 15-20 minutes.
-
Record baseline functional parameters: heart rate, aortic flow, coronary flow, and peak systolic pressure.
-
-
Cardioplegic Arrest:
-
Stop the Krebs-Henseleit perfusion and infuse the cold (4°C) experimental or control cardioplegic solution into the aortic root until the heart arrests.
-
-
Ischemic Period:
-
Maintain the heart in a state of global ischemia for a predetermined period (e.g., 30 minutes for normothermic or up to 5 hours for hypothermic studies).[11]
-
-
Reperfusion and Recovery:
-
Reinitiate perfusion with warm, oxygenated Krebs-Henseleit buffer (working mode).
-
Record functional parameters for a 30-60 minute recovery period.
-
-
Data Analysis:
-
Express the post-ischemic functional parameters as a percentage of their pre-ischemic baseline values for each group (control vs. aspartate-enriched).
-
Perform statistical analysis to determine the significance of any observed differences.
-
Conclusion
The inclusion of this compound in cardioplegic formulations is a metabolically targeted strategy to enhance myocardial protection. By providing a substrate for the Krebs cycle, it aims to improve the energetic recovery of the heart following surgically induced ischemia. The provided protocols offer a framework for the preparation and preclinical evaluation of such solutions. Researchers should adapt these methodologies to their specific experimental questions and institutional guidelines.
References
- 1. Potential cardiovascular applications of glutamate, aspartate, and other amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 3. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maintaining cytosolic aspartate levels is a major function of the TCA cycle in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Malate-Aspartate Shuttle on the Metabolic Response to Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the different cardioplegic strategies in cardiac valves surgery: who wins the “arm-wrestling”? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of del Nido Cardioplegia for Adult Cardiac Surgery at the Cleveland Clinic: Perfusion Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differing protection with aspartate and glutamate cardioplegia in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. New experimental technique to study blood cardioplegia in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of the isolated perfused heart for evaluation of cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity and Long-Term Potentiation Using Potassium L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory. The induction of LTP is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors and the subsequent influx of calcium into the postsynaptic neuron. Potassium L-aspartate, a compound composed of two physiologically active ions, offers a unique tool for investigating synaptic plasticity. The potassium ion (K+) can induce neuronal depolarization, while the L-aspartate ion acts as an agonist at the NMDA receptor. This dual action allows for the targeted manipulation of the key events required for LTP induction.
These application notes provide a comprehensive overview and detailed protocols for utilizing potassium L-aspartate to study synaptic plasticity and LTP in neuronal preparations.
Principle of Action
The utility of potassium L-aspartate in LTP studies stems from the combined effects of its constituent ions:
-
Potassium (K+): An increase in the extracellular potassium concentration leads to a depolarization of the neuronal membrane. This depolarization helps to relieve the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, a crucial step for its activation.
-
L-Aspartate: L-aspartate is an endogenous excitatory amino acid that selectively binds to and activates NMDA receptors.[1] This binding, in conjunction with membrane depolarization, allows for the influx of Ca2+ through the NMDA receptor channel.
The coincident membrane depolarization by potassium and NMDA receptor activation by L-aspartate mimics the physiological conditions required for LTP induction, providing a powerful chemical method to elicit and study synaptic strengthening.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of elevated potassium and NMDA receptor agonists on LTP induction and synaptic transmission.
| Parameter | Condition | Value/Observation | Reference |
| LTP Induction by Elevated Potassium | |||
| Extracellular K+ Concentration | Induction of LTP in rat hippocampal slices | 10.5-50 mM | [2] |
| Duration of High K+ Application | Sufficient to induce LTP | 40 seconds | [3] |
| Magnitude of Potentiation (EPSP Amplitude) | Following high K+ induced LTP | ~70% above baseline | [3] |
| NMDA Receptor Dependence | Blockade of K+-induced LTP | Blocked by D-APV (NMDA receptor antagonist) | [3] |
| L-Aspartate and NMDA Receptor Kinetics | |||
| L-Aspartate Binding Affinity (Ki) for NMDA Receptors | Radioligand displacement experiments | ~1.3 µM | [4] |
| L-Glutamate Binding Affinity (Ki) for NMDA Receptors | For comparison | ~250 nM | [4] |
| Changes in Synaptic Strength and Receptor Trafficking during LTP | |||
| AMPA Receptor Current Amplitude Increase | Following LTP induction | ~75% increase | [5] |
| Increase in Synaptic AMPA Receptor Number | Following LTP induction | ~70% increase | [5] |
| NMDA Receptor Subunit (NR2B) Surface Expression | 20 minutes post-LTP induction | ~83% increase | [6] |
| NMDA Receptor Subunit (NR1) Surface Expression | 20 minutes post-LTP induction | ~59% increase | [6] |
Experimental Protocols
Protocol 1: Induction of Chemical LTP (cLTP) in Hippocampal Slices using Potassium L-Aspartate
This protocol describes the induction of LTP in acute hippocampal slices by the application of potassium L-aspartate. This method bypasses the need for high-frequency electrical stimulation.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Potassium L-aspartate stock solution (e.g., 1 M in water).
-
Hippocampal slice preparation setup (vibratome, dissection microscope, etc.).
-
Electrophysiology recording rig (amplifier, digitizer, perfusion system, recording chamber).
-
Recording and stimulating electrodes.
-
NMDA receptor antagonist (e.g., D-APV) for control experiments.
Methodology:
-
Hippocampal Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface or submerged chamber at room temperature.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
Induction of cLTP:
-
Prepare the induction solution by adding potassium L-aspartate to the aCSF to achieve a final concentration that elevates potassium to a depolarizing level (e.g., 20-50 mM) and provides sufficient L-aspartate to activate NMDA receptors (e.g., 10-50 µM). The precise concentrations may require optimization.
-
Switch the perfusion from standard aCSF to the potassium L-aspartate containing aCSF for a brief period (e.g., 2-5 minutes).
-
After the induction period, switch the perfusion back to the standard aCSF.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.
-
LTP is quantified as the percentage increase in the fEPSP slope or amplitude compared to the baseline.
-
-
Control Experiment: To confirm the involvement of NMDA receptors, repeat the experiment in the presence of an NMDA receptor antagonist (e.g., 50 µM D-APV) applied before and during the potassium L-aspartate application. This should block the induction of LTP.[3]
Protocol 2: Whole-Cell Patch-Clamp Recording to Study Potassium L-Aspartate Induced Plasticity
This protocol allows for a more detailed investigation of the cellular and molecular mechanisms underlying potassium L-aspartate-induced synaptic plasticity at the single-cell level.
Materials:
-
Same as Protocol 1, with the addition of:
-
Patch-clamp amplifier and headstage.
-
Micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution for patch pipettes, for example (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.3 with KOH). Note: The use of potassium-based internal solutions is common for recording neuronal firing and synaptic activity.[7]
Methodology:
-
Slice Preparation and Identification of Neurons: Prepare hippocampal slices as described in Protocol 1. Identify CA1 pyramidal neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp or current-clamp mode.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents - EPSCs) evoked by stimulation of the Schaffer collaterals for 10-15 minutes.
-
-
Induction of Plasticity:
-
Apply potassium L-aspartate as described in Protocol 1.
-
During application, the cell can be held in current-clamp to observe the depolarization or in voltage-clamp to measure the inward currents.
-
-
Post-Induction Analysis:
-
After washout, continue to record evoked EPSCs for an extended period to assess the potentiation.
-
Analyze changes in EPSC amplitude, kinetics, and paired-pulse ratio to infer pre- or postsynaptic loci of expression.
-
Changes in the postsynaptic neuron's intrinsic excitability can also be assessed by injecting current steps.
-
Visualizations
Signaling Pathway for Potassium L-Aspartate Induced LTP
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Perfusion with high potassium plus glutamate can cause LTP erasure or persistent loss of neuronal responsiveness in the CA1 region of the hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium-induced long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Trafficking of AMPA and NMDA Receptors during Long-Term Potentiation in Awake Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols: L-Aspartic Acid, Potassium Salt for Enhanced Athletic Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Aspartic acid, an endogenous non-essential amino acid, and potassium, an essential mineral and electrolyte, have been investigated for their potential ergogenic effects, primarily in the form of potassium aspartate. Theoretically, this compound may enhance athletic performance by supporting energy metabolism and maintaining proper muscle function. L-Aspartate is an intermediate in the citric acid (Krebs) cycle, suggesting a role in cellular energy production. Potassium is critical for maintaining the electrochemical gradients across cell membranes, which is essential for nerve impulse transmission and muscle contraction.
This document provides a summary of the existing scientific literature on the use of aspartate salts for athletic performance, detailed experimental protocols from key studies, and visualizations of the proposed physiological mechanisms.
Important Note: The majority of research has been conducted using a combination of potassium and magnesium salts of L-aspartic acid. There is a significant lack of data on L-Aspartic acid, potassium salt as a standalone supplement. The findings presented herein are largely derived from studies on potassium-magnesium aspartate and should be interpreted with this consideration.
Summary of Quantitative Data
The efficacy of aspartate salt supplementation on athletic performance remains contested, with some studies indicating benefits in endurance exercise, while others report no significant effects across various modalities. The quantitative data from key clinical trials are summarized below for comparison.
Table 1: Effects of Aspartate Supplementation on Endurance Performance
| Study | Subjects | Supplementation Protocol | Exercise Protocol | Key Quantitative Findings |
| Wesson et al. (1988) | 7 trained male athletes | 10 g potassium-magnesium aspartate over 24 hours | Cycling to exhaustion at 75% VO₂ max | Time to exhaustion: Significantly increased with aspartate (87.6 ± 4.3 min) vs. placebo (75.7 ± 11.9 min) (p<0.025). |
| Hagan et al. (1982) | 7 aerobically trained males (VO₂ max = 59.5 ml/kg/min) | 7.2 g potassium-magnesium aspartate over 24 hours | 90 min of treadmill walking at ~62% VO₂ max | No significant differences observed between control, placebo, and aspartate trials for VO₂, VCO₂, heart rate, blood pressure, or serum lactic acid.[1] |
Table 2: Effects of Aspartate Supplementation on Strength, Short-Term Power, and Muscle Metabolism
| Study | Subjects | Supplementation Protocol | Exercise Protocol | Key Quantitative Findings |
| de Haan et al. (1985) | Human volunteers and rats | Oral administration of K-Mg aspartate | Submaximal static force endurance (humans); Electrical muscle stimulation (rats) | Human: No increase in exerted force or endurance time. Rat: No influence on ATP, phosphocreatine, lactate (B86563), or L-aspartate in muscle.[2] |
| Tuttle et al. (1995) | 12 male weight trainers | Acute administration of K-Mg aspartate 5 hours prior to workout | Resistance training workout at 70% 1-RM, followed by bench press to failure at 65% 1-RM | No significant differences between aspartate and placebo for bench press performance or plasma ammonia (B1221849) concentrations.[3] |
Proposed Mechanisms of Action
The proposed ergogenic effects of L-aspartic acid and potassium are rooted in their fundamental roles in muscle physiology and energy metabolism.
-
Energy Production: L-Aspartate is a key intermediate in cellular respiration. Through the malate-aspartate shuttle, it facilitates the transport of reducing equivalents (NADH) from the cytoplasm into the mitochondria for ATP production. It can also be converted to oxaloacetate, a direct participant in the Krebs cycle, potentially enhancing the cycle's efficiency and sustaining energy output.
-
Electrolyte Balance and Muscle Function: Potassium is the primary intracellular cation and is crucial for establishing the resting membrane potential of muscle cells. During intense exercise, potassium is lost from muscle cells, which can impair excitability and lead to fatigue. Supplementation may help maintain the necessary electrochemical gradients for muscle contraction and nerve signal transmission.
Signaling and Metabolic Pathways
L-Aspartate in Energy Metabolism
L-Aspartate plays a crucial role in linking glycolysis in the cytoplasm with oxidative phosphorylation in the mitochondria via the malate-aspartate shuttle. This pathway is vital for aerobic energy production.
Potassium in Muscle Excitation-Contraction
Potassium ions are fundamental to the process of muscle contraction, primarily by establishing the electrochemical gradient that allows for membrane depolarization and repolarization.
Experimental Protocols
Below are detailed methodologies from two key studies with conflicting results, illustrating the protocols used to evaluate potassium-magnesium aspartate.
Protocol 1: Wesson et al. (1988) - Positive Effect on Endurance
-
Objective: To determine the effect of potassium-magnesium aspartate on endurance capacity in trained athletes.
-
Subjects: Seven healthy, trained young male athletes.
-
Design: Double-blind, placebo-controlled, crossover study.
-
Supplementation:
-
Treatment: 10 grams of potassium-magnesium aspartate.
-
Placebo: A substance similar in appearance and taste.
-
Administration: The total dose was administered over a 24-hour period preceding the exercise test.
-
-
Exercise Protocol:
-
Subjects performed a cycle ergometer test to exhaustion.
-
The workload was set at 75% of the subject's previously determined maximal oxygen uptake (VO₂ max).
-
The primary endpoint was the total time to exhaustion.
-
-
Key Measurements:
-
Time to exhaustion (minutes).
-
Blood lactate and ammonia levels were measured at rest and at 15-minute intervals during exercise.
-
Free fatty acids were measured pre- and post-exercise.
-
Heart rate was continuously monitored.
-
-
Data Analysis: Statistical comparison between the aspartate and placebo conditions.
Protocol 2: Hagan et al. (1982) - No Effect on Endurance
-
Objective: To evaluate the effect of potassium-magnesium aspartate on physiological responses to prolonged work in aerobically trained men.[1]
-
Subjects: Seven healthy, aerobically trained males.[1]
-
Design: A three-way comparison between a control trial, a placebo trial, and a treatment trial.
-
Supplementation:
-
Exercise Protocol:
-
Key Measurements:
-
Cardiorespiratory: Ventilation (VE), oxygen uptake (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), heart rate (HR), and blood pressure (BP) were measured at rest and during exercise.[1]
-
Thermoregulatory: Rectal temperature and body weight changes.[1]
-
Hematologic: Serum lactic acid, creatine (B1669601) kinase, and lactic dehydrogenase were measured pre- and post-exercise.[1]
-
-
Data Analysis: Comparison of measured variables across the control, placebo, and aspartate trials. No significant differences were found for any of the measured parameters.[1]
Experimental Workflow
A generalized workflow for conducting a clinical trial on the ergogenic effects of this compound is presented below.
References
- 1. Absence of effect of potassium-magnesium aspartate on physiologic responses to prolonged work in aerobically trained men [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of potassium + magnesium aspartate on muscle metabolism and force development during short intensive static exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute potassium-magnesium aspartate supplementation on ammonia concentrations during and after resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring L-Aspartic Acid Uptake in Astrocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes play a critical role in maintaining the homeostasis of the central nervous system (CNS). A key function of these glial cells is the uptake of neurotransmitters, including the excitatory amino acid L-aspartic acid, from the synaptic cleft. This process is crucial for terminating synaptic transmission, preventing excitotoxicity, and providing substrates for astrocyte metabolism. The primary mediators of this uptake are high-affinity, sodium-dependent excitatory amino acid transporters (EAATs), predominantly GLAST (EAAT1) and GLT-1 (EAAT2), which are highly expressed in astrocytes.[1][2][3] The characterization and quantification of L-aspartic acid uptake are essential for understanding astrocyte physiology in both healthy and diseased states and for the development of novel therapeutic strategies targeting neurological disorders.
This document provides detailed protocols for established and emerging techniques to measure L-aspartic acid uptake in astrocytes, presents quantitative data from the literature in a clear, tabular format, and illustrates key experimental workflows and signaling pathways using diagrams.
Key Techniques for Measuring L-Aspartic Acid Uptake
Several methodologies can be employed to quantify the uptake of L-aspartic acid in astrocyte cultures and tissue preparations. The choice of technique depends on the specific research question, required throughput, and available equipment. The most common methods include:
-
Radiolabeled Substrate Uptake Assays: This classic and robust method utilizes radiolabeled L-aspartic acid (e.g., [³H]-L-aspartate) or a non-metabolizable analog like [³H]-D-aspartate to directly measure transport into the cells.[4]
-
Genetically Encoded Biosensors: The development of fluorescent protein-based sensors, such as AspSnFR, allows for real-time monitoring of intracellular aspartate concentrations in living cells, offering high spatiotemporal resolution.[5][6][7]
-
Electrophysiological Recordings: The electrogenic nature of EAATs, which involves the co-transport of ions with the substrate, can be exploited to measure transporter activity as a current using patch-clamp techniques.[8]
-
Fluorescent Dyes: Changes in intracellular ion concentrations linked to transporter activity, such as potassium, can be monitored using specific fluorescent dyes (e.g., Asante Potassium Green-1) as an indirect measure of uptake.[9][10]
-
Commercial Fluorimetric Assays: Commercially available kits can quantify L-aspartate concentrations in cell lysates, which can be adapted to measure uptake over a specific time course.[11]
Data Presentation: Kinetic Parameters of L-Aspartic Acid Uptake in Astrocytes
The following table summarizes quantitative data for L-aspartic acid and D-aspartic acid uptake in primary astrocyte cultures, providing a comparative overview of key kinetic parameters.
| Substrate | Cell Type | K_m (μM) | V_max (nmol/min/mg protein) | Reference |
| L-Aspartate | Primary Cultured Astrocytes | 93 | 81 | [12] |
| D-Aspartate | Primary Cultured Astrocytes | Not specified | 51.84 (36% lower than L-Asp) | [12] |
| L-Aspartate | Primary Cultured Astrocytes (prefrontal cortex) | 77 | 11.8 | [13] |
| D-Aspartate | Primary Cultured Astrocytes (prefrontal cortex) | 83 | 14.0 | [13] |
| D-Aspartate | Rat Brain Astrocytes (long-term culture) | 5 | 0.7 | [14] |
Experimental Protocols
Protocol 1: Radiolabeled L-Aspartic Acid Uptake Assay in Primary Astrocyte Cultures
This protocol is adapted from methodologies described for measuring radiolabeled glutamate (B1630785) and aspartate uptake in astrocytes.[4][15] Using a non-metabolizable analog like D-aspartate can be advantageous as it is not significantly metabolized intracellularly, providing a more direct measure of transport.[12]
Materials:
-
Primary astrocyte cultures grown on 24-well plates
-
[³H]-L-Aspartic acid or [³H]-D-Aspartic acid
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free uptake buffer (replace NaCl with choline (B1196258) chloride)
-
Specific inhibitors (e.g., DL-Threo-β-benzyloxyaspartate (TBOA) for EAATs)
-
Scintillation fluid (e.g., MicroScint 20)
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Preparation: Grow primary astrocytes to confluency in 24-well plates.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Initiate Uptake: Add the uptake buffer containing a known concentration of [³H]-L-aspartate (or [³H]-D-aspartate) and any inhibitors to each well. For kinetic studies, a range of substrate concentrations should be used. To distinguish between Na+-dependent and independent uptake, parallel experiments should be conducted in Na+-containing and Na+-free buffers. A very short incubation time (e.g., 15 seconds to a few minutes) is recommended to measure the initial rate of uptake.[12]
-
Terminate Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration in each well using a standard protein assay.
-
Data Analysis: Express the uptake as counts per minute (CPM) per microgram of protein or convert to pmol/min/mg of protein using the specific activity of the radiolabeled substrate.
Protocol 2: Genetically Encoded Aspartate Sensor Imaging
This protocol provides a general workflow for using a genetically encoded biosensor like AspSnFR to visualize changes in intracellular aspartate.
Materials:
-
Primary astrocyte cultures on glass-bottom dishes
-
Viral vector (e.g., AAV) or plasmid DNA encoding the AspSnFR sensor
-
Transfection reagent or viral transduction reagents
-
Fluorescence microscope with a suitable camera and filter sets for GFP/FITC
-
Image analysis software
Procedure:
-
Sensor Expression: Transduce or transfect the astrocyte cultures with the AspSnFR sensor construct. Allow sufficient time for sensor expression (typically 24-72 hours).
-
Live-Cell Imaging: Mount the culture dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Baseline Measurement: Acquire baseline fluorescence images of the astrocytes expressing the sensor.
-
Stimulation: Perfuse the cells with a solution containing L-aspartic acid or other compounds of interest.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor changes in intracellular aspartate levels, which will be reflected as changes in the sensor's fluorescence intensity.[6][7]
-
Data Analysis: Quantify the changes in fluorescence intensity over time in regions of interest (ROIs) corresponding to individual astrocytes. Normalize the fluorescence change (ΔF/F₀) to the baseline fluorescence.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of L-Aspartic Acid Uptake in Astrocytes
The uptake of L-aspartic acid by astrocytes is primarily mediated by Excitatory Amino Acid Transporters (EAATs). This process is an electrogenic co-transport, relying on the electrochemical gradients of sodium and potassium.[16]
Caption: L-Aspartate transport into astrocytes via EAATs.
Experimental Workflow for Radiolabeled Uptake Assay
The following diagram outlines the key steps in a typical radiolabeled L-aspartic acid uptake experiment.
Caption: Workflow for a radiolabeled L-aspartic acid uptake assay.
Conclusion
The measurement of L-aspartic acid uptake in astrocytes is fundamental to neurobiological research and drug development. The choice of methodology, from traditional radiolabeled assays to modern genetically encoded sensors, allows for a comprehensive characterization of transporter function. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the intricate role of astrocytes in neurotransmitter homeostasis and its implications for neurological health and disease.
References
- 1. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the contribution of astrocytes to glutamatergic neuronal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 5. AspSnFR: A genetically encoded biosensor for real-time monitoring of aspartate in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An engineered biosensor enables dynamic aspartate measurements in living cells [elifesciences.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel optical intracellular imaging approach for potassium dynamics in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Optical Intracellular Imaging Approach for Potassium Dynamics in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amplite® Fluorimetric L-Aspartate (Aspartic Acid) Assay Kit | AAT Bioquest [aatbio.com]
- 12. The rapid L- and D-aspartate uptake in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of uptake and release processes for D- and L-aspartate in primary cultures of astrocytes and cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Na+-coupled glutamate/aspartate transport by a rat brain astrocyte line expressing GLAST and EAAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of L-Aspartic acid, potassium salt in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of L-Aspartic acid, potassium salt in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is a white, crystalline powder that is readily soluble in water. Its high solubility in water makes it a convenient salt form for various applications.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by the pH of the aqueous buffer. As an amino acid salt, its net charge changes with pH, which in turn affects its interaction with the solvent. The solubility is generally lowest near its isoelectric point (pI) and increases as the pH moves further away from the pI, into either the acidic or alkaline range.
Q3: What are the pKa values of L-Aspartic acid?
A3: L-Aspartic acid has three ionizable groups with the following approximate pKa values:
-
α-carboxyl group (pKa1): ~1.9 to 2.1
-
Side-chain carboxyl group (pKa2): ~3.7 to 3.9
-
α-amino group (pKa3): ~9.6 to 9.8
These values are critical for predicting the ionization state and solubility of this compound at a given pH.
Q4: How does temperature impact the solubility of this compound?
A4: Generally, the solubility of this compound in aqueous solutions increases with temperature. If you are encountering solubility issues, gently warming the solution while stirring can be an effective method to dissolve the salt. However, it is crucial to consider the thermal stability of other components in your formulation.
Q5: What is the "salting-in" effect and how does it apply to this compound?
A5: The "salting-in" effect refers to the phenomenon where the solubility of a solute (in this case, this compound) increases with the addition of a salt to the solution. Studies have shown that salts like potassium chloride can increase the solubility of L-aspartic acid in aqueous solutions.[1][2] This is an important consideration when working with buffers that have a high salt concentration.
Troubleshooting Guides
This section addresses common issues encountered when dissolving this compound.
Issue 1: Incomplete Dissolution in a Neutral Buffer (pH ~7)
-
Possible Cause: The pH of the buffer is too close to the isoelectric point (pI) of L-Aspartic acid, where it has its lowest solubility.
-
Troubleshooting Steps:
-
Adjust the pH: Gradually add a small amount of a suitable acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M KOH or NaOH) to shift the pH of the buffer away from the pI. For L-Aspartic acid, increasing the pH to 8 or higher will significantly improve solubility.
-
Gentle Heating: Warm the solution to 30-40°C while stirring continuously. Do not overheat, as this could degrade other components in your experiment.
-
Sonication: Use a sonicator bath to apply ultrasonic energy to the solution. This can help break up aggregates and enhance dissolution.
-
Issue 2: Precipitation Occurs After Initially Dissolving
-
Possible Cause 1: Temperature Change: The solution was prepared at an elevated temperature and precipitation occurred upon cooling to room temperature, indicating supersaturation.
-
Solution: Re-warm the solution to redissolve the precipitate and consider if the experiment can be performed at a slightly elevated temperature. If not, the concentration may need to be lowered.
-
-
Possible Cause 2: Buffer Interaction: A component of your buffer system may be interacting with the this compound, leading to the formation of a less soluble complex.
-
Solution: Evaluate the composition of your buffer. Consider switching to a different buffer system (e.g., from a phosphate-based buffer to a TRIS-based buffer) to see if the issue persists.
-
Issue 3: Slow Dissolution Rate
-
Possible Cause: Insufficient agitation or large particle size of the this compound.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous and continuous stirring using a magnetic stirrer.
-
Reduce Particle Size: If possible, gently grind the this compound powder with a mortar and pestle before adding it to the buffer to increase the surface area for dissolution.
-
Incremental Addition: Add the powder to the buffer in small portions, allowing each portion to dissolve before adding the next.
-
Data Presentation: Factors Affecting Solubility
Table 1: Estimated Effect of pH on Solubility in Phosphate Buffer (0.1 M) at 25°C
| pH | Expected Solubility Trend | Rationale |
| 6.0 | Moderate | pH is moving away from the pI, increasing the net charge and solubility. |
| 7.0 | Good | Further from the pI, leading to higher solubility. |
| 8.0 | Excellent | At this pH, the carboxyl groups are deprotonated, resulting in a net negative charge and strong interaction with polar water molecules. |
Table 2: Estimated Effect of Temperature on Solubility in Water
| Temperature (°C) | Expected Solubility Trend ( g/100 mL) |
| 20 | > 10 |
| 40 | Significantly Higher than at 20°C |
| 60 | Substantially Higher than at 40°C |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in an Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.1 M Potassium Phosphate or TRIS) at the target pH.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: While continuously stirring the buffer at room temperature, slowly add the this compound powder.
-
Observation: Observe the solution for complete dissolution. If undissolved particles remain after 5-10 minutes of stirring, proceed to the solubility enhancement steps.
-
pH Adjustment (if necessary): Monitor the pH of the final solution and adjust if needed with a small amount of acid or base.
Protocol 2: Method for Enhancing Solubility
-
pH Adjustment:
-
Place a pH probe in the suspension.
-
While stirring, add a dilute solution of KOH or NaOH (e.g., 0.5 M) dropwise to increase the pH.
-
Continue to add the base until the this compound is fully dissolved. A pH of 8.0 or higher is often effective.
-
-
Controlled Heating:
-
Place the beaker on a hotplate with a magnetic stirrer.
-
Set the temperature to a moderate level (e.g., 40°C).
-
Stir continuously until the solute is dissolved. Allow the solution to cool to room temperature and observe for any precipitation.
-
-
Sonication:
-
Place the beaker containing the suspension in a sonicator bath.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solution.
-
Visually inspect for dissolution between bursts.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility issues.
Signaling Pathway of pH on L-Aspartic Acid Ionization and Solubility
Caption: The relationship between pH, ionization state, and solubility of L-Aspartic acid.
References
Stability of L-Aspartic acid, potassium salt in solution at different pH and temperatures.
Welcome to the technical support center for L-Aspartic Acid, Potassium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature. The molecule can undergo degradation through various pathways, and the rates of these reactions are highly dependent on these two factors. Light and the presence of oxidative agents can also impact stability, so it is recommended to store solutions in the dark and use de-gassed solvents when possible.
Q2: What are the main degradation pathways for L-Aspartic Acid in solution?
A2: The two primary degradation pathways for L-Aspartic Acid in solution are:
-
Isomerization: L-Aspartic acid can convert into its isomer, L-isoaspartic acid, through a cyclic succinimide (B58015) intermediate. This process is particularly relevant under neutral to alkaline conditions.
-
Hydrolysis: At very acidic pH levels, the peptide bond (in the context of a peptide chain) or the molecule itself can undergo hydrolysis. For the free amino acid salt, extreme pH can affect its overall stability.
Q3: How should I prepare and store a stock solution of this compound?
A3: To ensure the stability of your stock solution, follow these guidelines:
-
Preparation: Dissolve the this compound powder in high-purity, deionized water. For applications sensitive to microbial growth, sterile filter the solution through a 0.22 µm filter.
-
Storage Temperature: For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
pH: The optimal pH for stability is generally in the slightly acidic to neutral range. However, this can be application-dependent. If your experiment requires a specific pH, it is advisable to prepare the solution fresh or conduct a stability study under your specific conditions.
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage. | 1. Low Temperature Storage of a Concentrated Solution: The solubility of this compound is temperature-dependent. Refrigeration of a highly concentrated solution may cause it to fall out of solution. 2. pH Shift: A change in the pH of the solution can affect solubility. L-aspartic acid has its lowest solubility at its isoelectric point (pI ≈ 2.77). | 1. Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution for cold storage. 2. Check the pH of your solution and adjust if necessary. Ensure your buffer has sufficient capacity to maintain the desired pH. |
| Inconsistent experimental results over time using the same stock solution. | 1. Degradation of the Stock Solution: The this compound may be degrading over time due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature).[1] 2. Bacterial Contamination: If the solution was not sterile-filtered, microbial growth can alter the composition of the solution. | 1. Prepare a fresh stock solution. For long-term studies, store aliquots at -20°C or below and thaw a new vial for each experiment.[1] 2. Discard the contaminated solution and prepare a new one using sterile techniques, including sterile filtration. |
| Unexpected peaks appear in HPLC or other analytical readouts. | 1. Formation of Degradation Products: Isomerization to iso-aspartic acid or other degradation products can lead to new peaks. 2. Contamination: The solution may be contaminated from the solvent, glassware, or other sources. | 1. Confirm the identity of the new peaks using mass spectrometry or by comparing with a known standard of the suspected degradation product. Optimize storage conditions to minimize degradation. 2. Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution as a control. |
Stability Data Overview
While specific quantitative kinetic data for the free this compound in solution is not extensively available in publicly accessible literature, the stability is known to be highly pH-dependent. The following table summarizes the general stability profile based on studies of aspartic acid residues in peptides, which provides a strong indication of the behavior of the free amino acid salt.
| pH Range | Temperature | Predominant Degradation Pathway | Relative Rate of Degradation |
| Acidic (pH < 4) | Elevated | Hydrolysis | Moderate to High |
| Slightly Acidic to Neutral (pH 4-7) | Room Temperature | Minimal Degradation | Low |
| Alkaline (pH > 7) | Elevated | Isomerization (via succinimide) | High |
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution by separating the parent compound from its potential degradation products.
1. Objective: To develop a stability-indicating HPLC method for the quantification of L-Aspartic Acid and its primary degradation product, L-isoaspartic acid.
2. Materials and Reagents:
-
This compound
-
L-isoaspartic acid reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or other suitable buffer components
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient tailored to resolve L-aspartic acid and L-isoaspartic acid. A shallow gradient is often required.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation for Forced Degradation Study:
-
Acidic Condition: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified time.
-
Alkaline Condition: Incubate a solution in 0.1 M NaOH at 60°C for a specified time.
-
Neutral Condition: Incubate a solution in purified water at 60°C.
-
Oxidative Condition: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Photolytic Condition: Expose a solution to UV light.
5. Analysis:
-
Inject a standard solution of this compound and L-isoaspartic acid to determine their retention times.
-
Inject the stressed samples at various time points.
-
Monitor the decrease in the peak area of L-Aspartic Acid and the increase in the peak area of any degradation products.
6. Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Potential degradation products of L-Aspartic acid, potassium salt in experimental assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Aspartic acid, potassium salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The degradation of this compound in aqueous solutions is highly dependent on the pH of the medium. Under acidic conditions, the primary degradation pathway involves the cleavage of the peptide backbone (if part of a peptide chain), C-terminal deamidation, and the formation of succinimide (B58015) intermediates.[1] In alkaline environments, degradation can occur through deamidation of the C-terminal amide, as well as isomerization and racemization of the aspartic acid residue.[1]
Q2: What are the expected thermal degradation products of this compound?
A2: Thermal decomposition of L-Aspartic acid can be complex and depends on factors like temperature and the presence of catalytic surfaces.[2] Common degradation products include carbon monoxide (CO), carbon dioxide (CO2), water (H2O), hydrogen (H2), acetonitrile (B52724) (CH3C≡N), and hydrogen cyanide (HC≡N).[2] The process can involve inter- and intramolecular condensation and dehydration reactions, leading to the formation of ketone or anhydride (B1165640) intermediates, such as polysuccinimide.[2]
Q3: Is this compound stable under normal laboratory conditions?
A3: this compound is generally considered a stable compound under standard storage conditions (cool, dry place).[3][4] However, it is important to avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[3]
Q4: What analytical methods are recommended for detecting and quantifying degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of L-Aspartic acid and its potential degradation products.[1][5][6] Specifically, reversed-phase ion-pair HPLC coupled with a detector like a Charged Aerosol Detector (CAD) has been shown to be highly sensitive for quantifying impurities.[5][6] HPLC can also be coupled with mass spectrometry (HPLC-MS) for the identification of unknown degradation products.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | - Verify the pH of your sample solution. Extreme pH values can accelerate degradation.[1] - Analyze a freshly prepared sample to compare with the aged sample. - Use HPLC-MS to identify the molecular weights of the unknown peaks and compare them with potential degradation products.[1] |
| Loss of compound over time in solution | Instability under specific storage conditions (e.g., high temperature, exposure to light, incorrect pH). | - Store stock solutions at recommended temperatures (e.g., -20°C or -80°C for long-term storage).[7] - Protect solutions from light by using amber vials or covering containers with foil. - Buffer the solution to a pH where L-Aspartic acid is more stable. |
| Inconsistent experimental results | Variability in the purity of this compound or degradation during the experiment. | - Use a high-purity grade of this compound (e.g., ≥98% HPLC). - Perform a purity check of the starting material using a validated analytical method like HPLC.[5][6] - Minimize the duration of experiments at elevated temperatures or extreme pH. |
| Formation of precipitates in solution | Polymerization or polycondensation reactions. | - At elevated temperatures, L-Aspartic acid can undergo polycondensation to form polysuccinimide, which may be insoluble.[2][8] - Lower the temperature of the assay or use a different solvent system if possible. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Degradation Products
This protocol outlines a general method for the separation and detection of L-Aspartic acid and its potential impurities or degradation products using reversed-phase ion-pair HPLC with Charged Aerosol Detection (CAD).[5][6]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ion-pairing agent (e.g., Trifluoroacetic acid - TFA)
-
HPLC system with a C18 column and a CAD detector
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate polar compounds (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: CAD
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to L-Aspartic acid and any additional peaks that may represent impurities or degradation products.
-
Quantify the peaks by comparing their area to a standard curve generated from known concentrations of L-Aspartic acid.
Visualizations
Degradation Pathways of L-Aspartic Acid
Caption: Potential degradation pathways of L-Aspartic acid under different experimental conditions.
Experimental Workflow for Stability Analysis
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
Troubleshooting artifacts in electrophysiology recordings with potassium aspartate internal solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium aspartate-based internal solutions in their electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of a potassium aspartate internal solution and what are their functions?
A potassium aspartate-based internal solution is designed to mimic the intracellular environment of the neuron. Its core components include:
-
Potassium (K⁺): As the major intracellular cation, potassium is crucial for establishing the resting membrane potential.[1]
-
Aspartate: A negatively charged amino acid that serves as the principal anion. It is chosen for its relatively large size, which can reduce leakage currents.
-
pH Buffer (e.g., HEPES): Maintains the intracellular pH within a physiological range (typically 7.2-7.4), which is critical for cellular health and stable recordings.[1]
-
Calcium Chelator (e.g., EGTA, BAPTA): Binds to free intracellular calcium. This is important because high levels of intracellular calcium can activate various signaling cascades that can alter neuronal behavior and lead to cell death. EGTA is a common choice due to its high selectivity for Ca²⁺ over other divalent cations like Mg²⁺.[2][3]
-
Energy Source (e.g., ATP, GTP): Adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are included to support cellular metabolism and G-protein coupled receptor signaling, respectively.[1]
-
Magnesium Chloride (MgCl₂): Included to maintain the function of ATP-dependent enzymes.
Q2: What are the advantages of using a potassium aspartate-based internal solution?
Potassium aspartate is a popular choice for intracellular solutions in patch-clamp electrophysiology for several reasons:
-
Physiologically relevant: It helps to maintain a more physiological intracellular environment.
-
Reduced chloride contamination: Using a large, relatively immobile anion like aspartate minimizes the alteration of the intracellular chloride concentration, which is important for studying GABAergic and glycinergic currents.
-
Can enhance PKA activity: Studies have shown that potassium aspartate can increase the activity of protein kinase A (PKA), which may be advantageous for studying certain signaling pathways.[4]
Q3: What are the potential disadvantages or artifacts associated with potassium aspartate internal solutions?
While beneficial, potassium aspartate internal solutions can introduce specific artifacts:
-
Increased PKA activity: The enhancement of PKA activity can alter the properties of ion channels and other proteins, which may not be desirable for all experiments.[4] This could manifest as a shift in the voltage-dependence of channel activation.
-
Liquid Junction Potential (LJP): Due to the difference in mobility between potassium ions and the larger aspartate anions, a significant liquid junction potential can be generated at the tip of the patch pipette. This potential can introduce errors in the measurement of the membrane potential if not corrected.
-
Precipitation: Like other gluconate-based solutions, potassium aspartate solutions can sometimes be prone to precipitation, which can lead to pipette clogging.
Q4: How long can I store my potassium aspartate internal solution?
For optimal results, it is recommended to prepare the base internal solution (without ATP and GTP), aliquot it, and store it at -20°C for up to a few months. ATP and GTP are less stable and should be added to the thawed aliquot on the day of the experiment.[5] Once ATP and GTP are added, the solution should be kept on ice.[5]
Troubleshooting Guides
Issue 1: High or Unstable Series Resistance
High or unstable series resistance (Rs) is a common problem in whole-cell patch-clamp recordings that can significantly distort the recorded signals.
Q: My series resistance is high (>25 MΩ) or is increasing throughout my recording. What are the possible causes and how can I fix it?
A: High or unstable series resistance can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Pipette Clogging:
-
Cause: Precipitation of components in the internal solution or debris from the tissue slice can clog the pipette tip.
-
Solution:
-
Filter your internal solution through a 0.2 µm syringe filter immediately before use.[1]
-
Ensure all components of the internal solution are fully dissolved.
-
Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clear.
-
-
-
Poor Seal Formation:
-
Cause: An incomplete or unstable gigaohm seal can lead to a high and fluctuating series resistance.
-
Solution:
-
Ensure the surface of the cell is clean before attempting to seal.
-
Use high-quality borosilicate glass capillaries for pulling pipettes.
-
Optimize your pipette shape and size. A resistance of 3-7 MΩ is generally recommended for whole-cell recordings.[6]
-
-
-
Incomplete Membrane Rupture:
-
Cause: The patch of membrane under the pipette tip may not be fully ruptured, leading to a high access resistance.
-
Solution:
-
Apply brief, strong suction to rupture the membrane.
-
Some amplifiers have a "zap" function that can deliver a brief voltage pulse to help rupture the membrane.
-
-
-
Cell Health:
-
Cause: Unhealthy or dying cells can have unstable membrane properties, leading to increasing series resistance.
-
Solution:
-
Ensure your slicing and recording solutions are fresh and properly oxygenated.
-
Allow slices to recover for at least one hour before starting to record.
-
-
Issue 2: Inaccurate Membrane Potential Measurements (Liquid Junction Potential)
Q: I am concerned that my measured membrane potentials are inaccurate. How do I account for the liquid junction potential (LJP) with a potassium aspartate internal solution?
A: The liquid junction potential arises from the unequal diffusion of ions with different mobilities at the interface between the pipette solution and the bath solution.[7] With a K-aspartate internal, the smaller, more mobile K⁺ ions will diffuse out of the pipette faster than the larger, less mobile aspartate ions, creating a potential difference.
-
Calculation: The LJP can be calculated using the Henderson equation, which takes into account the concentrations and mobilities of all ions in the internal and external solutions. There are several software packages available that can perform this calculation for you, such as the LJP calculator in pCLAMP/Clampex.[7][8]
-
Correction: Once calculated, the LJP value should be subtracted from your measured potentials. For example, if your calculated LJP is +15 mV and you record a resting membrane potential of -60 mV, the corrected resting membrane potential is -75 mV. This correction can be applied offline during data analysis or online by adjusting the holding potential of your amplifier.[7]
Issue 3: Altered Neuronal Firing Properties
Q: I am observing unexpected changes in the firing pattern of my recorded neurons, such as a switch from tonic firing to bursting. Could my potassium aspartate internal solution be the cause?
A: Yes, it is possible. The composition of the internal solution can significantly impact neuronal excitability.
-
PKA-mediated effects: As mentioned, potassium aspartate can increase the activity of PKA.[4] PKA is a key enzyme in many signaling pathways and can phosphorylate a wide range of ion channels, altering their gating properties and leading to changes in neuronal firing patterns. If you suspect this is an issue, you can try including a PKA inhibitor in your internal solution to see if it reverses the effect.
-
Potassium concentration: The concentration of potassium in your internal solution will directly affect the potassium reversal potential (Eₖ) and thus the resting membrane potential and overall excitability of the neuron. Ensure your potassium concentration is appropriate for the cell type you are studying. Activity-mediated accumulation of extracellular potassium can also induce a switch in firing patterns.[9][10][11]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Pipette Resistance | 3 - 7 MΩ | Lower resistance pipettes (3-4 MΩ) are better for voltage-clamp, while higher resistance pipettes (6-7 MΩ) can provide more stable seals for current-clamp.[6] |
| Series Resistance (Rs) | < 25 MΩ | Should be monitored throughout the experiment and compensated for by the amplifier. |
| pH of Internal Solution | 7.2 - 7.4 | Adjust with KOH.[1] |
| Osmolarity of Internal Solution | 280 - 295 mOsm | Should be 10-20 mOsm lower than the external solution to ensure a good seal and prevent cell swelling.[1] Adjust with the primary salt (potassium aspartate) or a non-ionic substance like sucrose. |
| Liquid Junction Potential (LJP) | ~ +10 to +16 mV | This is an estimated range and should be calculated for your specific solutions. |
Experimental Protocols
Preparation of Potassium Aspartate Internal Solution (100 mL)
This protocol provides a template that should be optimized for your specific experimental needs.
1. Stock Solutions:
-
It is good practice to prepare concentrated stock solutions of the main salts (e.g., 1 M Potassium Aspartate, 1 M KCl, 1 M HEPES) to improve accuracy.
2. Preparation of the Base Solution (without ATP/GTP):
-
To approximately 80 mL of high-purity water (e.g., Milli-Q), add the following components with continuous stirring:
-
Potassium Aspartate (to a final concentration of ~120-140 mM)
-
KCl (to a final concentration of ~4-10 mM)
-
HEPES (to a final concentration of 10 mM)
-
EGTA (to a final concentration of 0.5-1 mM)
-
MgCl₂ (to a final concentration of 1-2 mM)
-
-
Allow all components to dissolve completely.
3. pH and Osmolarity Adjustment:
-
Adjust the pH to your desired value (e.g., 7.3) using a concentrated KOH solution.[1] Be aware that adding KOH will slightly increase the osmolarity.
-
Check the osmolarity using an osmometer. Adjust to the target value (e.g., 290 mOsm) by adding small amounts of potassium aspartate to increase it or high-purity water to decrease it.
-
Bring the final volume to 100 mL with high-purity water.
4. Aliquoting and Storage:
-
Filter the solution through a 0.2 µm syringe filter.
-
Aliquot the solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
5. Final Preparation on the Day of the Experiment:
-
Thaw an aliquot of the base solution on ice.
-
Add ATP (e.g., to a final concentration of 2-4 mM) and GTP (e.g., to a final concentration of 0.3-0.4 mM) from fresh or frozen stock solutions.
-
Keep the final solution on ice for the duration of the experiment.[5]
Visualizations
Caption: A flowchart outlining a systematic approach to troubleshooting common artifacts encountered during electrophysiological recordings.
Caption: A diagram illustrating the common factors that can contribute to high series resistance in patch-clamp recordings.
Caption: A diagram showing the key physical and chemical factors that determine the magnitude and sign of the liquid junction potential.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axolbio.com [axolbio.com]
- 7. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]
- 8. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 9. biorxiv.org [biorxiv.org]
- 10. Activity-mediated accumulation of potassium induces a switch in firing pattern and neuronal excitability type | PLOS Computational Biology [journals.plos.org]
- 11. Activity-mediated accumulation of potassium induces a switch in firing pattern and neuronal excitability type - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Aspartic Acid, Potassium Salt for Neuronal Stimulation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with L-Aspartic acid, potassium salt to achieve optimal neuronal stimulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during neuronal stimulation experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No neuronal response observed after L-Aspartic acid application. | 1. Concentration is too low: The applied concentration may be below the threshold for activating a sufficient number of NMDA receptors. 2. Cell health is poor: Neurons may not be healthy or mature enough to respond to stimuli. 3. Receptor desensitization: Prolonged or repeated exposure to L-Aspartic acid can lead to receptor desensitization. 4. Issues with the solution: The L-Aspartic acid solution may have been prepared incorrectly, or its pH may be suboptimal. | 1. Perform a dose-response curve: Start with a low concentration (e.g., 10 µM) and incrementally increase the dose to find the optimal concentration for your specific cell type and density. 2. Assess cell viability and maturity: Use markers for neuronal health and maturity (e.g., MAP2, NeuN) and ensure cultures have had sufficient time to form synaptic connections. 3. Apply L-Aspartic acid for shorter durations: Use brief application times (e.g., less than 5 minutes) and allow for sufficient washout periods between applications. 4. Prepare fresh solutions: Prepare L-Aspartic acid solutions fresh for each experiment and ensure the final pH is in the physiological range (7.2-7.4). |
| High variability in neuronal response across experiments or wells. | 1. Inconsistent cell density: Variations in the number of neurons per well or culture dish can lead to different overall responses. 2. Inconsistent L-Aspartic acid application: The method of application may not be uniform across all samples. 3. Temperature fluctuations: Changes in temperature can affect neuronal excitability and receptor kinetics. | 1. Standardize cell plating: Ensure a consistent cell seeding density across all wells and experiments. 2. Use automated or standardized application methods: Employ automated perfusion systems or a consistent manual pipetting technique to ensure uniform application of L-Aspartic acid. 3. Maintain a stable temperature: Use a heated stage on the microscope or a temperature-controlled incubator during the experiment. |
| Signs of excitotoxicity (e.g., cell swelling, blebbing, cell death) are observed. | 1. Concentration is too high: L-Aspartic acid can be neurotoxic at high concentrations. A 5-minute exposure to 30 µM - 3 mM L-aspartate can lead to concentration-dependent neuronal death, with an ED50 of approximately 190 µM in murine cortical neurons.[1] 2. Prolonged exposure: Even at lower concentrations, extended exposure can induce excitotoxicity. | 1. Lower the concentration: Reduce the concentration of L-Aspartic acid to the lowest effective dose determined from your dose-response curve. 2. Reduce exposure time: Limit the duration of L-Aspartic acid application. 3. Use an NMDA receptor antagonist: In control experiments, the use of an NMDA receptor antagonist like D-2-amino-5-phosphonovalerate (D-APV) can confirm that the observed excitotoxicity is mediated by NMDA receptors.[1] |
| The observed neuronal response is weak or has a low signal-to-noise ratio. | 1. Suboptimal recording conditions: The recording medium or parameters may not be ideal for detecting the response. 2. Low receptor expression: The cultured neurons may have low expression levels of NMDA receptors. | 1. Optimize recording medium: Ensure the recording buffer has appropriate concentrations of ions, especially Mg2+, which blocks the NMDA receptor channel at resting membrane potential. A temporary reduction in Mg2+ can enhance the response. 2. Verify NMDA receptor expression: Use immunocytochemistry or other molecular techniques to confirm the presence of NMDA receptors in your neuronal cultures. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using this compound in neuronal stimulation experiments.
Table 1: Recommended Concentration Ranges for this compound
| Parameter | Concentration Range | Notes |
| Neuronal Stimulation (starting range) | 10 - 100 µM | The optimal concentration is cell-type dependent and should be determined empirically through a dose-response study. |
| Neurotoxicity (ED50 for 5 min exposure) | ~190 µM | In murine cortical cell cultures.[1] |
| Neurotoxic Range (5 min exposure) | 30 µM - 3 mM | Leads to concentration-dependent neuronal destruction.[1] |
Table 2: Experimental Parameters for Assessing Neuronal Response
| Parameter | Typical Value/Range | Method of Measurement |
| Duration of Application | < 5 minutes | To minimize excitotoxicity. |
| Change in Intracellular Calcium | Varies | Calcium imaging with fluorescent indicators (e.g., Fura-2, GCaMP). |
| Change in Neuronal Firing Rate | Varies | Multi-electrode array (MEA) or patch-clamp electrophysiology. |
| Change in Inward Current | Varies | Patch-clamp electrophysiology. L-Aspartic acid has been shown to potentiate slow inward currents in cultured spinal cord neurons.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable solvent, such as sterile, deionized water or a physiological buffer (e.g., HEPES-buffered saline).
-
pH Adjustment: Adjust the pH of the solution to a physiological range of 7.2-7.4 using NaOH or HCl.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol for Neuronal Stimulation and Calcium Imaging
-
Cell Culture: Plate primary neurons or iPSC-derived neurons on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin). Culture the neurons until they form a mature network with synaptic connections.
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Incubate the neuronal cultures with the loading solution at 37°C for the recommended time (typically 30-60 minutes).
-
Wash the cells gently with fresh, pre-warmed buffer to remove excess dye.
-
-
Imaging Setup:
-
Mount the culture dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Maintain the cells at 37°C and 5% CO2 during the experiment.
-
-
Baseline Recording: Record baseline fluorescence for a few minutes before adding the L-Aspartic acid solution.
-
Stimulation:
-
Dilute the L-Aspartic acid stock solution to the desired final concentration in pre-warmed physiological buffer.
-
Apply the L-Aspartic acid solution to the neurons.
-
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Quantify the change in fluorescence intensity (ΔF/F₀) for each ROI, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Protocol for Neuronal Stimulation and Multi-Electrode Array (MEA) Recording
-
Cell Culture: Plate neurons on MEA plates according to the manufacturer's instructions. Allow the cultures to mature and form active neuronal networks.
-
MEA Setup:
-
Place the MEA plate in the recording system.
-
Allow the system to equilibrate to 37°C and 5% CO2.
-
-
Baseline Recording: Record spontaneous neuronal activity (spikes and bursts) for a sufficient period to establish a stable baseline.
-
Stimulation:
-
Prepare the L-Aspartic acid solution at the desired final concentration in the appropriate culture medium.
-
Apply the solution to the wells of the MEA plate.
-
-
Data Acquisition: Record the neuronal activity following the application of L-Aspartic acid.
-
Data Analysis:
-
Analyze the recorded data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.
-
Visualizations
Caption: L-Aspartic acid signaling pathway in a neuron.
Caption: Workflow for neuronal stimulation experiments.
References
Preventing precipitation of potassium L-aspartate in concentrated stock solutions.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of potassium L-aspartate in concentrated stock solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and reliability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of potassium L-aspartate in water?
A1: Potassium L-aspartate is a white, water-soluble powder.[1] Its solubility in water at room temperature is generally high, often cited as greater than 100 g/L.[2] However, its precursor, L-aspartic acid, has much lower solubility in water (approximately 5 g/L at 25°C).[3] The conversion to the potassium salt dramatically increases its solubility.
Q2: What is the most critical factor influencing the stability of a concentrated potassium L-aspartate solution?
A2: The pH of the solution is the most critical factor. L-aspartic acid is an acidic amino acid with an isoelectric point (pI) of approximately 2.77. Near its pI, it has minimal solubility. To maintain a stable, concentrated solution of potassium L-aspartate, the pH must be adjusted away from this point. A recommended pH range is between 6.0 and 8.5.[4][5]
Q3: How does temperature affect the solubility and stability of the solution?
A3: Solubility of potassium L-aspartate is temperature-dependent. Increasing the temperature will increase solubility, which is a principle used during the preparation of concentrated stock solutions.[5] Conversely, a decrease in temperature, such as storing the solution at 4°C or -20°C, can lead to supersaturation and subsequent precipitation if the concentration is too high.
Q4: What are the recommended storage conditions for a concentrated stock solution?
A4: For long-term stability, it is recommended to store aliquots of the stock solution at -20°C for up to one year or at -80°C for up to two years.[6] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[6]
Troubleshooting Guide
Q: I've prepared a concentrated stock solution, but it turned cloudy or formed a precipitate after cooling to room temperature or placing it in the refrigerator. What should I do?
A: This indicates that the solution is supersaturated at the storage temperature. Follow these steps to resolve the issue:
-
Gently warm the solution: Place the solution in a water bath set to 37-50°C and stir gently until the precipitate redissolves. Do not boil the solution.
-
Check and adjust the pH: Once the solution is clear, verify that the pH is within the optimal range of 6.0-8.5. If the pH has drifted, adjust it accordingly with a small amount of dilute KOH or HCl. A pH outside this range is a common cause of precipitation.
-
Dilute the solution: If warming and pH adjustment do not provide a long-term solution, your stock concentration may be too high for the intended storage temperature. Consider diluting the stock to a lower concentration.
-
Re-filter: After the precipitate has been redissolved, it is good practice to re-filter the solution through a 0.22 µm filter before storage to remove any potential micro-precipitates.
Q: I found crystals at the bottom of my frozen stock vial after thawing. Is the solution still usable?
A: Yes, the solution can likely be salvaged. The crystals are typically the result of the solute crashing out of solution during the freezing process.
-
Follow the same procedure as above: gently warm the vial to 37-50°C until all crystals are fully dissolved.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
Before use in an experiment, ensure the solution remains clear at room temperature.
-
To prevent this from recurring, consider reducing the stock concentration or adding a cryoprotectant like glycerol (B35011) (if compatible with your downstream application).
Troubleshooting Workflow for Solution Precipitation
Caption: A decision tree for troubleshooting precipitation in potassium L-aspartate stock solutions.
Data Presentation
Table 1: Key Physicochemical Properties
| Parameter | Value | Notes |
| Molecular Weight | 171.19 g/mol (monohydrate) | Can vary slightly based on hydration state.[1] |
| Appearance | White crystalline powder | |
| Solubility in Water | > 100 g/L (at 25°C) | Highly soluble compared to L-aspartic acid.[2] |
| Isoelectric Point (pI) | ~2.77 (for L-aspartic acid) | pH at which the molecule has a net neutral charge and lowest solubility. |
| pKa Values | α-COOH: ~1.88, β-COOH: ~3.65, α-NH3+: ~9.6 | Ionization constants for the functional groups of L-aspartic acid. |
Table 2: Recommended pH and Temperature Parameters for Solution Stability
| Parameter | Recommended Range | Rationale |
| Preparation pH | 6.0 - 7.5 | Ensures complete reaction of L-aspartic acid and prevents precipitation near the pI.[5] |
| Final Solution pH | 6.0 - 8.5 | Maintains the aspartate in its soluble, deprotonated salt form.[4] |
| Preparation Temperature | 40°C - 80°C | Increases the dissolution rate of L-aspartic acid during preparation.[5][7] |
| Storage Temperature | Room Temp (short-term), 4°C (short-term), -20°C / -80°C (long-term) | Lower temperatures decrease solubility; risk of precipitation increases with concentration.[6] |
Experimental Protocols
Protocol for Preparing a Stable 1M Concentrated Stock Solution of Potassium L-Aspartate
This protocol details the steps to prepare a 1M stock solution of potassium L-aspartate from L-aspartic acid and potassium hydroxide (B78521) (KOH), with a final pH of ~7.2.
Materials:
-
L-Aspartic Acid (FW: 133.10 g/mol )
-
Potassium Hydroxide (KOH) pellets
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Sterile 0.22 µm syringe or vacuum filter unit
-
Sterile storage tubes
Procedure:
-
Prepare Water: In a beaker, measure out approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a final volume of 100 mL). Place the beaker on a stir plate with a stir bar.
-
Heat Water: Gently heat the water to approximately 70-80°C while stirring.[5] This will aid in the dissolution of the L-aspartic acid.
-
Add L-Aspartic Acid: Slowly add 13.31 g of L-aspartic acid to the heated water. The solution will appear as a milky white slurry, as the acid has low solubility.
-
Prepare and Add KOH: While the slurry is stirring, separately prepare a concentrated solution of KOH (e.g., 5-10 M). Slowly add the KOH solution dropwise to the L-aspartic acid slurry. The slurry will begin to clarify as the L-aspartic acid is neutralized to the highly soluble potassium L-aspartate salt.
-
Adjust pH: Continue to add KOH dropwise while monitoring the pH with a calibrated meter. The goal is to reach a stable pH of 7.2. Be cautious not to overshoot the target pH.
-
Cool to Room Temperature: Once the solution is completely clear and the pH is stable at 7.2, remove the beaker from the heat and allow it to cool to room temperature.
-
Adjust Final Volume: Transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume (e.g., 100 mL).
-
Sterile Filtration: Filter the solution through a 0.22 µm filter into a sterile container to remove any particulates and ensure sterility.[6]
-
Storage: Dispense the final solution into sterile, single-use aliquots. Store these at -20°C for long-term use.[6]
Key Factors Influencing Solution Stability
Caption: Core factors affecting the stability of concentrated potassium L-aspartate solutions.
References
- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN103130669B - Potassium aspartate preparation method - Google Patents [patents.google.com]
Identifying and quantifying impurities in commercial L-Aspartic acid, potassium salt.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in commercial L-Aspartic Acid, Potassium Salt.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities can be categorized as related amino acids and organic acids. These include:
-
Related Amino Acids: L-Alanine, L-Glutamic acid, and L-Asparagine.[1][2][3]
-
Organic Acids: Malic acid, Fumaric acid, and Maleic acid.[1][2][3]
-
Other potential impurities may arise from the manufacturing process, degradation, or storage. The impurity profile can vary between manufacturers.[2]
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for analyzing impurities in amino acids.[1][2][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the amino acids volatile.
Q3: Why am I seeing peak tailing in my HPLC chromatogram?
A3: Peak tailing for L-Aspartic Acid, an acidic amino acid, can be caused by several factors:
-
Secondary interactions: The analyte may be interacting with the stationary phase in undesirable ways.[5]
-
Mobile phase pH: An incorrect mobile phase pH can affect the ionization state of L-Aspartic Acid and lead to tailing.[6]
-
Column overload: Injecting too much sample can saturate the column, causing peak distortion.[7]
-
Column contamination or degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8]
Q4: My baseline is drifting during my HPLC run. What could be the cause?
A4: Baseline drift in HPLC analysis can be attributed to several factors:
-
Temperature fluctuations: Changes in the ambient temperature or inconsistent column oven temperature can cause the baseline to drift.[9]
-
Mobile phase issues: Inconsistent mobile phase composition, contamination, or inadequate degassing can lead to a drifting baseline.[10]
-
Column equilibration: The column may not be fully equilibrated with the mobile phase, especially when using gradient elution.[10]
-
Detector lamp instability: An aging or unstable detector lamp can cause the baseline to drift.[9]
Q5: Is derivatization necessary for the analysis of this compound?
A5: For HPLC analysis, derivatization is often not necessary, especially with modern detection techniques like Charged Aerosol Detection (CAD) or UV detection at low wavelengths.[4][11] However, for GC analysis, derivatization is essential to make the non-volatile amino acid amenable to gas chromatography.
Quantitative Data Summary
The following tables summarize typical impurity levels found in commercial L-Aspartic Acid. These values are based on published research and pharmacopeial monographs and may vary between suppliers.
Table 1: Typical Impurity Limits for L-Aspartic Acid
| Impurity | Typical Limit (% w/w) |
| L-Alanine | ≤ 0.20[3] |
| L-Glutamic Acid | ≤ 0.20[3] |
| L-Asparagine | ≤ 0.20[3] |
| Malic Acid | ≤ 0.20[3] |
| Fumaric Acid | ≤ 0.10[3] |
| Maleic Acid | ≤ 0.05[3] |
| Any Unspecified Impurity | ≤ 0.10[3] |
| Total Impurities | ≤ 1.00 [3] |
Table 2: Purity of Commercial L-Aspartic Acid Samples from a Research Study [4]
| Sample Type | Number of Batches Tested | Purity Range (%) | Major Impurities Identified |
| Pharmaceutical & Reagent Grade | Several | > 99.7 | Malic acid, Alanine, Glutamic acid |
Experimental Protocols
Protocol 1: HPLC-UV-CAD Method for Impurity Profiling
This method is adapted from a validated procedure for the analysis of L-Aspartic Acid and its impurities.[4][11]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
Charged Aerosol Detector (CAD)
-
Column: Polar embedded C18 (e.g., 150 mm x 4.6 mm, 3 µm)
Reagents:
-
This compound reference standard and sample
-
Reference standards for potential impurities (L-Alanine, L-Glutamic Acid, L-Asparagine, Malic Acid, Fumaric Acid, Maleic Acid)
-
Perfluoropentanoic acid (NFPA)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 7 mM NFPA and 4 mM TFA in deionized water.[11]
-
Standard Solution Preparation: Prepare individual stock solutions of L-Aspartic Acid and each impurity in the mobile phase. Create a mixed standard solution by appropriate dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 5 mg/mL. Gentle heating (around 50°C) and stirring may be required for complete dissolution.[11]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 210 nm
-
CAD evaporation temperature: 50°C[11]
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Quantification: Identify impurities in the sample by comparing retention times with the standards. Quantify the impurities using the peak areas from the UV and/or CAD detectors and the corresponding standard curves.
Protocol 2: GC-MS Method for Amino Acid Analysis (with Derivatization)
This is a general procedure for the analysis of amino acids by GC-MS and requires adaptation for this compound.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary column suitable for amino acid analysis (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm)
Reagents:
-
This compound sample
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Acetonitrile
-
Internal standard (e.g., Norvaline)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve in 0.1 N HCl.
-
Add the internal standard.
-
Dry the sample completely under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried sample.
-
Heat the mixture at 100°C for at least 2-4 hours in a sealed vial.
-
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 5 minutes
-
-
Carrier gas: Helium at a constant flow rate
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Scan range: m/z 50-650
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Quantification: Identify the derivatized L-Aspartic Acid and any amino acid impurities by their retention times and mass spectra. Quantify using the internal standard method.
Troubleshooting Guides and Visualizations
HPLC Troubleshooting Workflow
References
- 1. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajiaminoscience.eu [ajiaminoscience.eu]
- 4. Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: L-Aspartic Acid, Potassium Salt in Long-Term Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Aspartic acid, potassium salt in long-term cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in cell culture?
A1: L-Aspartic acid, a non-essential amino acid, is a crucial building block for proteins and nucleotides, making it vital for cell proliferation. It also plays a significant role in the Krebs cycle, a key energy-producing pathway. Potassium is an essential intracellular cation that helps maintain the electrochemical gradients across cell membranes, which are critical for numerous cellular processes, including nutrient transport and cell volume regulation. The salt, therefore, provides two essential components for cell growth and maintenance.
Q2: How can this compound be expected to impact cell viability in long-term cultures?
A2: Given its roles in energy metabolism and biosynthesis, this compound is generally expected to support or enhance cell viability and proliferation, particularly in metabolically demanding long-term cultures. Aspartate can be a limiting metabolite for cancer cell proliferation, especially under hypoxic conditions. However, high concentrations may have adverse effects, and the specific outcome will be cell-type and concentration-dependent.
Q3: What are the known mechanisms of action for L-Aspartic acid and potassium in a cellular context?
A3: L-Aspartic acid is involved in:
-
Protein and Nucleotide Synthesis: It serves as a precursor for the synthesis of other amino acids and the building blocks of DNA and RNA.
-
Energy Production: It is an intermediate in the citric acid cycle (Krebs cycle), contributing to ATP production.
-
Neurotransmission: In neuronal cells, L-aspartic acid acts as an excitatory neurotransmitter.
Potassium's primary roles include:
-
Maintaining Membrane Potential: The sodium-potassium pump is essential for establishing and maintaining the electrochemical gradients across the cell membrane.
-
Enzyme Cofactor: It is involved in various enzymatic reactions.
-
Regulation of Cell Volume and Osmotic Balance.
Q4: Are there any studies demonstrating the effect of this compound on cell viability?
A4: While specific long-term in vitro studies on a variety of cell lines are limited, an in vivo study on a rat model of traumatic brain injury showed that potassium aspartate treatment improved neurological outcomes, reduced lesion volume, and increased brain ATP levels. This suggests a pro-survival and neuroprotective effect. Another study indicated that aspartate availability is a key determinant of cancer cell proliferation, particularly under hypoxic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Decrease in Cell Viability | High Concentration of this compound: Even essential nutrients can be toxic at high concentrations. A study on rats showed that very high doses of L-aspartic acid could have toxic effects on the kidneys and salivary glands. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration and titrate upwards. |
| Osmotic Stress: A high salt concentration in the medium can lead to osmotic stress and subsequent cell death. | Calculate the final osmolarity of your medium after the addition of this compound. If it is significantly higher than the recommended range for your cell line, adjust the concentration of the salt or other medium components. | |
| pH Shift: The addition of this compound might alter the pH of the culture medium outside the optimal range for your cells. | Measure the pH of the medium after adding the supplement. Adjust the pH with sterile HCl or NaOH if necessary. Consider using a medium with a stronger buffering capacity, like one containing HEPES. | |
| Precipitate Formation in the Medium | Low Solubility: The salt may not be fully dissolved at the desired concentration, especially in complex media. | Warm the medium to 37°C and swirl to dissolve the precipitate. If it persists, consider preparing a concentrated stock solution in a suitable solvent (e.g., water or PBS), sterile filtering it, and then adding it to the medium. |
| Interaction with Medium Components: The salt may be reacting with other components in the medium, leading to precipitation. | Review the composition of your basal medium and serum. Try a different basal medium formulation. | |
| Inconsistent Results Between Experiments | Variability in Supplement Preparation: Inconsistent preparation of the this compound stock solution can lead to different final concentrations in the culture. | Prepare a large batch of the stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. |
| Cell Passage Number: The metabolic state and response of cells can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. | |
| Slowed Cell Proliferation | Sub-optimal Concentration: The concentration of this compound may be too low to provide a significant benefit, or it could be slightly inhibitory without causing overt cell death. | Re-evaluate the optimal concentration using a dose-response curve, including concentrations both above and below your current working concentration. |
| Nutrient Depletion: In long-term cultures, other essential nutrients may become depleted, masking the effect of the supplement. | Ensure that the basal medium is refreshed at appropriate intervals to prevent the depletion of other critical components. |
Data Summary
The following table summarizes quantitative data from an in vivo study on the neuroprotective effects of potassium aspartate (PA) in a rat model of controlled cortical impact (CCI), suggesting a pro-survival effect.
| Treatment Group | Neurological Severity Score (24h post-CCI) | Lesion Volume (mm³) | Brain Water Content (%) |
| Vehicle | 8.5 ± 0.6 | 30.86 ± 2.15 | 80.5 ± 0.4 |
| PA (10 mg/kg) | 7.8 ± 0.7 | 28.12 ± 2.54 | 80.1 ± 0.5 |
| PA (25 mg/kg) | 7.2 ± 0.8 | 26.57 ± 2.31 | 79.8 ± 0.6 |
| PA (62.5 mg/kg) | 6.1 ± 0.5 | 22.43 ± 1.98 | 79.4 ± 0.5 |
| PA (125 mg/kg) | 5.2 ± 0.4 | 18.76 ± 1.76 | 78.9 ± 0.4* |
| Data adapted from a study on traumatic brain injury in rats. Values are presented as mean ± SEM. *p<0.05, **p<0.001 compared to the vehicle group. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (sterile stock solution)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells. For long-term studies, refresh the medium with the treatment at regular intervals (e.g., every 48-72 hours).
-
MTT Addition: At the end of the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the untreated control.
Trypan Blue Exclusion Assay for Cell Viability
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cells cultured in multi-well plates or flasks
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA and resuspend them in complete medium. For suspension cells, gently collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Counting: Load the mixture into a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Involvement
L-Aspartic acid and potassium can influence key signaling pathways that regulate cell survival and proliferation. Aspartate's role in the Krebs cycle directly impacts cellular energy status (ATP levels), which is a critical regulator of the AMPK (AMP-activated protein kinase) pathway. High ATP levels would inhibit AMPK, a sensor of low energy, which in turn can influence downstream pathways like mTOR . Furthermore, by providing building blocks for proliferation, aspartate can indirectly support pathways like PI3K/Akt/mTOR and MAPK/ERK , which are central to cell growth and survival. Potassium levels are crucial for maintaining the membrane potential, and alterations can affect calcium signaling, which is a key second messenger in many proliferative and survival pathways.
Caption: Hypothetical signaling pathways influenced by this compound.
Experimental Workflow for Long-Term Viability Study
Caption: Workflow for assessing long-term cell viability.
Technical Support Center: Minimizing Off-Target Effects of Potassium L-Aspartate in Receptor Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target effects when using potassium L-aspartate in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: Why is potassium L-aspartate used in receptor binding assay buffers?
Potassium L-aspartate is often used in the internal solution for whole-cell patch-clamp electrophysiology and in certain cell-based binding assays to mimic the intracellular ionic environment. The primary goal is to maintain a physiological membrane potential. In these contexts, potassium is the major intracellular cation, and aspartate is used as an anionic counterpart that is generally considered less metabolically active and less likely to interfere with specific signaling pathways compared to chloride.
Q2: What are the primary off-target effects of L-aspartate?
L-aspartate is an excitatory amino acid neurotransmitter and can directly activate certain subtypes of glutamate (B1630785) receptors, primarily N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This can be a significant issue if your cell or tissue preparation expresses these receptors. Activation of NMDA receptors can lead to increased non-specific binding, high background signal, and false positives by initiating downstream signaling cascades that may interfere with the receptor system you are studying.[4][5]
Q3: My negative control or non-specific binding wells show a very high signal. Could potassium L-aspartate be the cause?
Yes, this is a common problem. If your cells or membrane preparations have endogenous NMDA or other excitatory amino acid receptors, the L-aspartate in the buffer can act as an agonist, causing a high background signal.[1][2][6] This signal is not due to your radioligand binding to its intended target but rather to L-aspartate activating its own receptors.
Q4: How can I determine if L-aspartate is causing the issues in my assay?
To diagnose the problem, you can perform a control experiment. Substitute potassium L-aspartate in your buffer with an equimolar concentration of potassium gluconate, which is a larger, more inert anion less likely to have specific receptor interactions. If the high background or non-specific binding is significantly reduced, it strongly suggests that L-aspartate is the culprit.
Q5: Are there any alternatives to potassium L-aspartate for my assay buffer?
Yes, several alternatives can be used depending on the specific requirements of your assay:
-
Potassium Gluconate: This is the most common and effective substitute. Gluconate is a large anion that does not typically interact with known receptors.
-
Potassium Chloride (KCl): While common, be aware that chloride ions can affect certain GPCRs and transporters.
-
HEPES or other zwitterionic buffers: These can be used to maintain pH, but you will still need a primary salt like KCl or potassium gluconate to establish the correct ionic strength and osmolarity.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems related to the use of potassium L-aspartate.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | L-aspartate is activating endogenous excitatory amino acid receptors (e.g., NMDA receptors) on the cell/membrane preparation.[1][2][6] | 1. Substitute Buffer Anion: Replace Potassium L-Aspartate with Potassium Gluconate at the same concentration. 2. Add an Antagonist: Include a known, potent NMDA receptor antagonist (e.g., AP5 or MK-801) in your non-specific binding wells to see if it reduces the signal.[1] 3. Optimize Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound radioligand.[7] |
| Poor Signal-to-Noise Ratio | The specific binding signal is obscured by the high background caused by L-aspartate activation of off-target receptors. | 1. Confirm the Issue: Run a control experiment without the membrane/cell preparation to see if the radioligand is binding to the plate or filter.[8] 2. Implement Buffer Substitution: Switch to a Potassium Gluconate-based buffer. 3. Optimize Blocking: Ensure your blocking buffer is optimal for your system. Common blockers include BSA or non-fat dry milk.[9][10] |
| Inconsistent Results / Poor Reproducibility | Variability in the expression or sensitivity of endogenous glutamate receptors across different cell passages or membrane preparations. The ionic environment can also modulate ligand affinity.[11][12][13][14] | 1. Standardize Cell Culture: Maintain consistent cell passage numbers and culture conditions. 2. Switch to a More Inert Buffer: Using Potassium Gluconate will make the assay more robust to biological variability in off-target receptors. 3. Characterize Receptor Affinity: Perform a saturation binding experiment in the new buffer to re-determine the Kd of your radioligand for its target. |
Quantitative Data Summary
L-aspartate has a notable affinity for NMDA receptors, which can be a primary source of off-target effects. Its affinity for AMPA/kainate receptors is significantly lower.
| Ligand | Receptor Type | Affinity (Ki) | Reference |
| L-aspartate | NMDA | ~1.3 µM | [6] |
| L-glutamate | NMDA | ~250 nM | [6] |
| L-aspartate | AMPA/Kainate | > 1 mM | [6] |
| L-glutamate | AMPA/Kainate | ~500 nM | [6] |
Note: Affinity values can vary depending on the specific receptor subunit composition and experimental conditions.
Experimental Protocols
Protocol 1: Standard Radioligand Binding Assay (Filtration)
This protocol provides a general framework. Concentrations and incubation times should be optimized for each specific receptor-ligand system.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mM EDTA.
-
Radioligand: Prepare a working solution at 2x the final desired concentration (typically at or below the Kd value) in assay buffer.
-
Test Compound: Serially dilute the test compound in assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM).
-
Membrane Preparation: Thaw and dilute the cell membrane preparation expressing the target receptor to the desired protein concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of membrane preparation.
-
NSB Wells: Add 50 µL NSB control solution, 50 µL radioligand solution, and 100 µL of membrane preparation.
-
Competition Wells: Add 50 µL of test compound dilution, 50 µL radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature or 37°C to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a blocking agent like 0.5% PEI) using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For competition assays, plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Protocol 2: Control Experiment to Test for L-Aspartate Interference
This protocol is designed to verify if L-aspartate is the source of high background noise.
-
Prepare Two Assay Buffers:
-
Buffer A (Control): Your standard assay buffer containing Potassium L-Aspartate.
-
Buffer B (Test): An identical assay buffer where Potassium L-Aspartate is replaced with an equimolar concentration of Potassium Gluconate .
-
-
Run Parallel Assays:
-
Set up two separate 96-well plates. Run the binding assay (as described in Protocol 1) in parallel on both plates. One plate will use only Buffer A for all dilutions and reagents, and the other will use only Buffer B.
-
-
Focus on Control Wells:
-
Pay close attention to the Total Binding and Non-Specific Binding (NSB) wells for both buffer conditions.
-
-
Analyze and Compare:
-
Calculate the specific binding for both conditions.
-
Interpretation: If the NSB is significantly lower and the specific binding window (Total Binding / NSB) is significantly higher in the plate using Buffer B (Potassium Gluconate), this confirms that L-aspartate was causing off-target effects.
-
Visualizations
Signaling Pathway Interference
Caption: L-Aspartate can activate off-target NMDA receptors, generating a non-specific signal.
Experimental Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting high non-specific binding in assays.
References
- 1. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Effects of Sodium Ions on Ligand Binding and Conformational States of G Protein-Coupled Receptors-Insights from Mass Spectrometry. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
Adjusting osmolarity of cell culture media containing L-Aspartic acid, potassium salt.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the osmolarity of cell culture media containing L-Aspartic acid, potassium salt. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is osmolarity, and why is it critical for my cell cultures?
A1: Osmolarity refers to the total concentration of solutes in a solution, such as cell culture medium. Maintaining the correct osmolarity is crucial because it dictates the osmotic pressure across the cell membrane. If the medium's osmolarity is too low (hypotonic), water will enter the cells, causing them to swell and potentially burst. Conversely, if it's too high (hypertonic), water will leave the cells, leading to shrinkage and cell death.[1] Most mammalian cell lines thrive in a specific osmolarity range, typically between 260 and 350 mOsm/kg.[2]
Q2: How does adding this compound affect the osmolarity of my cell culture medium?
A2: this compound is a salt that dissociates in the aqueous environment of cell culture medium into a potassium ion (K+) and an aspartate ion. This dissociation increases the total number of solute particles in the medium, thereby increasing its osmolarity. The extent of the increase is directly proportional to the concentration of the salt added.
Q3: What is the optimal osmolarity range for most mammalian cell cultures?
A3: The majority of mammalian cell lines can tolerate an osmolarity range of 260 to 350 mOsm/kg.[2][3] However, the optimal osmolarity can be cell-line specific. It is always recommended to consult the supplier's information for your specific cell line or determine the optimal range empirically.
Q4: How can I measure the osmolarity of my cell culture medium?
A4: The most accurate and common method for measuring the osmolarity of cell culture media is by using a freezing point depression osmometer.[4] This instrument measures the freezing point of the solution, which is directly related to the solute concentration.
Quantitative Data
The addition of this compound will increase the osmolarity of your cell culture medium. The following table provides a theoretical calculation of the osmolarity increase when adding different concentrations of L-Aspartic acid, monopotassium salt (Molecular Weight: 171.19 g/mol ) to a base medium. This calculation assumes complete dissociation into two particles (K+ and Aspartate-).
| Concentration of this compound added (mM) | Theoretical Osmolarity Increase (mOsm/L) |
| 1 | 2 |
| 5 | 10 |
| 10 | 20 |
| 20 | 40 |
| 50 | 100 |
Note: This is a theoretical calculation. The actual measured osmolarity may vary slightly due to interactions with other components in the medium. It is always best to confirm the final osmolarity with an osmometer.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Determine the desired stock concentration. A 100 mM stock solution is a common starting point.
-
Calculate the required mass. To prepare 100 mL of a 100 mM stock solution of L-Aspartic acid, monopotassium salt (MW: 171.19 g/mol ), you will need:
-
0.1 L * 0.1 mol/L * 171.19 g/mol = 1.7119 g
-
-
Dissolve the salt. Weigh out 1.7119 g of this compound and add it to approximately 80 mL of cell culture-grade water in a sterile container.
-
Adjust the pH. The addition of this compound may alter the pH of the solution. If necessary, adjust the pH to the desired level (typically 7.2-7.4 for cell culture) using sterile 1N HCl or 1N NaOH.
-
Bring to final volume. Once the salt is completely dissolved and the pH is adjusted, add cell culture-grade water to bring the final volume to 100 mL.
-
Sterilize the solution. Filter the stock solution through a 0.22 µm sterile filter into a new sterile container.
-
Store appropriately. Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Adjusting the Osmolarity of Cell Culture Medium
-
Measure the initial osmolarity. Before adding any supplements, measure the osmolarity of your basal cell culture medium using a calibrated freezing point depression osmometer.
-
Calculate the required volume of stock solution. Determine the target osmolarity for your experiment. Use the following formula to calculate the volume of the this compound stock solution to add:
Volume of stock (mL) = [(Target Osmolarity - Initial Osmolarity) / (Osmolarity of Stock)] x Final Volume of Medium (mL)
Assuming a 100 mM stock solution has an approximate osmolarity of 200 mOsm/L (due to dissociation into two ions).
-
Add the stock solution. Aseptically add the calculated volume of the sterile this compound stock solution to your cell culture medium.
-
Verify the final osmolarity. After thorough mixing, measure the osmolarity of the final medium to ensure it is within your target range.
-
Equilibrate the medium. Before adding the medium to your cells, ensure it is warmed to the appropriate temperature (e.g., 37°C) and equilibrated in a CO2 incubator to achieve the correct pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the medium after adding this compound. | - The concentration of this compound exceeds its solubility limit in the medium.- Interaction with other media components (e.g., calcium or magnesium salts).[5]- The pH of the medium is not optimal for solubility. | - Prepare a more dilute stock solution and add a larger volume to the medium.- Add the this compound stock solution slowly while stirring.- Ensure the pH of the final medium is within the optimal range (7.2-7.4).- Consider preparing the medium without calcium and magnesium, adding the potassium aspartate, and then adding the divalent cations from a separate stock solution. |
| The pH of the medium shifts significantly after adding the stock solution. | - The stock solution was not pH-adjusted.- The buffering capacity of the medium is exceeded. | - Ensure the stock solution is pH-adjusted before adding it to the medium.[6]- If a large volume of stock solution is required, consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES). |
| Cells show signs of stress (e.g., rounding up, detachment, decreased viability) after being cultured in the adjusted medium. | - The final osmolarity is too high for the specific cell line.- Cytotoxic effects of high extracellular potassium concentration.- Altered cell signaling due to high aspartate concentration. | - Verify the final osmolarity with an osmometer and adjust if necessary. The optimal range for most mammalian cells is 260-350 mOsm/kg.[2][3]- Gradually adapt the cells to the higher osmolarity medium over several passages.[7]- Reduce the concentration of this compound.- Investigate the specific tolerance of your cell line to elevated potassium and aspartate levels. |
| Inconsistent experimental results between batches of adjusted media. | - Inaccurate measurement of this compound or volumes.- Incomplete dissolution of the salt.- Variation in the initial osmolarity of the basal medium. | - Calibrate your balance and pipettes regularly.- Ensure the this compound is completely dissolved before sterile filtration.- Always measure the osmolarity of the basal medium before each preparation. |
Visualizing Cellular Responses
Osmotic Stress Signaling Pathway
When cells are exposed to hyperosmotic conditions, such as the addition of this compound, they activate stress-response signaling pathways to adapt. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, including the JNK pathway.
Experimental Workflow for Osmolarity Adjustment
The following workflow outlines the key steps for successfully adjusting and verifying the osmolarity of your cell culture medium.
Potential Signaling Effects of High Extracellular Potassium and Aspartate
Beyond osmotic stress, elevated levels of potassium and aspartate can have direct effects on cell signaling. High extracellular potassium can depolarize the cell membrane, affecting voltage-gated ion channels. Aspartate can act as a ligand for N-methyl-D-aspartate (NMDA) receptors, which are also found in some non-neuronal cells and can influence intracellular calcium levels.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Calculating Osmolarity of an IV Admixture [rxkinetics.com]
- 3. The effects of elevated potassium on sympathetic ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Intracellular Potassium in Cell Quiescence, Proliferation, and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. scientificbio.com [scientificbio.com]
- 7. The effect of potassium on the cell membrane potential and the passage of synchronized cells through the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological Roles of Non-Neuronal NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transfection of N-methyl-D-aspartate receptors in a nonneuronal cell line leads to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the effects of L-Aspartic acid, potassium salt and L-Glutamic acid on neurons.
A Comprehensive Comparison of L-Aspartic Acid and L-Glutamic Acid on Neuronal Function
L-Glutamic acid and L-Aspartic acid are the two primary excitatory amino acid neurotransmitters in the mammalian central nervous system (CNS).[1][2] They play crucial roles in virtually all aspects of brain function, including synaptic transmission, plasticity, learning, and memory.[3][4][5] However, their excessive accumulation can lead to neuronal damage and death through a process known as excitotoxicity.[2][3] This guide provides a detailed comparison of the effects of L-Aspartic acid, potassium salt, and L-Glutamic acid on neurons, supported by experimental data and methodologies. The potassium salt of L-Aspartic acid is particularly relevant as the potassium ion itself can influence neuronal excitability by depolarizing the cell membrane.[6]
Neuronal Excitation and Receptor Activation
Both L-Glutamate and L-Aspartate exert their excitatory effects by activating ionotropic glutamate (B1630785) receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.[4][5][7] The primary iGluRs are NMDA receptors, AMPA receptors, and kainate receptors.[4][8]
-
L-Glutamic Acid: Is considered the most abundant excitatory neurotransmitter, acting as a potent agonist at all three types of ionotropic glutamate receptors (NMDA, AMPA, and kainate).[3][4][9] Its binding to these receptors leads to the influx of cations (Na+ and Ca2+), causing depolarization of the neuronal membrane and initiating an excitatory postsynaptic potential (EPSP).[8][10]
-
L-Aspartic Acid: Also functions as an excitatory neurotransmitter, but its receptor activation profile differs from that of L-Glutamate.[1][11] L-Aspartate is a potent agonist at NMDA receptors but has a significantly lower affinity for AMPA and kainate receptors.[1][12] Therefore, synaptic release of L-Aspartate primarily activates NMDA receptors.[1] The use of L-Aspartic acid as a potassium salt can further enhance neuronal excitability, as elevated extracellular potassium levels lead to membrane depolarization, which can facilitate the activation of voltage-gated ion channels and relieve the magnesium block of NMDA receptors.[6][13]
Signaling Pathway for Ionotropic Glutamate Receptor Activation
The following diagram illustrates the general signaling pathway initiated by the binding of L-Glutamate or L-Aspartate to ionotropic receptors, leading to neuronal excitation.
Receptor Binding Affinity and Potency
The differential effects of L-Glutamate and L-Aspartate can be largely attributed to their varying affinities for the different glutamate receptor subtypes.
| Compound | Receptor Subtype | Affinity (Ki or EC50) | Reference |
| L-Glutamic Acid | NMDA | ~250 nM (Ki) | [12] |
| AMPA | ~500 nM (Ki) | [12] | |
| Kainate | Potent Agonist | [14] | |
| L-Aspartic Acid | NMDA | ~1.3 µM (Ki) | [12] |
| AMPA | > 1 mM (Ki) | [12] | |
| Kainate | Little to no affinity | [1] |
-
NMDA Receptors: Both L-Glutamate and L-Aspartate are effective agonists for the NMDA receptor.[11][13] Activation of NMDA receptors requires the binding of both glutamate (or aspartate) and a co-agonist, typically glycine (B1666218) or D-serine.[13][15] The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+), which is relieved by depolarization.[13][16]
-
AMPA and Kainate Receptors: L-Glutamate is a potent activator of both AMPA and kainate receptors, which mediate fast excitatory synaptic transmission.[1][8] In contrast, L-Aspartate has very low affinity for these receptors.[1][12] This suggests that L-Glutamate is responsible for the fast component of the EPSP, while both L-Glutamate and L-Aspartate contribute to the slower, longer-lasting NMDA receptor-mediated component.[1][8]
Neurotoxicity (Excitotoxicity)
Over-activation of glutamate receptors, particularly NMDA receptors, leads to excessive Ca2+ influx, which triggers a cascade of intracellular events culminating in neuronal cell death, a phenomenon known as excitotoxicity.[3][17] Both L-Glutamate and L-Aspartate can induce excitotoxicity at high concentrations.[2][18]
-
L-Glutamic Acid Excitotoxicity: Aberrant accumulation of L-Glutamate is strongly linked to neurotoxicity and is implicated in the pathogenesis of several neurodegenerative diseases.[3] In vitro studies show that L-Glutamate induces neuronal death in a concentration-dependent manner.[3] For example, exposure of cultured neurons to high concentrations of glutamate (e.g., 100 µM to 10 mM) leads to significant cell death.[17][19] The mechanisms involve oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[3]
-
L-Aspartic Acid Excitotoxicity: L-Aspartate also exhibits neurotoxic properties, primarily through the activation of NMDA receptors.[18] A study on murine cortical cell cultures found that a 5-minute exposure to L-Aspartate caused concentration-dependent neuronal destruction, with an ED50 of approximately 190 µM.[18] This toxicity was shown to be both sodium-dependent (acute excitotoxicity) and calcium-dependent (delayed degeneration).[18] The neurotoxic effects of L-Aspartate could be attenuated by NMDA receptor antagonists, confirming the primary involvement of this receptor.[18]
| Compound | Model System | Concentration for Toxicity | ED50 | Reference |
| L-Glutamic Acid | SH-SY5Y cells | 5-80 mM | Concentration-dependent decrease in viability | [3] |
| N18-RE-105 cells | 10 mM | Induces cell lysis | [19] | |
| Primary cortical neurons | >10 µM | Significant toxicity above 10 µM | [17] | |
| L-Aspartic Acid | Murine cortical neurons | 30 µM - 3 mM | ~190 µM | [18] |
Experimental Protocols
A. Patch-Clamp Electrophysiology for Neuronal Excitability
This method is used to measure the electrical activity of individual neurons and assess the effects of compounds on ion channel function and membrane potential.
Objective: To record postsynaptic currents or changes in membrane potential in response to the application of L-Aspartic acid or L-Glutamic acid.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.[6][20]
-
Recording: Whole-cell patch-clamp recordings are performed on selected neurons. The neuron is voltage-clamped at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[6]
-
Drug Application: L-Aspartic acid potassium salt or L-Glutamic acid is applied to the bath solution via perfusion at known concentrations.[20]
-
Data Acquisition: Changes in holding current, frequency, and amplitude of EPSCs are recorded and analyzed. To isolate specific receptor contributions, selective antagonists (e.g., AP5 for NMDA receptors, CNQX or NBQX for AMPA/kainate receptors) can be co-applied.[20]
-
Analysis: The dose-response relationship for each compound on neuronal firing rate or EPSC amplitude is determined.
B. Cytotoxicity Assay (LDH Release)
This assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.
Objective: To determine the concentration-dependent neurotoxicity of L-Aspartic acid and L-Glutamic acid.
Methodology:
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, murine cortical neurons) in multi-well plates.[18][19]
-
Treatment: Expose the cultured cells to varying concentrations of L-Aspartic acid or L-Glutamic acid for a defined period (e.g., 5 minutes to 24 hours).[17][18]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. The assay measures the conversion of a substrate to a colored product by the LDH enzyme, which is quantified by measuring absorbance at a specific wavelength.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (untreated cells for baseline and fully lysed cells for maximum LDH release). Plot the concentration-response curve to determine the ED50 value.[18]
Experimental Workflow Diagram
Conclusion
L-Glutamic acid and L-Aspartic acid are both critical excitatory neurotransmitters, but they exhibit distinct profiles in their interaction with neuronal receptors and their physiological and pathological effects.
-
L-Glutamic Acid is a broad-spectrum agonist, potently activating NMDA, AMPA, and kainate receptors, making it the primary mediator of fast excitatory neurotransmission in the CNS.[1][4]
-
L-Aspartic Acid acts more selectively, primarily targeting NMDA receptors.[1][12] Its action is crucial for the slower component of synaptic transmission and plasticity. When administered as a potassium salt, its excitatory effect is likely enhanced due to the depolarizing action of K+ ions.[6]
Both amino acids are neurotoxic at excessive concentrations, a key factor in various neuropathologies.[3][18] The lower affinity of L-Aspartate for AMPA/kainate receptors may imply a different excitotoxic profile compared to L-Glutamate, though both potently induce cell death via NMDA receptor over-activation.[1][18] Understanding these differences is essential for researchers and drug development professionals investigating the roles of excitatory amino acids in neurological health and disease.
References
- 1. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 5. Glutamic acid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Contributions of Astrocyte and Neuronal Volume to CA1 Neuron Excitability Changes in Elevated Extracellular Potassium [frontiersin.org]
- 7. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPA receptor - Wikipedia [en.wikipedia.org]
- 11. Aspartic acid - Wikipedia [en.wikipedia.org]
- 12. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium-dependent glutamate cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. L-glutamate excitation of A10 dopamine neurons is preferentially mediated by activation of NMDA receptors: extra- and intracellular electrophysiological studies in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Aspartic Acid, Potassium Salt and Potassium Chloride in Intracellular Recording Solutions
For researchers in neurophysiology and drug development, the composition of the intracellular recording solution is a critical determinant of experimental outcomes. The choice of the primary potassium salt dictates the intracellular ionic environment and can significantly influence neuronal excitability, synaptic transmission, and second messenger signaling. This guide provides an objective comparison between two commonly used potassium salts: L-Aspartic acid, potassium salt (K-Aspartate) and potassium chloride (KCl), supported by experimental data and detailed protocols.
Core Comparison: Physiological Fidelity vs. Technical Considerations
The fundamental difference between K-Aspartate and KCl lies in the anion provided to the cell interior during whole-cell recording. K-Aspartate, with its large, physiologically-impermeant anion, is favored for maintaining a low intracellular chloride concentration ([Cl⁻]i), mimicking the in vivo state of most mature neurons. In contrast, KCl introduces a high concentration of chloride, drastically altering the chloride equilibrium potential (ECl) and profoundly affecting Cl⁻-permeable channels, most notably GABA-A receptors.
| Feature | This compound (K-Aspartate) | Potassium Chloride (KCl) |
| Primary Use Case | Maintaining physiological low [Cl⁻]i; studying inhibitory (hyperpolarizing) GABAergic transmission. | Intentionally setting a high [Cl⁻]i; studying GABA-A receptor currents with a large driving force. |
| Effect on GABA-A Receptors | Preserves the hyperpolarizing or shunting nature of GABA-A receptor activation. | Causes a positive shift in ECl, often making GABA-A receptor activation depolarizing.[1][2] |
| Liquid Junction Potential (LJP) | Larger LJP (typically +10 to +15 mV) due to the lower mobility of aspartate compared to chloride.[1] | Minimal LJP due to the similar mobilities of K⁺ and Cl⁻ ions.[1] |
| Potential Side Effects | Aspartate is an NMDA receptor agonist and could have excitatory effects if it accumulates extracellularly.[3][4][5] It may also increase Protein Kinase A (PKA) activity. | High [Cl⁻]i can depress G-protein-modulated conductances (e.g., GABA-B receptors) and alter the kinetics of GABA-A receptors.[2] |
| Channel Selectivity | Allows for better separation of glutamatergic (inward) and GABAergic (outward) currents at typical holding potentials. | Can be used to isolate and amplify GABA-A currents by clamping the cell near the cation reversal potential. |
Quantitative Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of the intracellular anion on key electrophysiological parameters. Note: Data is collated from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Table 1: Effects on GABAergic Synaptic Transmission
| Parameter | Intracellular Solution | Cell Type | Observation | Reference |
| GABA-A Receptor Reversal Potential (EGABA-A) | Low [Cl⁻] (e.g., K-Gluconate/Aspartate) | Neocortical Pyramidal Neurons | Approx. -70 mV | [6] |
| GABA-A Receptor Reversal Potential (EGABA-A) | High [Cl⁻] (e.g., KCl) | Hippocampal Pyramidal Neurons | Approx. 0 mV | [7] |
| Monosynaptic GABA-B IPSC Amplitude | KCH₃SO₃ (low Cl⁻) | CA1 Pyramidal Neurons | 64.4 ± 8.1 pA | [2] |
| Monosynaptic GABA-B IPSC Amplitude | KCl (high Cl⁻) | CA1 Pyramidal Neurons | 25.3 ± 6.9 pA (Significantly smaller) | [2] |
| Baclofen (GABA-B Agonist) Induced Current | K-Gluconate (low Cl⁻) | CA1 Pyramidal Neurons | 107 ± 10.8 pA | [2] |
| Baclofen (GABA-B Agonist) Induced Current | KCl (high Cl⁻) | CA1 Pyramidal Neurons | 43 ± 2.7 pA (Significantly smaller) | [2] |
Table 2: Effects on Intrinsic Membrane Properties
| Parameter | Intracellular Solution | Cell Type | Observation | Reference |
| Hyperpolarization-activated current (Ih) | KCH₃SO₃ (low Cl⁻) | CA1 Pyramidal Neurons | 169.2 ± 11.2 pA | [2] |
| Hyperpolarization-activated current (Ih) | K-Gluconate (low Cl⁻) | CA1 Pyramidal Neurons | 175.0 ± 17.1 pA | [2] |
| Hyperpolarization-activated current (Ih) | KCl (high Cl⁻) | CA1 Pyramidal Neurons | 82.3 ± 5.7 pA (Significantly smaller) | [2] |
| Liquid Junction Potential (LJP) | K-Gluconate based | Typical Neuronal Recording | Approx. +10 to +15 mV (uncorrected) | [1] |
| Liquid Junction Potential (LJP) | KCl based | Typical Neuronal Recording | Approx. +4 to +5 mV (uncorrected) | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Impact of Intracellular Chloride on GABAergic Transmission
The choice of intracellular salt directly impacts the signaling outcome of GABA-A receptor activation. With K-Aspartate, the low intracellular chloride maintains the hyperpolarizing nature of the GABA-A current, leading to neuronal inhibition. Conversely, KCl provides a high chloride load, causing a depolarizing current that can be excitatory.
Caption: Impact of intracellular anion on GABA-A receptor signaling.
Logical Relationship: Potential Off-Target Effects
Beyond the primary intended effects, both solutions present potential confounding variables. Intracellular aspartate, an NMDA receptor agonist, could leak into the synaptic cleft and activate NMDA receptors. High intracellular chloride has been shown to affect G-protein signaling, impacting channels beyond the GABA-A receptor.
Caption: Potential secondary effects of K-Aspartate and KCl solutions.
Experimental Workflow: Comparative Electrophysiology
A robust comparison of the two intracellular solutions involves a standardized whole-cell patch-clamp protocol where the key variable is the composition of the pipette solution.
Caption: Workflow for comparing intracellular recording solutions.
Experimental Protocols
This section details standardized methodologies for preparing the intracellular solutions and performing whole-cell patch-clamp recordings to compare their effects.
Preparation of Intracellular Solutions
-
Stock Solutions: Prepare concentrated stock solutions of individual components (e.g., 1M HEPES, 1M KCl, 1M K-Aspartate, 0.5M EGTA, 100mM Mg-ATP, 100mM Na-GTP) in nuclease-free water. Store at -20°C.
-
Solution Assembly: On the day of the experiment, thaw the required stock solutions on ice. Combine the components in a sterile conical tube to achieve the final concentrations listed in the table below.
-
pH and Osmolarity Adjustment: Adjust the pH to 7.2-7.3 using 1M KOH. Check the osmolarity and adjust to 280-290 mOsm/L (typically 10-15 mOsm lower than the external solution) using sucrose (B13894) or by adjusting the primary salt concentration.[1]
-
Filtration and Storage: Filter the final solution through a 0.22 µm syringe filter into a fresh sterile tube. Aliquot and store at -20°C for long-term use or keep on ice for the duration of the experiment.
Example Solution Compositions:
| Component | K-Aspartate Solution (mM) | KCl Solution (mM) |
| K-Aspartate | 130 | - |
| KCl | 5 | 135 |
| HEPES | 10 | 10 |
| EGTA | 0.5 | 0.5 |
| Mg-ATP | 4 | 4 |
| Na-GTP | 0.4 | 0.4 |
| Phosphocreatine | 10 | 10 |
| pH | 7.25 (with KOH) | 7.25 (with KOH) |
| Osmolarity | ~290 mOsm/L | ~290 mOsm/L |
Whole-Cell Patch-Clamp Recording Protocol
-
Preparation: Plate neurons on coverslips or prepare acute brain slices and transfer them to a recording chamber on the microscope stage. Continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).[9][10]
-
Pipette Pulling: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.[9]
-
Pipette Filling: Fill the pipette with the desired filtered intracellular solution (K-Aspartate or KCl).[9]
-
Establishing a Seal: Approach a healthy neuron under positive pressure. Upon contact, release the pressure and apply gentle negative suction to form a gigaohm seal (>1 GΩ).[11]
-
Whole-Cell Configuration: After seal formation, apply brief, strong suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Data Acquisition (Current-Clamp):
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments) to determine input resistance, voltage-current relationship, and action potential firing characteristics (threshold, amplitude, duration, afterhyperpolarization).
-
-
Data Acquisition (Voltage-Clamp):
-
Hold the cell at -70 mV.
-
Apply voltage steps to activate voltage-gated channels.
-
To study synaptic currents, record spontaneous events or evoke them with a stimulating electrode. With a K-Aspartate solution, inhibitory postsynaptic currents (IPSCs) will be outward, while excitatory postsynaptic currents (EPSCs) will be inward. With a KCl solution, both will be inward at -70 mV.
-
-
LJP Correction: After recording, measure the liquid junction potential and correct the membrane potential values offline.
Conclusion
The choice between K-Aspartate and KCl for intracellular recording solutions is a critical experimental decision that hinges on the scientific question being addressed.
-
K-Aspartate is the preferred choice for studies aiming to preserve the physiological polarity of GABAergic transmission and minimize disruption to the cell's natural ionic and signaling environment. Researchers must, however, remain vigilant about the larger liquid junction potential and the potential excitatory effects of aspartate itself.
-
KCl is a valuable tool for experiments focused specifically on GABA-A receptor function, where a large, stable driving force for chloride is advantageous for isolating and studying these currents. Its use, however, renders the study of physiological GABAergic inhibition impossible and can introduce artifacts by altering other cellular processes, such as G-protein signaling.
Ultimately, a thorough understanding of the properties of each solution, as outlined in this guide, is essential for designing rigorous experiments and accurately interpreting the resulting data.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. High Intracellular Cl− Concentrations Depress G-Protein-Modulated Ionic Conductances | Journal of Neuroscience [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Is Aspartate an Excitatory Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium-Coupled Chloride Cotransport Controls Intracellular Chloride in Rat Neocortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intracellular stores and extracellular Ca2+ on Ca2+-activated K+ currents in mature mouse inner hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
Efficacy of potassium L-aspartate compared to other potassium supplements for cellular uptake.
For researchers, scientists, and professionals in drug development, optimizing the cellular delivery of therapeutic agents is a primary objective. In the context of potassium supplementation, the choice of the counter-ion can significantly influence its bioavailability and cellular uptake. This guide provides a comparative analysis of potassium L-aspartate against other common potassium supplements, focusing on their efficacy in facilitating potassium entry into cells. While direct comparative human studies on potassium L-aspartate's cellular uptake are limited, existing research on related transporters and other potassium salts provides a foundation for understanding its potential advantages and for designing future investigations.
Introduction to Cellular Potassium Homeostasis
Potassium (K⁺) is the most abundant intracellular cation and is crucial for maintaining cell volume, membrane potential, and the activity of numerous enzymes. The steep concentration gradient of potassium across the cell membrane is established and maintained primarily by the Na⁺/K⁺-ATPase pump, which actively transports potassium into the cell. Passive movement of potassium occurs through a variety of potassium channels. The efficiency of potassium uptake from supplements is therefore dependent on the activity of these transport mechanisms.
Theoretical Advantage of Potassium L-Aspartate
The rationale for the potential enhanced cellular uptake of potassium L-aspartate lies in the physiological role of its counter-ion, L-aspartate. L-aspartate is an amino acid that can be transported into cells via specific amino acid transporters. Research in microorganisms has shown an interrelationship between the transport of L-aspartate and potassium ions, where the influx of L-aspartate was stimulated by extracellular potassium, and importantly, the influx of potassium was stimulated by extracellular aspartate.[1] This suggests a potential co-transport mechanism where the uptake of L-aspartate could facilitate the simultaneous entry of potassium, thereby increasing its intracellular concentration more efficiently than supplements with inorganic anions.
Comparative Experimental Data: Potassium Citrate (B86180) vs. Potassium Chloride
While direct experimental data on potassium L-aspartate is lacking, a randomized controlled trial comparing potassium citrate and potassium chloride provides valuable insights into how the accompanying anion can affect cellular potassium uptake. In this study, while both supplements led to similar increases in plasma potassium levels, potassium citrate resulted in a significantly higher uptake of potassium into red blood cells.[2][3] This finding demonstrates that the choice of the potassium salt can indeed influence intracellular potassium accumulation.
Below is a summary of the findings from the aforementioned study:
| Parameter | Potassium Citrate (40 mmol) | Potassium Chloride (40 mmol) | Key Finding |
| Peak Plasma K⁺ Increase | +0.7 ± 0.3 mmol/L | +0.6 ± 0.2 mmol/L | Similar increase in plasma potassium levels for both supplements.[2][3] |
| Red Blood Cell K⁺ Uptake | Significantly higher than after potassium chloride. | Lower than after potassium citrate. | Potassium citrate leads to greater intracellular potassium uptake in red blood cells.[2][3] |
| Urinary K⁺ Excretion (Kaliuresis) | Higher than after potassium chloride. | Lower than after potassium citrate. | Potassium citrate supplementation results in greater urinary potassium excretion.[2][3] |
Signaling Pathways and Transport Mechanisms
The uptake of potassium into cells is a complex process involving multiple transport proteins. The primary mechanism for active potassium uptake is the Na⁺/K⁺-ATPase pump. Additionally, various potassium channels and co-transporters contribute to potassium flux across the cell membrane. The potential advantage of potassium L-aspartate is hypothesized to be linked to amino acid transporters that may co-transport potassium along with L-aspartate.
Cellular potassium uptake pathways for different supplements.
Proposed Experimental Protocol for Comparative Analysis
To definitively assess the efficacy of potassium L-aspartate for cellular uptake, a controlled in vitro experiment is necessary. The following protocol outlines a robust methodology for comparing potassium L-aspartate with other potassium supplements.
Objective: To quantify and compare the intracellular potassium concentration in a human cell line after exposure to equimolar concentrations of potassium L-aspartate, potassium chloride, and potassium citrate.
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cell type for the intended application)
-
Cell culture medium and supplements
-
Potassium L-aspartate, Potassium Chloride, Potassium Citrate (high purity)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a potassium-sensitive fluorescent probe (e.g., PBFI-AM)
-
Microplate reader (if using a fluorescent probe)
-
Cell counter
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions to achieve a confluent monolayer.
-
Experimental Setup: Seed cells in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Prepare stock solutions of potassium L-aspartate, potassium chloride, and potassium citrate of equal molarity.
-
Remove the culture medium from the cells and wash with a potassium-free buffer.
-
Add the treatment solutions (containing the different potassium supplements at the desired final concentration) to the respective wells. Include a control group with the potassium-free buffer.
-
Incubate the cells for a defined period (e.g., 1, 4, and 24 hours) to assess both initial uptake and long-term accumulation.
-
-
Measurement of Intracellular Potassium:
-
ICP-MS Method:
-
After incubation, aspirate the treatment solution and wash the cells thoroughly with ice-cold PBS to remove extracellular potassium.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration for normalization.
-
Analyze the potassium content in the lysates using ICP-MS.
-
-
Fluorescent Probe Method:
-
Load the cells with a potassium-sensitive fluorescent probe according to the manufacturer's instructions.
-
After loading, expose the cells to the different potassium supplement solutions.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader or fluorescence microscope.
-
Calibrate the fluorescence signal to intracellular potassium concentration using ionophores.
-
-
-
Data Analysis:
-
Normalize the intracellular potassium concentration to the total protein content or cell number.
-
Perform statistical analysis (e.g., ANOVA) to compare the mean intracellular potassium concentrations between the different treatment groups and the control.
-
Experimental workflow for comparing potassium supplement uptake.
Conclusion
The selection of a potassium supplement for optimal therapeutic effect should consider the efficiency of its cellular uptake. While direct comparative studies are not yet available for potassium L-aspartate, the existing evidence for the differential effects of other potassium salts and the known mechanisms of amino acid transport provide a strong rationale for its potential superiority. The proposed experimental protocol offers a clear pathway for generating the necessary data to validate this hypothesis. Such research will be invaluable for the development of more effective potassium supplementation strategies in various clinical and research settings.
References
- 1. [Interrelationship between the transport of L-aspartate and potassium ions into the cell (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaliuresis and Intracellular Uptake of Potassium with Potassium Citrate and Potassium Chloride Supplements: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaliuresis and Intracellular Uptake of Potassium with Potassium Citrate and Potassium Chloride Supplements: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of L-Aspartic Acid, Potassium Salt: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key excipients is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of L-Aspartic acid, potassium salt, with a focus on the application of mass spectrometry. Experimental data and detailed protocols are presented to support the objective comparison of available techniques.
This compound, a crucial component in various pharmaceutical formulations and cell culture media, requires stringent purity control to guarantee product safety and efficacy. This guide delves into the use of mass spectrometry as a primary analytical tool for this purpose and contrasts its performance with alternative methods.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity validation depends on several factors, including sensitivity, selectivity, and the nature of potential impurities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the identification and quantification of the main component and its related impurities. Alternative methods, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR), provide orthogonal approaches for purity assessment.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis. | High sensitivity and selectivity, capable of identifying unknown impurities through fragmentation analysis. | Matrix effects can influence quantification; requires more complex instrumentation and expertise. |
| HPLC-CAD | Separation by HPLC with detection based on the charge of aerosolized particles. | Universal detection for non-volatile analytes, good for quantifying compounds without a UV chromophore.[1][2][3][4] | Non-linear response can necessitate multi-point calibration; less sensitive than MS for some compounds.[4] |
| Quantitative NMR (qNMR) | Measurement of the molar concentration of a substance by comparing the integral of a specific resonance with that of a certified reference material. | Primary ratio method of measurement, highly accurate and precise, requires no analyte-specific reference standard for quantification.[5][6] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to signal overlap.[7] |
Potential Impurities in this compound
A thorough understanding of the manufacturing process of L-Aspartic acid and its subsequent conversion to the potassium salt is essential for identifying potential impurities. The enzymatic conversion of fumaric acid and ammonia (B1221849) is a common production route for L-Aspartic acid. The synthesis of the potassium salt typically involves the reaction of L-Aspartic acid with potassium hydroxide (B78521) or potassium carbonate.[8][9]
Based on the synthesis routes, potential impurities may include:
-
Related Amino Acids: Alanine, Glutamic acid.[4]
-
Process-Related Impurities: Fumaric acid, Malic acid.[4]
-
Enantiomeric Impurity: D-Aspartic acid.
-
Degradation Products: Aspartame (if synthesized from aspartic acid and phenylalanine).
-
Counter-ion related impurities: Residual solvents from the salt formation or purification steps.
Experimental Protocols
Purity Determination by LC-MS/MS
This protocol outlines a method for the quantification of this compound and its potential impurities using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient: 95% B to 40% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Aspartic acid: Precursor ion m/z 134.0 -> Product ion m/z 74.0
-
Quantification of specific impurities would require optimization of their respective MRM transitions.
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.
Purity Determination by HPLC-CAD
This protocol describes a method for the analysis of this compound and its non-chromophoric impurities using HPLC with a Charged Aerosol Detector.[1][2][3][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) with a polar embedded group.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas: Nitrogen at 35 psi
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase A.
-
Prepare a series of calibration standards by diluting the stock solution.
Purity Determination by Quantitative NMR (qNMR)
This protocol provides a general procedure for the purity assessment of this compound using qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterium oxide (D2O)
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).
-
Pulse Sequence: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of D2O to dissolve the sample and the standard completely.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the validation of this compound purity using LC-MS/MS.
Caption: Experimental workflow for purity validation.
This comprehensive guide provides a framework for selecting and implementing appropriate analytical methods for the purity validation of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for impurity identification, and the available instrumentation.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 7. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102875403A - Method for preparing potassium L-aspartate - Google Patents [patents.google.com]
- 9. CN103130669B - Potassium aspartate preparation method - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of L-Aspartate and NMDA as Selective NMDA Receptor Agonists
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of L-aspartate and N-methyl-D-aspartate (NMDA) as agonists for the NMDA receptor. This document provides a detailed comparison of their binding affinity, potency, and efficacy, supported by experimental data and protocols.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. The synthetic agonist NMDA is highly selective for this receptor and is a cornerstone tool for its study. L-aspartate, an endogenous amino acid, is also known to act as an agonist at the NMDA receptor. However, the precise comparative pharmacology of L-aspartate and NMDA, particularly concerning their selectivity and efficacy, is crucial for understanding their physiological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of these two agonists, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of Agonist Properties
The following table summarizes the key pharmacological parameters for L-aspartate and NMDA at the NMDA receptor. It is important to note that obtaining direct comparative data from a single study using identical experimental conditions is challenging. The values presented below are compiled from various sources and should be interpreted with consideration of the different experimental systems used.
| Parameter | L-Aspartate | NMDA | Reference |
| Binding Affinity (Kd) | Data not consistently available in direct comparison to NMDA. Generally considered to have lower affinity than L-glutamate. | Ki ≈ 5 µM (for displacement of [3H]glutamate) | [2] |
| Potency (EC50) | In the millimolar (mM) range; significantly less potent than L-glutamate and NMDA.[3] | In the micromolar (µM) range; significantly more potent than L-aspartate. | [3] |
| Efficacy (Emax) | Generally considered a full agonist, but its lower potency can be influenced by uptake systems in physiological preparations.[4] | Considered a full agonist at the NMDA receptor. | [5] |
| Selectivity | Can activate non-NMDA receptors (AMPA/kainate) at higher concentrations in some neuronal populations.[6] | Highly selective for the NMDA receptor, with no significant activity at other glutamate receptors in the micromolar range.[7] |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Kd)
This protocol is designed to determine the binding affinity of L-aspartate and NMDA for the NMDA receptor through competitive displacement of a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Kd) of L-aspartate and NMDA for the NMDA receptor.
Materials:
-
Crude synaptic plasma membranes from rat cerebral cortex.
-
[³H]CGP 39653 (radiolabeled competitive NMDA receptor antagonist).
-
L-aspartate and NMDA solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare synaptic plasma membranes from rat cerebral cortex using standard subcellular fractionation techniques.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]CGP 39653 and varying concentrations of the unlabeled ligands (L-aspartate or NMDA).
-
Incubation: Incubate the mixture with the prepared synaptic membranes to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Kd value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Determining Potency (EC50) and Efficacy (Emax)
This protocol outlines the use of whole-cell patch-clamp recordings from cultured neurons to measure the potency and efficacy of L-aspartate and NMDA.
Objective: To determine the half-maximal effective concentration (EC50) and the maximum response (Emax) for L-aspartate and NMDA-induced currents at the NMDA receptor.
Materials:
-
Cultured neurons (e.g., mouse embryonic hippocampal neurons).[3]
-
External solution (containing physiological concentrations of ions, including Mg²⁺, and a co-agonist like glycine).
-
Internal solution (for the patch pipette, containing appropriate ions to maintain cell health).
-
Solutions of L-aspartate and NMDA at various concentrations.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate and culture neurons on coverslips.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single neuron.
-
Agonist Application: Apply increasing concentrations of either L-aspartate or NMDA to the neuron using a perfusion system.
-
Data Acquisition: Record the inward currents elicited by the agonist application at a fixed holding potential.
-
Data Analysis: Plot the peak current amplitude against the agonist concentration to generate a dose-response curve. Fit the curve with a sigmoidal function to determine the EC50 and Emax values for each agonist.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by agonists like NMDA or L-aspartate, in the presence of a co-agonist and membrane depolarization to relieve the Mg²⁺ block, leads to the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.
Caption: Simplified NMDA receptor signaling cascade.
Experimental Workflow for Agonist Comparison
The following diagram illustrates a typical workflow for the comparative analysis of L-aspartate and NMDA using the experimental protocols described above.
Caption: Workflow for comparing NMDA receptor agonists.
Discussion and Conclusion
The data presented in this guide highlight the significant pharmacological differences between L-aspartate and NMDA as NMDA receptor agonists. NMDA is a potent and highly selective agonist, making it an invaluable tool for isolating and studying NMDA receptor function. In contrast, L-aspartate, while an endogenous agonist, exhibits considerably lower potency at the NMDA receptor.[3] Furthermore, its selectivity is not absolute, as it has been shown to activate non-NMDA receptors at higher concentrations in certain brain regions.[6]
The lower potency of L-aspartate in electrophysiological assays compared to its binding affinity may be attributed to the presence of high-affinity uptake systems in physiological preparations, which can reduce its effective concentration at the receptor site.[4] This discrepancy underscores the importance of utilizing multiple experimental approaches for a comprehensive pharmacological characterization.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors | Journal of Neuroscience [jneurosci.org]
- 4. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [nanion.de]
- 6. Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Umami Taste Profiles of L-Aspartic Acid, Potassium Salt and Monosodium Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the umami taste characteristics of L-Aspartic acid, potassium salt and the widely recognized umami substance, monosodium glutamate (B1630785) (MSG). By examining experimental data from sensory evaluations and receptor activation studies, this document aims to clarify the similarities and differences in their taste profiles, potency, and underlying physiological mechanisms.
Executive Summary
L-Aspartic acid and L-Glutamic acid are the two primary amino acids that elicit the umami taste. While monosodium glutamate (MSG) is the prototypical and most potent umami substance, L-Aspartic acid, in its salt forms, also contributes to this savory taste. However, sensory data indicates that the umami intensity of aspartate is significantly weaker than that of glutamate. Furthermore, the cation (sodium vs. potassium) associated with the amino acid can influence the overall taste profile, with potassium salts having the potential to introduce bitter or metallic off-tastes.
Quantitative Comparison of Umami Taste
Sensory panel evaluations and electronic tongue analyses have been employed to quantify and compare the umami intensity of glutamate and aspartate salts. The following table summarizes the key quantitative findings.
| Compound | Relative Umami Intensity (vs. MSG) | Other Taste Notes | Supporting Evidence |
| Monosodium Glutamate (MSG) | 100% (Reference) | Pure umami, slight saltiness | Prototypical umami substance |
| Monosodium L-Aspartate | ~25% | Umami | Widely cited in scientific literature[1] |
| This compound | Not directly quantified in comparative human sensory studies. However, studies on other potassium salts of acidic peptides suggest an "indistinct taste" that is not clearly categorized as umami or salty.[2] It is also known that potassium ions can impart salty, bitter, and metallic tastes.[3] | Likely a weak umami taste, potentially accompanied by salty, bitter, or metallic notes. | Inferred from studies on related compounds and the known taste profile of potassium salts. |
Experimental Protocols
Human Sensory Panel Evaluation for Umami Intensity
Objective: To quantify the perceived umami intensity of taste substances using trained human subjects.
Protocol:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals screened for their taste sensitivity and ability to discriminate between the five basic tastes.
-
Conduct training sessions where panelists are familiarized with the umami taste using standard solutions of MSG at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Train panelists to use a labeled magnitude scale (e.g., a 15-cm line scale anchored with "no sensation" and "strongest imaginable sensation") to rate the intensity of the umami taste.
-
-
Sample Preparation:
-
Prepare aqueous solutions of this compound and MSG at various concentrations.
-
Ensure all solutions are presented at a constant, controlled temperature (e.g., 37°C) to avoid temperature effects on taste perception.
-
Code samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Panelists rinse their mouths thoroughly with deionized water before and between each sample.
-
A specific volume of the sample (e.g., 10 mL) is presented to each panelist.
-
Panelists are instructed to hold the solution in their mouth for a set duration (e.g., 10 seconds) before expectorating.
-
Panelists then rate the perceived umami intensity on the provided scale.
-
The order of sample presentation is randomized for each panelist to minimize order effects.
-
-
Data Analysis:
-
The ratings from each panelist are converted to numerical values.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences in umami intensity between the compounds and concentrations.
-
Electronic Tongue Analysis
Objective: To obtain an objective, instrumental measurement of the taste profile of the compounds.
Protocol:
-
Instrument Setup:
-
Utilize an electronic tongue system equipped with a sensor array capable of detecting the five basic tastes.
-
Calibrate the sensors using standard taste solutions (e.g., MSG for umami, NaCl for salty, sucrose (B13894) for sweet, citric acid for sour, and quinine (B1679958) for bitter).
-
-
Sample Preparation:
-
Prepare aqueous solutions of this compound and MSG at known concentrations.
-
-
Measurement:
-
Immerse the sensor array into the sample solution.
-
Record the electrical potential changes of the sensors over a set period.
-
Clean the sensors with a reference solution (e.g., deionized water) between measurements to prevent carryover.
-
-
Data Analysis:
-
The sensor responses are compiled into a dataset.
-
Multivariate statistical methods, such as Principal Component Analysis (PCA), are used to analyze the data and visualize the taste profiles of the different samples. The position of the sample in the PCA plot relative to the standard taste substances indicates its taste characteristics and intensity.
-
Umami Taste Signaling Pathway
The perception of umami taste is primarily mediated by the T1R1/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue.
Conclusion
This compound and monosodium glutamate do not have the same umami taste. While both compounds can activate the umami taste receptor T1R1/T1R3, MSG is a significantly more potent umami agonist. Sensory data for monosodium aspartate suggests an umami intensity of only about one-quarter that of MSG.[1] The presence of the potassium cation in this compound is likely to further differentiate its taste profile from MSG, potentially introducing salty, bitter, or metallic off-tastes that would result in a less pure and less intense umami sensation. Therefore, for applications requiring a strong and clean umami flavor, monosodium glutamate remains the superior choice. This compound may contribute to a savory taste but is not a direct substitute for the potent and distinct umami character of MSG.
References
In Vivo Neuroprotective Effects: A Comparative Analysis of Potassium L-Aspartate and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of potassium L-aspartate and other promising compounds. The following sections detail the experimental methodologies, present quantitative data for comparative analysis, and illustrate the key signaling pathways involved.
Comparative Efficacy of Neuroprotective Compounds
The neuroprotective potential of various compounds has been evaluated in vivo, primarily utilizing the controlled cortical impact (CCI) model of traumatic brain injury (TBI) in rats. This model allows for a reproducible and quantifiable assessment of neuronal damage and the effects of therapeutic interventions. The data presented below summarizes the key quantitative outcomes from studies evaluating Potassium L-Aspartate and the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine (B1676192).
| Compound | Dosage | Administration Route | Time of Administration Post-Injury | Outcome Measure | Result | Reference |
| Potassium L-Aspartate | 62.5 mg/kg | Intraperitoneal | 30 minutes | Cortical Lesion Volume | Significant reduction (p<0.05) | [1] |
| 125 mg/kg | Intraperitoneal | 30 minutes | Cortical Lesion Volume | Significant reduction (p<0.001) | [1] | |
| 62.5 mg/kg | Intraperitoneal | 30 minutes | Modified Neurological Severity Score (mNSS) | Significant improvement (p<0.05) | [1] | |
| 125 mg/kg | Intraperitoneal | 30 minutes | Modified Neurological Severity Score (mNSS) | Significant improvement (p<0.001) | [1] | |
| 125 mg/kg | Intraperitoneal | 30 minutes | Brain Edema (Water Content) | Significant reduction (p<0.05) | [1] | |
| Memantine | 10 mg/kg | Intraperitoneal | Immediately after injury | Hippocampal Neuronal Loss (CA2 & CA3) | Significant prevention | [2] |
| 20 mg/kg | Intraperitoneal | Immediately after injury | Hippocampal Neuronal Loss (CA2 & CA3) | Significant prevention | [2] | |
| 10 mg/kg | Intraperitoneal | 1 hour | Cortical Tissue Preservation | Preserved cortical tissue | [3] | |
| 10 mg/kg | Intraperitoneal | 1 hour | Neuronal Degeneration | Reduced neuronal degeneration | [3] | |
| 20 mg/kg (initial) + 1 mg/kg every 12h (6 doses) | Intraperitoneal | Immediately after injury | Infarction Volume | Significantly attenuated | [4] | |
| 20 mg/kg (initial) + 1 mg/kg every 12h (6 doses) | Intraperitoneal | Immediately after injury | Motor and Proprioception Deficits | Significantly attenuated | [4] |
Experimental Protocols
A standardized and reproducible experimental model is crucial for the comparative evaluation of neuroprotective agents. The Controlled Cortical Impact (CCI) model is a widely used and accepted model for inducing TBI in laboratory animals.
Controlled Cortical Impact (CCI) Injury Model in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with isoflurane (B1672236) or a similar anesthetic agent. The animal's head is then fixed in a stereotactic frame to ensure stability and precision during the procedure.[5][6]
-
Surgical Procedure: A craniotomy is performed over the desired cortical region, commonly the parietal cortex, to expose the dura mater.[5][7]
-
Injury Induction: A pneumatically or electromagnetically controlled impactor device is used to deliver a precise and reproducible impact to the exposed dura.[5][6] Key parameters of the impact, such as velocity, depth of deformation, and dwell time, are carefully controlled to produce a graded and consistent injury.[8] For instance, a moderate injury might be induced with an impactor velocity of 4.0 m/s, a penetration depth of 2.6–2.8 mm, and a dwell time of 50–150 ms.[6]
-
Post-Injury Care: Following the impact, the bone flap may be replaced, and the incision is sutured. The animals are then allowed to recover from anesthesia and are monitored for any signs of distress.[5]
Assessment of Neuroprotective Efficacy
-
Histological Analysis: At a predetermined time point post-injury (e.g., 72 hours), animals are euthanized, and their brains are collected for histological assessment. Brain slices are stained to visualize the extent of the cortical lesion, and the lesion volume is quantified using imaging software.[1]
-
Neurological Function: Behavioral tests are conducted to assess neurological deficits. The Modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, balance, and reflex functions.[1]
-
Brain Edema Measurement: Brain water content is measured to quantify the degree of post-traumatic edema. This is typically done by comparing the wet and dry weights of the brain tissue.[1]
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of potassium L-aspartate and other compounds are attributed to their modulation of distinct cellular and molecular pathways that are disrupted following traumatic brain injury.
Potassium L-Aspartate: Restoring Cellular Energetics and Ion Homeostasis
Potassium L-aspartate is believed to exert its neuroprotective effects by addressing the metabolic and ionic imbalances that occur after TBI. The proposed mechanism involves the restoration of cellular energy production and the maintenance of crucial ion gradients.
NMDA Receptor Antagonists: Mitigating Excitotoxicity
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to secondary neuronal injury after TBI. NMDA receptor antagonists, such as memantine, offer neuroprotection by blocking this excitotoxic cascade.
Potassium Channel Openers: Hyperpolarization and Reduced Excitability
Potassium channel openers represent another class of neuroprotective agents. By opening potassium channels on neurons, these compounds cause hyperpolarization of the cell membrane, which reduces neuronal excitability and can counteract the damaging effects of excessive depolarization that occurs after brain injury.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study comparing the neuroprotective effects of different compounds using the CCI model.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Neuroprotection by memantine, a non-competitive NMDA receptor antagonist after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic effects of single dose memantine after controlled cortical impact injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Memantine on Glutamic Receptor-Associated Nitrosative Stress in a Traumatic Brain Injury Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A controlled cortical impact model of traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Aspartic Acid Potassium Salt: A Comparative Analysis of its Potency at Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Aspartic Acid's Interaction with NMDA, AMPA, and Kainate Receptors, Supported by Experimental Data.
L-Aspartic acid, an endogenous excitatory amino acid neurotransmitter, plays a crucial role in the central nervous system. Its potassium salt is often utilized in research to investigate the function of glutamate (B1630785) receptors, the primary mediators of fast excitatory synaptic transmission. This guide provides a comparative analysis of the relative potency of L-Aspartic acid, potassium salt at the three main subtypes of ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors. This objective comparison is supported by experimental data to aid researchers in their selection and application of this compound.
Relative Potency at a Glance: A Quantitative Comparison
The potency of this compound varies significantly across the different glutamate receptor subtypes. The following table summarizes the available quantitative data, primarily expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.
| Glutamate Receptor Subtype | Agonist Potency (EC50) of L-Aspartic Acid | Reference |
| NMDA Receptor | ~10 µM | [1] |
| AMPA Receptor | Very low potency; considered a weak agonist/antagonist. Specific EC50 not determined. Millimolar concentrations show minimal to no activation. | [2][3] |
| Kainate Receptor | Very low potency. Specific EC50 or Ki values are not well-documented in the literature. |
In-Depth Analysis of Receptor Interaction
NMDA Receptors: A Potent Agonist
L-Aspartic acid is a well-established agonist at N-methyl-D-aspartate (NMDA) receptors.[1] Electrophysiological studies, such as those conducted by Patneau and Mayer (1990), have demonstrated that L-Aspartic acid effectively activates NMDA receptor channels, leading to neuronal depolarization.[1][4] The potency of L-Aspartic acid at NMDA receptors is significant, with an EC50 value in the low micromolar range, highlighting its role as a potent endogenous activator of this receptor subtype.[1]
AMPA Receptors: A Weak Interaction
In stark contrast to its effects on NMDA receptors, L-Aspartic acid exhibits very low potency at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] Multiple studies have consistently shown that even at high concentrations (in the millimolar range), L-Aspartic acid elicits minimal to no response from AMPA receptors.[2][3] It is often characterized as a very weak agonist or having little to no affinity for these receptors. This pronounced selectivity makes L-Aspartic acid a useful tool for isolating and studying NMDA receptor-mediated events in preparations where both NMDA and AMPA receptors are present.
Kainate Receptors: Limited Data Available
Experimental Methodologies
The determination of agonist potency at glutamate receptor subtypes relies on sophisticated experimental techniques. The two primary methods employed are electrophysiology and radioligand binding assays.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This "gold standard" technique directly measures the ion flow through the receptor channel upon agonist binding.
Experimental Workflow:
Protocol Details:
-
Cell Preparation: Neurons are either cultured in vitro or acute brain slices containing the desired neuronal population are prepared. Alternatively, non-neuronal cell lines (e.g., HEK293 cells) can be transfected to express specific glutamate receptor subunits.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution that mimics the intracellular ionic environment.
-
Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ). This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell.
-
Voltage-Clamp and Agonist Application: The cell's membrane potential is held constant using a patch-clamp amplifier. Solutions containing different concentrations of this compound are rapidly perfused over the cell.
-
Data Acquisition and Analysis: The resulting ion flow through the activated glutamate receptors is recorded as an electrical current. The peak amplitude of the current at each agonist concentration is measured and plotted to generate a dose-response curve. The EC50 value is then calculated from this curve.
Radioligand Binding Assay
This technique measures the affinity of a ligand for a receptor by quantifying the binding of a radioactively labeled ligand.
Experimental Workflow:
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the glutamate receptor subtype of interest are isolated from brain tissue or cultured cells.
-
Competitive Binding: The membranes are incubated with a known concentration of a high-affinity radiolabeled antagonist or agonist for the target receptor. Simultaneously, varying concentrations of unlabeled this compound are added.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of L-Aspartic acid that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. This value can then be used to calculate the binding affinity (Ki) of L-Aspartic acid for the receptor.
Glutamate Receptor Signaling Pathways
The differential potency of L-Aspartic acid at glutamate receptor subtypes translates into distinct downstream signaling cascades.
References
- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors | Journal of Neuroscience [jneurosci.org]
Comparative Analysis of L-Aspartic Acid, Potassium Salt Cross-Reactivity in Glutamate Transporter Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Aspartic acid, potassium salt's performance in glutamate (B1630785) transporter assays, evaluating its cross-reactivity and comparing it with alternative substrates and inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for glutamate transporter research.
Introduction to Glutamate Transporters and Substrate Specificity
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1][2] These transporters facilitate the uptake of glutamate and other acidic amino acids. The five main subtypes of human glutamate transporters are EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.[1] They exhibit stereoselectivity for L-glutamate but are also known to transport both L-aspartate and D-aspartate.[2][3] Understanding the kinetic properties of these substrates is essential for accurately interpreting data from glutamate transporter assays.
This compound, provides both L-aspartate, a known substrate for EAATs, and potassium ions. The transport cycle of EAATs is intrinsically dependent on ion gradients, including the counter-transport of one potassium ion (K+) for each transport cycle.[4] Therefore, the presence of potassium ions in the assay medium is a critical factor for transporter function.
Comparative Performance Data
The following table summarizes the kinetic parameters (Km and Vmax) and inhibitory constants (Ki or IC50) for L-glutamic acid, its analogues, and a common inhibitor across different human EAAT subtypes. This data is crucial for understanding the cross-reactivity and selectivity of these compounds in glutamate transporter assays.
| Compound | Transporter Subtype | Km (µM) | Vmax (relative units) | Ki (µM) | IC50 (µM) |
| L-Glutamic Acid | EAAT1 (GLAST) | 11 - 70 | - | - | - |
| EAAT2 (GLT-1) | 17 | - | - | - | |
| EAAT3 (EAAC1) | 24.3 | Increased by PKC activation | - | - | |
| L-Aspartic Acid | EAAT1, EAAT2, EAAT3 | Similar to L-Glutamate | Similar to L-Glutamate | - | - |
| D-Aspartic Acid | EAAT1, EAAT2, EAAT3 | Similar to L-Glutamate | Similar to L-Glutamate | - | - |
| DL-Threo-β-benzyloxyaspartate (DL-TBOA) | EAAT1 | - | - | 42 | 70 |
| EAAT2 | - | - | 5.7 | 6 | |
| EAAT3 | - | - | 6 | 6 | |
| EAAT4 | - | - | 4.4 | - | |
| EAAT5 | - | - | 3.2 | - |
-
Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the transporter for the substrate.
-
Vmax (Maximum velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.
-
Ki (Inhibition constant): Represents the concentration of an inhibitor required to produce half-maximum inhibition.
-
IC50 (Half maximal inhibitory concentration): Is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data compiled from multiple sources.[5][6][7][8][9][10][11] Note that experimental conditions can influence these values.
Experimental Protocols
Accurate assessment of glutamate transporter activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays cited in the literature.
Radiolabeled Substrate Uptake Assay
This is a widely used method to directly measure the activity of glutamate transporters.[12][13][14]
Objective: To quantify the uptake of a radiolabeled substrate (e.g., [³H]L-glutamate or [³H]D-aspartate) into cells expressing glutamate transporters.
Materials:
-
Cell line expressing the EAAT subtype of interest (e.g., HEK293, COS-7)
-
Radiolabeled substrate (e.g., [³H]L-glutamic acid, [³H]D-aspartic acid)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash Buffer (ice-cold)
-
Scintillation fluid and counter
-
Test compounds (e.g., this compound, inhibitors)
Procedure:
-
Cell Culture: Plate cells expressing the target EAAT subtype in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with Uptake Buffer to remove culture medium. Pre-incubate the cells with the test compound or vehicle control for a specified time.
-
Initiation of Uptake: Add the radiolabeled substrate to the wells to initiate the uptake reaction. The concentration of the radiolabeled substrate should be carefully chosen based on the expected Km of the transporter.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for substrate uptake. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold Wash Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of substrate transported into the cells. Calculate the rate of uptake and compare the effects of the test compounds.
Electrophysiological Assay (Whole-Cell Patch-Clamp)
This technique measures the ion currents associated with glutamate transport, providing real-time information about transporter activity.[15][16][17]
Objective: To measure the substrate-induced currents in cells expressing glutamate transporters.
Materials:
-
Cells expressing the EAAT subtype of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular solutions
-
Substrates and inhibitors
Procedure:
-
Cell Preparation: Prepare cells expressing the target EAAT for patch-clamp recording.
-
Pipette Preparation: Fabricate glass micropipettes with a suitable resistance and fill with intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a specific holding potential and record the baseline current.
-
Substrate Application: Rapidly apply the substrate (e.g., L-glutamate, L-aspartate) to the cell using a perfusion system. The binding of the substrate and the subsequent transport cycle will generate an ionic current that can be measured.
-
Inhibitor Application: To test for inhibition, co-apply the inhibitor with the substrate or pre-apply the inhibitor before substrate application.
-
Data Analysis: Analyze the amplitude and kinetics of the substrate-induced currents to determine the transporter activity and the effect of test compounds.
Visualizations
Glutamate Transporter Signaling Pathway
Caption: Glutamate transporter (EAAT) cycle.
Experimental Workflow for a Radiolabeled Uptake Assay
Caption: Radiolabeled glutamate uptake assay workflow.
Conclusion
This compound, serves as a relevant substrate for glutamate transporter assays, with L-aspartate being transported with similar affinity and efficacy as L-glutamate by the major EAAT subtypes. The presence of potassium is also physiologically relevant to the transporter's function. When designing experiments, it is crucial to consider the specific EAAT subtype being investigated, as there are differences in substrate affinity and inhibitor potency. For studies requiring the distinction between glutamate and aspartate transport, the use of specific inhibitors or alternative non-transported substrates is recommended. The provided experimental protocols and visualizations offer a framework for conducting and interpreting glutamate transporter assays with high fidelity.
References
- 1. The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 3. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Carriers for Aspartate, Glutamate and Other Amino Acids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk | eLife [elifesciences.org]
- 11. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural basis of excitatory amino acid transporter 3 substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glial and Neuronal Glutamate Transporters Differ in the Na+ Requirements for Activation of the Substrate-Independent Anion Conductance [frontiersin.org]
- 16. Reprogramming of Amino Acid Transporters to Support Aspartate and Glutamate Dependency Sustains Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Excitatory amino acid transporter 1 - Wikipedia [en.wikipedia.org]
A comparative study of the metabolic fate of L-Aspartic acid, potassium salt versus its sodium salt.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of L-Aspartic acid potassium salt and L-Aspartic acid sodium salt. While direct comparative clinical studies are limited, this document synthesizes established principles of L-Aspartic acid metabolism and the distinct physiological roles of potassium and sodium to provide a comprehensive overview for research and drug development purposes.
Introduction
L-Aspartic acid, a non-essential amino acid, is a crucial component in numerous metabolic pathways. It serves as a precursor for the synthesis of other amino acids and nucleotides, plays a role in the urea (B33335) cycle and gluconeogenesis, and functions as an excitatory neurotransmitter.[1][2] When administered as a salt, the accompanying cation—in this case, potassium or sodium—can influence its absorption, distribution, and overall physiological effect. This guide explores these potential differences.
Data Presentation: A Comparative Overview
The following table summarizes the key metabolic and physiological parameters of L-Aspartic acid and its potassium and sodium salts.
| Parameter | L-Aspartic Acid | L-Aspartic Acid Potassium Salt | L-Aspartic Acid Sodium Salt |
| Primary Function | Amino acid precursor, neurotransmitter, role in urea and Krebs cycles.[1][2] | Potassium supplementation, potential for enhanced potassium absorption.[3][4] | Sodium supplementation, studied as a salty taste enhancer. |
| Absorption | Primarily in the small intestine via active transport; extensively metabolized within enterocytes.[5] | Dissociates in the digestive tract, releasing potassium and L-aspartate ions for absorption.[2][4] | Dissociates in the digestive tract, releasing sodium and L-aspartate ions for absorption. |
| Bioavailability of L-Aspartate | Less than 1% of orally ingested L-Aspartate reaches systemic circulation intact.[5] | Expected to be similar to L-Aspartic acid, with the L-isomer being more readily utilized than D- or DL-isomers. | Expected to be similar to L-Aspartic acid. |
| Metabolism of L-Aspartate | Transamination to oxaloacetate for entry into the Krebs cycle, conversion to other amino acids (e.g., asparagine, lysine, methionine), and participation in the urea cycle.[1] | The L-aspartate component follows the same metabolic pathways. The potassium ion contributes to electrolyte balance and cellular functions.[4] | The L-aspartate component follows the same metabolic pathways. The sodium ion is a key regulator of extracellular fluid volume and cell membrane potential. |
| Key Physiological Impact of Cation | Not applicable. | Replenishes potassium levels, crucial for nerve impulse transmission, muscle contraction, and heart rhythm.[4] May be preferred in cases of hypokalemia. | Influences fluid balance and blood pressure. High intake can be a concern for cardiovascular health. |
| Excretion | Primarily as urea and other metabolic byproducts. | Potassium is primarily excreted by the kidneys. The L-aspartate metabolite excretion is similar to that of L-Aspartic acid. | Sodium is primarily excreted by the kidneys, with levels regulated by aldosterone. The L-aspartate metabolite excretion is similar to that of L-Aspartic acid. |
Experimental Protocols
While direct comparative studies are lacking, the following outlines general methodologies used to assess the metabolic fate of amino acids and their salts, which would be applicable to a comparative study of potassium and sodium aspartate.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (n=8 per group), fasted overnight.
-
Test Articles:
-
Group A: L-Aspartic acid potassium salt (e.g., 100 mg/kg) in aqueous solution.
-
Group B: L-Aspartic acid sodium salt (e.g., equimolar dose to Group A) in aqueous solution.
-
Group C: Control (vehicle).
-
-
Administration: Oral gavage.
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Urine and feces are collected over 24 hours.
-
Analysis:
-
Plasma concentrations of L-Aspartic acid, potassium, and sodium are determined using High-Performance Liquid Chromatography (HPLC) and ion-selective electrodes, respectively.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated.
-
Urine and fecal samples are analyzed for the excretion of the parent compounds and their metabolites.
-
Protocol 2: Intestinal Perfusion Study for Absorption
-
Model: Anesthetized rat model with an isolated intestinal segment.
-
Perfusion Solution: Solutions containing equimolar concentrations of L-Aspartic acid potassium salt and L-Aspartic acid sodium salt are perfused through the isolated intestinal segment.
-
Sample Collection: The perfusate is collected at the distal end, and the disappearance of the compounds from the perfusion solution is measured to determine the rate of absorption.
-
Tissue Analysis: At the end of the experiment, the intestinal tissue can be harvested to measure the intracellular concentrations of L-aspartate, potassium, and sodium.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of L-Aspartate in metabolism and a conceptual workflow for a comparative pharmacokinetic study.
Caption: Metabolic pathway of orally administered L-Aspartate salts.
Caption: Workflow for a comparative pharmacokinetic study.
Discussion and Conclusion
The primary difference in the metabolic fate of L-Aspartic acid potassium salt versus its sodium salt lies in the physiological handling of the accompanying cation. The L-aspartate moiety is expected to follow identical metabolic pathways regardless of the salt form, being largely metabolized in the gut with minimal systemic availability of the intact amino acid.
The choice between the potassium and sodium salt of L-Aspartic acid for therapeutic or research applications should be guided by the desired physiological effect of the cation. For applications requiring potassium supplementation, such as in certain cardiovascular or diuretic-induced hypokalemic states, the potassium salt is the logical choice. Conversely, where sodium delivery is intended or not contraindicated, the sodium salt may be used.
Future research should focus on direct comparative studies to elucidate any subtle differences in the absorption and bioavailability of L-aspartate when administered as different salts. Such studies would provide valuable data for the formulation of drugs and nutritional supplements.
References
- 1. Effects of potassium + magnesium aspartate on muscle metabolism and force development during short intensive static exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Potassium L-aspartate used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of L-Aspartic Acid Potassium Salt: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Aspartic acid, potassium salt, safeguarding both laboratory personnel and the environment.
This compound is classified as a hazardous substance and requires careful handling during disposal to mitigate potential risks.[1] Adherence to institutional and regulatory guidelines is crucial.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Protective Gear | Recommended Specifications |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust generation is likely.[2] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up spills immediately.
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or scoop the material into a designated, labeled container for waste disposal.[2]
-
Decontaminate the spill area thoroughly with soap and water.[2]
Major Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's Environmental Health and Safety (EHS) department and emergency responders, providing them with the location and nature of the hazard.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular solid waste streams.[2]
-
Collection: Collect waste this compound in a designated, clearly labeled, and securely sealed container to prevent leaks or spills.[2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area. It should be segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
Consult Regulations: Before proceeding with disposal, consult your institution's EHS department. Review all local, state, and federal regulations, as waste disposal requirements can vary significantly by location.[2][4]
-
Transfer to a Licensed Facility: Arrange for the transfer of the waste to a licensed chemical waste disposal company. These companies are equipped to handle and process chemical waste in an environmentally responsible manner.[2] In some cases, incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Aspartic Acid, Potassium Salt
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Aspartic acid, potassium salt. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling to mitigate risks of skin, eye, and respiratory irritation.[1] While not classified as acutely toxic, direct contact and inhalation of dust should be minimized.[2] The following protocols are designed to provide clear, actionable steps for safe handling, from preparation to disposal.
Personal Protective Equipment (PPE): A Tabular Guide
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required equipment, specifications, and rationale for use.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-approved, tight-fitting with side shields | Protects against airborne dust particles and potential splashes.[3][4] |
| Hand Protection | Nitrile Gloves | Minimum thickness of 0.11 mm | Provides a barrier against direct skin contact.[5] |
| Body Protection | Laboratory Coat | Full-length with long sleeves | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | To be used when handling outside a fume hood or if dust is generated | Minimizes the inhalation of fine dust particles.[1][4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized procedure is critical to minimizing exposure and preventing contamination.
1. Preparation:
-
Read and fully understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a calibrated eyewash station and an accessible safety shower are in the immediate vicinity.
-
Prepare a designated workspace, preferably within a chemical fume hood, especially for weighing and transferring the solid material.
2. Weighing and Transfer:
-
Perform all weighing and transferring of the powdered compound inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use non-sparking tools for handling the material.[3]
-
Keep containers of this compound tightly closed when not in use.[1]
3. Solution Preparation:
-
When dissolving the salt, add it slowly to the solvent to avoid splashing.
-
Ensure adequate ventilation during this process.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean the work area and any equipment used with appropriate cleaning agents.
-
Remove and properly dispose of contaminated PPE.
Below is a visual representation of the safe handling workflow for this compound.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials, including unused product, contaminated PPE (gloves, lab coats), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: The waste container should be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Recycling and Reuse: Where possible and appropriate, consider recycling or reusing the material if it has not been contaminated.[2] However, the properties of the material may change with use, making this option not always feasible.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
